molecular formula C10H18O4 B1582463 Diisopropyl succinate CAS No. 924-88-9

Diisopropyl succinate

Cat. No.: B1582463
CAS No.: 924-88-9
M. Wt: 202.25 g/mol
InChI Key: YPLYFEUBZLLLIY-UHFFFAOYSA-N
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Description

Diisopropyl succinate is a useful research compound. Its molecular formula is C10H18O4 and its molecular weight is 202.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dipropan-2-yl butanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C10H18O4/c1-7(2)13-9(11)5-6-10(12)14-8(3)4/h7-8H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPLYFEUBZLLLIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)CCC(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9044740
Record name Dipropan-2-yl butanedioate
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Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Butanedioic acid, 1,4-bis(1-methylethyl) ester
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CAS No.

924-88-9
Record name Diisopropyl succinate
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Record name Diisopropyl succinate
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Record name Butanedioic acid, 1,4-bis(1-methylethyl) ester
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Record name Dipropan-2-yl butanedioate
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Record name Diisopropyl succinate
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Record name DIISOPROPYL SUCCINATE
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

In-Depth Technical Guide to Diisopropyl Succinate (CAS 924-88-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological relevance of diisopropyl succinate (B1194679) (CAS 924-88-9). It is intended to be a valuable resource for professionals in research, and drug development. This document summarizes key quantitative data in structured tables, outlines detailed experimental methodologies for property determination, and presents logical and metabolic pathways through Graphviz diagrams. Diisopropyl succinate, a diester of succinic acid and isopropanol (B130326), finds applications as a solvent, in fragrance formulations, and notably as an internal electron donor in Ziegler-Natta catalysts for polypropylene (B1209903) production. While direct biological signaling pathways for this compound are not extensively documented, its hydrolysis to succinate, a key intermediate in the citric acid (TCA) cycle, suggests potential involvement in cellular metabolism and related signaling cascades.

Physicochemical Data

The physicochemical properties of this compound are summarized below. It is important to note that minor variations in reported values exist across different sources, which may be attributed to different experimental conditions or purities of the samples tested.

Identification and Structure
ParameterValueReference
Chemical Name This compound[1][2][3]
Synonyms Succinic acid diisopropyl ester, dipropan-2-yl butanedioate[2][3]
CAS Number 924-88-9[1]
Molecular Formula C₁₀H₁₈O₄[1]
Molecular Weight 202.25 g/mol [1]
SMILES CC(C)OC(=O)CCC(=O)OC(C)C[2]
InChI 1S/C10H18O4/c1-7(2)13-9(11)5-6-10(12)14-8(3)4/h7-8H,5-6H2,1-4H3[2]
Physical and Chemical Properties
PropertyValueReference
Appearance Colorless liquid[1]
Odor Faint, fruity[1]
Density 0.99 - 1.004 g/cm³ at 25 °C[4]
Boiling Point 228 °C at 760 mmHg[1]
Melting Point Not clearly defined; listed as liquid at room temperature[1]
Flash Point 96.3 °C (Closed Cup)[1]
Vapor Pressure 0.0752 mmHg at 25 °C[1]
Refractive Index 1.417 - 1.428 at 20 °C[1]
Solubility Sparingly soluble in water; soluble in organic solvents[1]
logP (Octanol/Water Partition Coefficient) 1.5 - 1.985 (estimated)[5]
Topological Polar Surface Area (TPSA) 52.6 Ų[6]

Experimental Protocols

Detailed experimental protocols for the determination of key physicochemical properties of liquid esters like this compound are outlined below. These are generalized procedures and may require optimization based on specific laboratory conditions and equipment.

Synthesis of this compound

A common method for the synthesis of this compound is through the Fischer esterification of succinic acid with isopropanol, using an acid catalyst.[2]

Materials:

  • Succinic acid

  • Isopropanol (in excess)

  • Concentrated sulfuric acid (catalyst)

  • Dehydrating agent (e.g., anhydrous sodium sulfate)

  • Sodium bicarbonate solution (5%)

  • Brine (saturated NaCl solution)

  • Organic solvent for extraction (e.g., diethyl ether)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a drying tube, combine succinic acid, an excess of isopropanol, and a catalytic amount of concentrated sulfuric acid.[7]

  • Heat the mixture to reflux for several hours to drive the reaction towards completion.[7] The progress of the reaction can be monitored by techniques such as thin-layer chromatography.

  • After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with water, 5% sodium bicarbonate solution (to neutralize the acid catalyst), and brine.[7]

  • Dry the organic layer over a suitable drying agent like anhydrous sodium sulfate.

  • Filter to remove the drying agent and remove the excess isopropanol and extraction solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting crude this compound by distillation to obtain the final product.[7]

Determination of Boiling Point

The boiling point can be determined using a distillation apparatus or a micro-method with a Thiele tube.[8][9]

Thiele Tube Method:

  • Place a small amount of this compound into a small test tube.

  • Invert a sealed-end capillary tube into the test tube containing the liquid.

  • Attach the test tube to a thermometer.

  • Heat the arm of the Thiele tube containing mineral oil gently.[9]

  • Observe for a continuous stream of bubbles emerging from the capillary tube.

  • Remove the heat and record the temperature at which the liquid is drawn back into the capillary tube. This temperature is the boiling point.[9]

Determination of Density

The density of liquid this compound can be determined by measuring the mass of a known volume.[10]

Procedure:

  • Accurately weigh a clean and dry pycnometer (specific gravity bottle).

  • Fill the pycnometer with this compound, ensuring no air bubbles are present.

  • Place the pycnometer in a constant temperature bath (e.g., 25 °C) to allow the liquid to reach thermal equilibrium.

  • Carefully remove any excess liquid from the capillary opening.

  • Weigh the filled pycnometer.

  • The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.

Determination of Refractive Index

An Abbe refractometer is commonly used to measure the refractive index of liquids.[11][12]

Procedure:

  • Calibrate the Abbe refractometer using a standard liquid with a known refractive index.

  • Place a few drops of this compound onto the prism of the refractometer.

  • Close the prism and allow the sample to reach the temperature of the instrument (typically 20 °C), which is often controlled by a water bath.

  • Adjust the light source and focus the eyepiece to observe the borderline between the light and dark fields.

  • Align the borderline with the crosshairs in the eyepiece.

  • Read the refractive index value from the scale.

Determination of Flash Point

The closed-cup method, such as with a Pensky-Martens apparatus, is a standard procedure to determine the flash point of combustible liquids.[13][14][15]

Procedure:

  • Place the sample of this compound into the test cup of the apparatus.

  • Close the lid and begin to heat the sample at a slow, constant rate while stirring.[13]

  • At regular temperature intervals, apply an ignition source (a small flame) into the vapor space above the liquid.[13]

  • The flash point is the lowest temperature at which the vapors of the liquid ignite momentarily upon the application of the ignition source.[13]

Logical and Metabolic Pathways

Synthesis of this compound

The synthesis of this compound is a straightforward acid-catalyzed esterification reaction.

G cluster_reactants Reactants cluster_products Products SA Succinic Acid reaction SA->reaction IPA Isopropanol IPA->reaction H_plus H+ (catalyst) reaction_label Esterification H_plus->reaction_label DIPS This compound H2O Water reaction->DIPS reaction->H2O

Synthesis of this compound via Fischer Esterification.
Role in Ziegler-Natta Catalysis

This compound can act as an internal electron donor in Ziegler-Natta catalyst systems used for polypropylene production.[16][17][18] It modulates the catalyst's stereospecificity, leading to polymers with desired properties.

G TiCl4 TiCl4 Catalyst Solid Catalyst Component TiCl4->Catalyst MgCl2 MgCl2 (support) MgCl2->Catalyst DIPS This compound (Internal Electron Donor) DIPS->Catalyst Active_Catalyst Active Ziegler-Natta Catalyst Catalyst->Active_Catalyst CoCatalyst Organoaluminum Cocatalyst (e.g., Al(C2H5)3) CoCatalyst->Active_Catalyst Polymerization Polymerization Active_Catalyst->Polymerization Propylene Propylene Monomer Propylene->Polymerization Polypropylene Polypropylene Polymerization->Polypropylene

Role of this compound in Ziegler-Natta Catalysis.
Potential Metabolic Fate and Role of Succinate

While there is limited direct research on the metabolic pathways of this compound, it is plausible that it undergoes hydrolysis in a biological system, catalyzed by esterases, to yield succinate and isopropanol.[2] Succinate is a central metabolite in the citric acid (TCA) cycle.[19]

G DIPS This compound Hydrolysis DIPS->Hydrolysis Esterases Esterases Esterases->Hydrolysis Succinate Succinate Hydrolysis->Succinate Isopropanol Isopropanol Hydrolysis->Isopropanol TCA_Cycle Citric Acid (TCA) Cycle Succinate->TCA_Cycle Signaling Cellular Signaling (e.g., HIF-1α stabilization) Succinate->Signaling

Potential Metabolic Fate of this compound.

Succinate itself is not just a metabolic intermediate but also a signaling molecule.[20][21] An accumulation of succinate can lead to the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α), even under normoxic conditions, which can influence inflammatory responses and has been implicated in cancer metabolism.[20] The potential for this compound to influence these pathways would depend on its absorption, distribution, and rate of hydrolysis to succinate in vivo.

Safety and Handling

This compound is generally considered to have low toxicity.[1] However, it can be irritating to the eyes, respiratory system, and skin.[1] It is recommended to handle this chemical in a well-ventilated area and to use appropriate personal protective equipment, including gloves and safety glasses.[3] Some data suggests it may be harmful to aquatic life with long-lasting effects.[6][22]

Conclusion

This compound is a well-characterized diester with established industrial applications. This guide has provided a detailed summary of its physicochemical properties, along with standardized protocols for their determination. While its direct biological activity is an area requiring further investigation, its potential hydrolysis to succinate, a key metabolic and signaling molecule, opens avenues for research in drug development and cellular biology. The provided diagrams offer a clear visualization of its synthesis, its role in catalysis, and its potential metabolic significance, serving as a foundational resource for scientists and researchers.

References

Synthesis of Diisopropyl succinate from succinic acid and isopropanol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of diisopropyl succinate (B1194679) from succinic acid and isopropanol (B130326). It details various synthetic methodologies, including conventional Fischer esterification, microwave-assisted synthesis, and the use of ionic liquid catalysts. The document offers detailed experimental protocols, presents quantitative data in structured tables for comparative analysis, and includes process diagrams to elucidate the experimental workflows.

Introduction

Diisopropyl succinate (DIPS), the di-ester of succinic acid and isopropanol, is a valuable chemical intermediate in various industrial applications.[1] Its utility spans from being a precursor in the synthesis of pigments and polymers to its use as a component in Ziegler-Natta catalysts for polypropylene (B1209903) production.[1] The synthesis of this compound is primarily achieved through the esterification of succinic acid with isopropanol.[1] This guide explores several effective methods for this conversion, providing detailed protocols and comparative data to assist researchers in selecting and optimizing the synthesis process for their specific needs.

Synthetic Methodologies

The esterification of succinic acid with isopropanol is an equilibrium-limited reaction. To achieve high yields of this compound, the equilibrium must be shifted towards the product side. This is typically accomplished by using an excess of the alcohol reactant and/or by removing the water formed during the reaction.

Conventional Fischer Esterification with Azeotropic Removal of Water

A widely employed method for the synthesis of this compound involves the use of a strong acid catalyst, such as sulfuric acid, and an azeotropic agent, like toluene, to continuously remove water from the reaction mixture.[2]

Reaction Scheme:

Reaction SA Succinic Acid plus1 + ISO 2 Isopropanol arrow H₂SO₄ Toluene, Δ ISO->arrow DIPS This compound arrow->DIPS plus2 + H2O 2 H₂O G Workflow for Conventional Synthesis A Charge Reactor: Succinic Acid, Isopropanol, H₂SO₄, Toluene B Heat to Reflux (82-84°C) A->B C Azeotropic Water Removal B->C D Monitor for Completion (No more water collected) C->D E Recover Toluene and excess Isopropanol (Increase temp. to 98°C) D->E F Crude this compound E->F G Neutralization Wash (NaHCO₃ solution) F->G H Water Wash G->H I Drying (Anhydrous Na₂SO₄) H->I J Filtration I->J K Vacuum Distillation J->K L Pure this compound K->L G Intermittent Preparation Process Logic cluster_batch1 Initial Batch cluster_batch2 Subsequent Batch A Esterification B Solvent/Excess Alcohol Recovery A->B C Crude Ester Refining B->C D Charge Reactor with Fresh & Recycled Materials B->D Recycled Toluene & Isopropanol C->D Recycled Front-end Volatiles E Esterification D->E F Solvent/Excess Alcohol Recovery E->F G Crude Ester Refining F->G

References

Diisopropyl Succinate: A Technical Overview of its Molecular Characteristics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the fundamental molecular properties of diisopropyl succinate (B1194679), a key intermediate in various chemical syntheses. The following information has been compiled to serve as a quick reference for laboratory and development work.

Core Molecular Data

Diisopropyl succinate is a diester of succinic acid and isopropanol.[1] Its fundamental molecular attributes are summarized below.

PropertyValueSource
Molecular Formula C10H18O4[1][2][3][4]
Molecular Weight 202.25 g/mol [1][2][4][5]
Alternate Molecular Weight 202.2475 g/mol [3]
IUPAC Name dipropan-2-yl butanedioate[2]
CAS Number 924-88-9[1][2][3]

Chemical Structure and Logical Representation

To illustrate the connectivity of atoms within the this compound molecule, a logical diagram is provided below. This representation outlines the core succinate backbone and the isopropyl ester groups.

G Logical Structure of this compound C1 C C2 C C1->C2 C4 C=O C1->C4 C3 C=O C2->C3 O1 O C3->O1 O2 O C4->O2 CH1 CH O1->CH1 CH3_1 CH3 CH1->CH3_1 CH3_2 CH3 CH1->CH3_2 CH2 CH O2->CH2 CH3_3 CH3 CH2->CH3_3 CH3_4 CH3 CH2->CH3_4

Caption: Logical Structure of this compound

Note: The experimental protocols and signaling pathways requested are not applicable to the fundamental chemical data of a single molecule like this compound. The provided information focuses on the core requirements of its molecular weight and formula.

References

Spectroscopic Analysis of Diisopropyl Succinate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key spectroscopic data for diisopropyl succinate (B1194679), a widely used chemical intermediate. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a clear, tabular format, accompanied by detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the essential spectroscopic data for diisopropyl succinate.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.95septet2H-O-CH (CH₃)₂
~2.55singlet4H-CO-CH₂ -CH₂ -CO-
~1.20doublet12H-CH(CH₃ )₂

Note: Chemical shifts are approximate and can vary based on the solvent and instrument frequency. Data is typically referenced against Tetramethylsilane (TMS) at 0 ppm.

Table 2: ¹³C NMR Spectroscopic Data[1]
Chemical Shift (δ, ppm)Assignment
~172C =O
~67-O-C H(CH₃)₂
~29-CO-C H₂-C H₂-CO-
~22-CH(C H₃)₂

Note: Chemical shifts are approximate and can vary based on the solvent and instrument frequency. Data is typically referenced against Tetramethylsilane (TMS) at 0 ppm.

Table 3: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)Description of Vibration
~2980C-H stretch (alkyl)
~1735C=O stretch (ester)
~1170C-O stretch (ester)

Note: IR data is for the neat liquid sample.

Table 4: Mass Spectrometry Data (Electron Ionization)[2]
Mass-to-Charge Ratio (m/z)Relative IntensityProposed Fragment
202Low[M]⁺ (Molecular Ion)
159Moderate[M - C₃H₇]⁺
117High[M - COOC₃H₇]⁺
101High[C₄H₅O₃]⁺
43High[C₃H₇]⁺

Note: The mass spectrum of this compound is characterized by the molecular ion peak and several key fragment ions resulting from the cleavage of the ester groups.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound.

Materials:

  • This compound

  • Deuterated chloroform (B151607) (CDCl₃)

  • NMR tube (5 mm diameter)

  • Pipette

  • Vortex mixer

Procedure:

  • Sample Preparation: Accurately weigh approximately 10-20 mg of this compound and dissolve it in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) in a small vial.[1] For ¹³C NMR, a higher concentration (20–50 mg) may be beneficial.[1]

  • Transfer to NMR Tube: Using a pipette, transfer the solution into a clean 5 mm NMR tube to a height of about 4-5 cm.[1]

  • Mixing: Cap the NMR tube and gently vortex the sample to ensure a homogeneous solution.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's spinner turbine.

    • Place the sample into the NMR spectrometer.

  • Data Acquisition:

    • Locking: The instrument locks onto the deuterium (B1214612) signal of the CDCl₃ to stabilize the magnetic field.[1]

    • Shimming: The magnetic field homogeneity is optimized by either manual or automatic shimming procedures to improve spectral resolution.[1]

    • Tuning and Matching: The NMR probe is tuned to the appropriate frequency for the nucleus being observed (¹H or ¹³C).[1]

    • Acquisition: Set the appropriate experimental parameters (e.g., number of scans, pulse width, acquisition time, relaxation delay) and acquire the data. For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the resulting spectrum.

    • Reference the spectrum to the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H NMR and CDCl₃ at 77.16 ppm for ¹³C NMR) or an internal standard (TMS at 0 ppm).

    • Integrate the peaks in the ¹H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain an infrared spectrum of neat this compound.

Materials:

  • This compound

  • FT-IR spectrometer

  • Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory

  • Pipette

  • Acetone (B3395972) or other suitable solvent for cleaning

Procedure (Neat Liquid on Salt Plates):

  • Plate Preparation: Ensure the salt plates are clean and dry. If necessary, clean them with a small amount of acetone and a soft tissue, then allow them to dry completely.[2]

  • Sample Application: Place one to two drops of this compound onto the center of one salt plate using a pipette.[2]

  • Sandwiching: Place the second salt plate on top of the first, gently spreading the liquid into a thin, uniform film between the plates.[2]

  • Instrument Setup:

    • Place the salt plate assembly into the sample holder of the FT-IR spectrometer.

  • Data Acquisition:

    • Background Scan: Acquire a background spectrum of the empty instrument (air).

    • Sample Scan: Acquire the spectrum of the this compound sample. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

  • Cleaning: After analysis, disassemble the salt plates, clean them thoroughly with a suitable solvent like acetone, and return them to a desiccator for storage.[2]

Procedure (Attenuated Total Reflectance - ATR):

  • Crystal Cleaning: Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent (e.g., isopropanol (B130326) or acetone).

  • Background Scan: Record a background spectrum with the clean, empty ATR crystal.

  • Sample Application: Place a single drop of this compound directly onto the ATR crystal.

  • Data Acquisition: Acquire the sample spectrum.

  • Cleaning: Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry (MS)

Objective: To obtain the electron ionization (EI) mass spectrum of this compound.

Materials:

  • This compound

  • Gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe

  • Microsyringe (if using GC injection)

  • Volatile solvent (e.g., dichloromethane (B109758) or hexane, if preparing a dilute sample for GC-MS)

Procedure (via Gas Chromatography Inlet):

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile solvent.

  • GC-MS Setup:

    • Set the GC oven temperature program, injector temperature, and carrier gas flow rate to appropriate values for the analysis of a moderately volatile ester.

    • Set the mass spectrometer to operate in electron ionization (EI) mode, typically at 70 eV.[3]

    • Set the desired mass range for scanning (e.g., m/z 40-300).

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared solution into the GC.

  • Data Acquisition: The sample is vaporized in the injector, separated on the GC column, and then introduced into the mass spectrometer's ion source.[4] The mass spectrometer records the mass spectra of the eluting components.

  • Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram and examine its corresponding mass spectrum.

Procedure (via Direct Inlet/Insertion Probe):

  • Sample Application: Apply a small amount of liquid this compound to the tip of the direct insertion probe.

  • Introduction into MS: Insert the probe into the mass spectrometer's ion source through a vacuum lock.

  • Vaporization and Ionization: Gently heat the probe to volatilize the sample directly into the ion source, where it is bombarded with electrons (EI at 70 eV).[3]

  • Data Acquisition: The mass spectrometer scans the specified mass range and records the resulting mass spectrum.

  • Data Analysis: Analyze the obtained mass spectrum to identify the molecular ion and characteristic fragment ions.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a liquid sample like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry cluster_data Data Interpretation Sample This compound (Liquid) NMR_Prep Dissolve in CDCl3 Sample->NMR_Prep IR_Prep Prepare Neat Sample (Salt Plates/ATR) Sample->IR_Prep MS_Prep Prepare for GC-MS or Direct Inlet Sample->MS_Prep H1_NMR 1H NMR Acquisition NMR_Prep->H1_NMR C13_NMR 13C NMR Acquisition NMR_Prep->C13_NMR NMR_Data Chemical Shifts, Multiplicity, Integration H1_NMR->NMR_Data C13_NMR->NMR_Data IR_Acq IR Spectrum Acquisition IR_Prep->IR_Acq IR_Data Functional Group Identification IR_Acq->IR_Data MS_Acq EI-MS Spectrum Acquisition MS_Prep->MS_Acq MS_Data Molecular Weight and Fragmentation MS_Acq->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis of this compound.

References

A Technical Guide to the Solubility of Diisopropyl Succinate in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisopropyl succinate (B1194679) (DIPS) is a diester of succinic acid and isopropanol, finding applications as a solvent, a fragrance ingredient, and an intermediate in chemical synthesis. A thorough understanding of its solubility in various organic solvents is critical for its effective use in process design, formulation development, and purification protocols. This technical guide provides an overview of the known solubility characteristics of diisopropyl succinate and outlines a detailed experimental protocol for the quantitative determination of its solubility.

Qualitative Solubility Profile

While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, qualitative assessments consistently indicate its high miscibility with a range of common organic solvents. It is generally described as a colorless, transparent liquid that is miscible with many organic solvents but insoluble in water[1][2].

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

SolventChemical ClassQualitative Solubility
EthanolAlcoholMiscible[2]
MethanolAlcoholMiscible (Expected)
AcetoneKetoneMiscible[2]
Ethyl AcetateEsterSoluble (Expected)
HexaneAlkaneSoluble (Expected)
TolueneAromatic HydrocarbonSoluble (Expected)
Diethyl EtherEtherMiscible[2]

Note: "Miscible" implies solubility in all proportions. "Soluble (Expected)" is based on the principle of "like dissolves like," where the ester nature of this compound suggests good solubility in these common non-polar and polar aprotic solvents.

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of this compound in a given organic solvent. This protocol is based on the widely used isothermal equilibrium method.

1. Materials and Apparatus

  • This compound: High purity grade (>99%)

  • Solvents: HPLC or analytical grade of the selected organic solvents (ethanol, methanol, acetone, ethyl acetate, hexane, toluene).

  • Apparatus:

    • Analytical balance (accurate to ±0.1 mg)

    • Thermostatically controlled shaker or water bath

    • Calibrated flasks or vials

    • Magnetic stirrers and stir bars

    • Syringe filters (e.g., 0.45 µm PTFE)

    • Gas Chromatograph with Mass Spectrometer (GC-MS) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector (e.g., UV or RI).

    • Volumetric flasks and pipettes for standard preparation.

2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed flask or vial. The presence of undissolved this compound is essential to ensure saturation.

    • Place the flasks in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C).

    • Agitate the mixtures for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. Preliminary studies may be needed to determine the time required to achieve equilibrium.

  • Sample Collection and Preparation:

    • Once equilibrium is established, cease agitation and allow the undissolved solute to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to avoid precipitation upon cooling.

    • Immediately filter the withdrawn sample through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microparticles.

    • Dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Analytical Quantification:

    • Prepare a series of calibration standards of this compound in the chosen solvent.

    • Analyze the calibration standards and the diluted sample using a validated GC-MS or HPLC method.

    • Construct a calibration curve by plotting the analytical signal (e.g., peak area) against the concentration of the standards.

    • Determine the concentration of this compound in the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Solubility_Determination_Workflow Workflow for Quantitative Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_quantification Quantification prep_materials Prepare High-Purity DIPS and Solvents prep_saturated Create Supersaturated Mixture (Excess DIPS in Solvent) prep_materials->prep_saturated equilibration Agitate at Constant Temperature (e.g., 24-48 hours) prep_saturated->equilibration settling Cease Agitation and Allow to Settle equilibration->settling sampling Withdraw and Filter Supernatant settling->sampling dilution Dilute Sample to Known Volume sampling->dilution analysis Analyze via GC-MS or HPLC dilution->analysis calculation Calculate Solubility from Calibration Curve analysis->calculation calibration Prepare and Run Calibration Standards calibration->calculation

Caption: Experimental workflow for the determination of this compound solubility.

Conclusion

While quantitative data on the solubility of this compound in common organic solvents is sparse, its qualitative miscibility suggests it is a versatile solvent and intermediate. The provided experimental protocol offers a robust framework for researchers and professionals in drug development to quantitatively determine its solubility, enabling precise control over manufacturing processes and formulation design. The application of standard analytical techniques like GC-MS or HPLC is essential for obtaining accurate and reliable solubility data.

References

Diisopropyl Succinate: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

December 21, 2025

This technical guide provides a comprehensive overview of the available safety and handling information for diisopropyl succinate (B1194679) (CAS No. 924-88-9). It is intended for professionals in research and development who may work with this substance. A critical review of publicly accessible data reveals significant gaps in the toxicological profile of diisopropyl succinate. While it is classified by the U.S. EPA's Safer Choice Program as a chemical expected to be of low concern based on a combination of experimental and modeled data, concrete experimental values for key toxicological endpoints are largely absent from public literature and safety data sheets[1]. This guide, therefore, summarizes the available data, highlights the informational gaps, and provides consensus recommendations for safe handling based on existing documentation.

Physical and Chemical Properties

A compilation of the physical and chemical properties of this compound is presented below. This data is essential for understanding its behavior under various laboratory conditions.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₈O₄[2][3]
Molecular Weight 202.25 g/mol [2][3]
Appearance Colorless to almost colorless, clear liquid or solid[2][4]
Density 0.99 - 1.004 g/cm³[2][3]
Boiling Point 228 °C[2][4]
Melting Point 263.0 °C (Note: This value from one source seems unusually high and may be an error)[2]
Flash Point 96.3 °C[2]
Vapor Pressure 12.2 Pa at 25°C[2]
Water Solubility Insoluble; 539.2 mg/L @ 25 °C (estimated)[2][5]
Solubility in Organic Solvents Miscible with various organic solvents[2]
Refractive Index 1.4170 to 1.4190[2]
logP (o/w) 1.779 - 1.985 (estimated)[5][6]

Toxicological Data Summary

A thorough review of multiple Safety Data Sheets (SDS) and chemical databases indicates a significant lack of empirical toxicological data for this compound. The table below summarizes the status of key toxicological endpoints. The repeated "no data available" underscores the need for caution and the application of stringent safety protocols when handling this chemical.

Toxicological EndpointResultSource(s)
Acute Oral Toxicity (LD50) No data available[3][7][8]
Acute Dermal Toxicity (LD50) No data available[3][7][8]
Acute Inhalation Toxicity (LC50) No data available[3][7]
Skin Corrosion/Irritation No data available; Listed as irritating to skin (R38) by one source.[2][3][7][8]
Serious Eye Damage/Irritation No data available; Listed as irritating to eyes (R36) by one source.[2][3][7][8]
Respiratory or Skin Sensitization No data available[3][8]
Germ Cell Mutagenicity No data available[3][8]
Carcinogenicity No data available; Not identified as a carcinogen by IARC, NTP, or OSHA.[3][6][8]
Reproductive Toxicity No data available[3][8]
Specific Target Organ Toxicity (Single Exposure) No data available; Listed as irritating to the respiratory system (R37) by one source.[2][3][8]
Specific Target Organ Toxicity (Repeated Exposure) No data available[8]
Aspiration Hazard No data available[8]

Hazard Classification and Environmental Fate

According to aggregated GHS information from multiple suppliers, this compound does not meet the criteria for hazard classification in most notifications[1][3]. However, a minority of notifications classify it as H412: Harmful to aquatic life with long-lasting effects[1][3][6]. The risk code R52/53 (Harmful to aquatic organisms, may cause long-term adverse effects in the aquatic environment) has also been cited[2]. Ecotoxicity data for fish, daphnia, and algae are generally reported as "no data available"[3][6][9].

Safe Handling and Storage

Given the gaps in toxicological data, adherence to good industrial hygiene and safety practices is paramount.

4.1. Handling:

  • Handle in a well-ventilated place, preferably under a chemical fume hood[1][7][9].

  • Avoid contact with skin and eyes by wearing suitable protective clothing and equipment[1][9].

  • Avoid the formation of dust and aerosols[9].

  • Use non-sparking tools and take measures to prevent the build-up of electrostatic charge[7][9].

  • Do not eat, drink, or smoke when using this product[7].

  • Wash hands thoroughly after handling[1].

4.2. Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place[1][7][9].

  • Keep away from incompatible materials such as strong oxidizing agents[6][8].

  • Store apart from foodstuff containers[9].

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is crucial for minimizing exposure.

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards[9].

  • Skin Protection: Wear impervious, chemical-resistant clothing. Handle with gloves that have been inspected prior to use. The selected gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374 derived from it[9].

  • Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge[9]. In case of dust or aerosol generation, a gas mask is recommended[1].

Emergency Procedures

6.1. First Aid Measures:

  • Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention[1][4][6][9].

  • Skin Contact: Immediately take off all contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor if irritation occurs or persists[1][4][6][9].

  • Eye Contact: Rinse cautiously with pure water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing and consult a doctor[1][2][4][6][9].

  • Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately[6][9].

6.2. Accidental Release Measures:

  • Ensure adequate ventilation and evacuate personnel to safe areas[1][9].

  • Remove all sources of ignition[9].

  • Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains[6][9].

  • Contain and clean up the spill using a suitable inert absorbent material. Collect and place in a suitable, closed container for disposal[1][7]. Use spark-proof tools and explosion-proof equipment during cleanup[9].

6.3. Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray[1][4][9].

  • Specific Hazards: Combustible. Hazardous decomposition products like carbon monoxide and carbon dioxide can form in a fire[4][6].

  • Protective Equipment: Wear a self-contained breathing apparatus (SCBA) for firefighting if necessary[6][9].

Experimental Protocols and Workflows

As specific experimental safety studies for this compound are not publicly available, this section provides a generalized workflow for an in vitro skin irritation test, a common method for assessing the dermal safety of chemicals. This serves as an illustrative example of the type of study needed to fill the existing data gaps.

G cluster_prep Preparation Phase cluster_exposure Exposure & Incubation cluster_analysis Analysis Phase cluster_conclusion Conclusion prep_model Prepare Reconstructed Human Epidermis (RhE) Model prep_chem Prepare this compound and Control Substances apply_chem Topically Apply Test Substance to RhE Tissue Surface prep_chem->apply_chem incubate1 Incubate for a Defined Period (e.g., 60 mins) apply_chem->incubate1 rinse Rinse and Blot Tissue to Remove Substance incubate1->rinse incubate2 Post-Exposure Incubation (e.g., 42 hours) rinse->incubate2 mtt_assay Perform MTT Assay to Assess Cell Viability incubate2->mtt_assay measure Measure Optical Density (Spectrophotometer) calculate Calculate % Cell Viability vs. Negative Control classify Classify Irritation Potential Based on Viability Thresholds (e.g., UN GHS Category 2 or No Category) calculate->classify G cluster_controls Select Controls start Handling this compound assess_task Assess Task: - Scale of use? - Aerosol generation? - Open/closed system? start->assess_task eng_controls Engineering Controls: - Fume Hood - Local Exhaust Ventilation assess_task->eng_controls Based on assessment emergency_prep Emergency Preparedness: - Eyewash & Safety Shower Access - Spill Kit Ready - First Aid Knowledge assess_task->emergency_prep admin_controls Administrative Controls: - SOPs - Training eng_controls->admin_controls ppe Personal Protective Equipment (PPE) admin_controls->ppe ppe_details Required PPE: - Safety Goggles - Chemical-Resistant Gloves - Lab Coat - Respirator (if needed) ppe->ppe_details

References

Natural Occurrence and Sources of Succinate Esters: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Succinate (B1194679), a key intermediate in the tricarboxylic acid (TCA) cycle, is a ubiquitous molecule found across all domains of life, from microorganisms to plants and animals. While succinate itself is abundant, the natural occurrence of its esterified forms is significantly more limited. The most prominent naturally occurring succinate ester is diethyl succinate, valued as a flavor and aroma component in fruits and fermented beverages. In scientific literature and industrial applications, "succinate esters" often refer to synthetic derivatives, such as dimethyl succinate or monomethyl succinate, which are widely used as cell-permeable prodrugs to study the metabolic and signaling effects of intracellular succinate. This guide provides a comprehensive overview of the natural sources of succinate and its esters, details the underlying biosynthetic and signaling pathways, presents quantitative data on their prevalence, and outlines the experimental protocols for their analysis.

Natural Occurrence and Sources

The primary sources of succinate in nature are endogenous metabolic pathways within organisms and microbial fermentation. The presence of succinate esters, however, is less widespread and typically results from secondary metabolic processes or fermentation.

Endogenous Succinate in Animals and Plants

In aerobic organisms, succinate is a critical intermediate of the TCA cycle, which occurs in the mitochondria.[1] This pathway is central to cellular respiration and energy production (ATP synthesis).[1] Under normal physiological conditions, succinate concentrations are tightly regulated, but can accumulate during metabolic stress, such as ischemia or intense exercise, where oxygen supply is limited.[2] Beyond the TCA cycle, succinate is also involved in the GABA shunt and the glyoxylate (B1226380) cycle in plants and microorganisms.[1] Succinic acid has been identified in various plants, including broccoli and rhubarb.[3]

Microbial Succinate Production

Microorganisms, particularly anaerobic bacteria, are prolific producers of succinate. The gut microbiota in mammals is a significant source, where bacteria like Bacteroides and Prevotella produce succinate as a fermentation byproduct of dietary fibers.[1][2] This microbial production contributes substantially to the succinate levels in the intestinal lumen.[4][5] In industrial biotechnology, various natural and genetically engineered microorganisms, including Actinobacillus succinogenes, Mannheimia succiniciproducens, and strains of Escherichia coli and Saccharomyces cerevisiae, are used for the large-scale fermentative production of succinic acid from renewable feedstocks.[6][7]

Succinate Esters in Foods and Beverages

The most well-documented naturally occurring succinate ester is diethyl succinate . It is recognized as a key flavor and aroma compound in several products:

  • Fruits: Found naturally in apples, grapes, and cocoa.

  • Fermented Beverages: It is a characteristic component of wine, contributing fruity and melon notes. Its concentration is notably influenced by malolactic fermentation, a secondary fermentation process carried out by lactic acid bacteria.[8] Diethyl succinate is also a flavor component in rice wine.

Other succinate esters are primarily used as food additives (E443) for their emulsifying and stabilizing properties in products like beverages, confectionery, and dairy items.[9]

Biosynthesis Pathways of Succinate

Succinate is synthesized through several core metabolic pathways. The esterification to form succinate esters is a subsequent reaction, often catalyzed by esterase enzymes during processes like fruit ripening or fermentation.

  • Tricarboxylic Acid (TCA) Cycle: Under aerobic conditions, succinate is formed from succinyl-CoA by the enzyme succinyl-CoA synthetase. This step is coupled with substrate-level phosphorylation, generating GTP or ATP.[10]

  • Reductive TCA Branch: Under anaerobic conditions, some bacteria utilize a reverse TCA cycle. In this pathway, oxaloacetate is reduced to malate, then fumarate (B1241708), and finally to succinate by fumarate reductase. This process is a key route for succinate accumulation during fermentation.[1]

  • Glyoxylate Cycle: In plants, bacteria, and fungi, this cycle allows for the net conversion of acetyl-CoA into succinate, bypassing the decarboxylation steps of the TCA cycle. This is crucial for growth on two-carbon substrates like acetate.[1]

Biosynthesis_Pathways cluster_TCA TCA Cycle (Aerobic) cluster_Reductive Reductive Branch (Anaerobic) cluster_Glyoxylate Glyoxylate Cycle SuccinylCoA SuccinylCoA Succinate Succinate SuccinylCoA->Succinate Succinyl-CoA Synthetase Fumarate Fumarate Succinate->Fumarate SDH Succinate_Node Succinate Succinate->Succinate_Node Oxaloacetate Oxaloacetate Malate_R Malate_R Oxaloacetate->Malate_R Malate Dehydrogenase Fumarate_R Fumarate_R Malate_R->Fumarate_R Fumarase Succinate_R Succinate_R Fumarate_R->Succinate_R Fumarate Reductase Succinate_R->Succinate_Node Isocitrate Isocitrate Glyoxylate Glyoxylate Isocitrate->Glyoxylate Succinate_G Succinate_G Isocitrate->Succinate_G Isocitrate Lyase Malate_G Malate_G Glyoxylate->Malate_G Succinate_G->Succinate_Node AcetylCoA Acetyl-CoA AcetylCoA->SuccinylCoA AcetylCoA->Isocitrate

Caption: Key metabolic pathways for succinate biosynthesis.

Succinate Signaling Pathways

Succinate has emerged as a crucial signaling molecule, acting both extracellularly and intracellularly to regulate cellular processes, particularly in inflammation and hypoxia. There is currently no evidence that naturally occurring succinate esters act as direct signaling molecules; rather, synthetic esters are used to deliver succinate into the cell, where it then exerts its signaling function.

Extracellular Signaling via SUCNR1 (GPR91)

When released from cells, succinate can act as a paracrine or endocrine signal by activating the G-protein coupled receptor, SUCNR1 (also known as GPR91).[10]

  • Activation: Elevated extracellular succinate binds to SUCNR1 on the surface of target cells (e.g., immune cells, kidney cells).

  • Downstream Cascade: This binding activates G-proteins (Gq/11 and Gi/o), leading to an increase in intracellular calcium ([Ca2+]) and a decrease in cyclic AMP (cAMP).

  • Physiological Effects: SUCNR1 activation is linked to blood pressure regulation, immune cell activation, and pro-inflammatory responses.[4][10]

SUCNR1_Signaling cluster_membrane Cell Membrane SUCNR1 SUCNR1 (GPR91) G_Protein Gq/11, Gi/o Activation SUCNR1->G_Protein Extracellular_Succinate Extracellular Succinate Extracellular_Succinate->SUCNR1 Binds PLC PLC Activation G_Protein->PLC AC Adenylyl Cyclase Inhibition G_Protein->AC Ca_increase ↑ Intracellular [Ca2+] PLC->Ca_increase Physiological_Response Physiological Response (e.g., Inflammation, BP Regulation) Ca_increase->Physiological_Response cAMP_decrease ↓ cAMP AC->cAMP_decrease cAMP_decrease->Physiological_Response

Caption: Extracellular succinate signaling via the SUCNR1 receptor.
Intracellular Signaling and HIF-1α Stabilization

Under hypoxic (low oxygen) conditions or when succinate dehydrogenase (SDH) is dysfunctional, intracellular succinate accumulates.[2][10] This accumulation acts as a metabolic signal:

  • Enzyme Inhibition: Succinate inhibits prolyl hydroxylase domain (PHD) enzymes.

  • HIF-1α Stabilization: PHDs normally target the alpha subunit of Hypoxia-Inducible Factor 1 (HIF-1α) for degradation. When PHDs are inhibited, HIF-1α is stabilized.

  • Gene Expression: Stabilized HIF-1α translocates to the nucleus and activates the transcription of genes involved in angiogenesis, glycolysis, and inflammation.[10]

Quantitative Data

The concentration of succinate varies widely depending on the biological matrix and physiological state. Data for succinate esters is sparse, with most quantitative reports focusing on diethyl succinate in wine.

Table 1: Concentration of Succinate in Biological Samples (Human/Animal)

Biological Matrix Organism/Condition Concentration Range Reference(s)
Blood Plasma Human (Normal) 2–20 µM [9]
Urine Human (Normal) 0 - 20.9 mcg/mg creatinine [11]
Urine Human (Diabetic Kidney Disease) Significantly elevated vs. controls [12]
Intestinal Lumen (Feces) Human/Mouse (Normal) 1–3 mM [5]
Heart Tissue Mouse/Human (Normal) < 50 ng/mg wet weight [13]

| Ischemic Tissue | Animal Models | Can rise to mM range |[9] |

Table 2: Concentration of Succinate in Microbial Fermentation

Microorganism Substrate/Condition Final Succinate Concentration Reference(s)
Actinobacillus succinogenes Mixed Sugars 21.8–26.8 g/L [14]
Actinobacillus succinogenes Cheese Whey ~16 g/L [7]
Engineered E. coli Glucose (Fed-batch) 99.2 g/L [6]

| A. succinogenes | Fruit & Vegetable Waste | 27.03 g/L |[15] |

Table 3: Concentration of Diethyl Succinate in Wine

Wine Type / Condition Concentration Range (mg/L) Odor Threshold (mg/L) Reference(s)
Wine (Post-Malolactic Fermentation) 0.49–2.63 mg/L 1.2 [8]
Wine (Alcoholic Fermentation only) < 0.68 mg/L 1.2 [8]

| Coinoculated Wines (Yeast + MLF Bacteria) | 1.14–2.63 mg/L | 1.2 |[8] |

Experimental Protocols

The analysis of succinate and its esters in complex biological matrices requires robust extraction and sensitive analytical techniques. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the methods of choice.

General Workflow for Quantification

Experimental_Workflow cluster_analysis Analytical Methods Sample 1. Sample Collection (e.g., Tissue, Plasma, Fermentation Broth) - Flash-freeze immediately Homogenization 2. Homogenization / Lysis - Use ice-cold solvent (e.g., 80% Methanol) - Include internal standard (e.g., ¹³C-succinate) Sample->Homogenization Extraction 3. Extraction - Solid-Phase Extraction (SPE) or - Liquid-Liquid Extraction (e.g., with Acetonitrile) Homogenization->Extraction Derivatization 4. Derivatization (for GC-MS) - Convert to volatile esters (e.g., Trimethylsilylation with BSTFA) Extraction->Derivatization Required for GC-MS LCMS LC-MS/MS (Direct analysis of succinate) Extraction->LCMS Often direct injection GCMS GC-MS (Analysis of derivatized succinate) Derivatization->GCMS Analysis 5. Instrumental Analysis Quantification 6. Data Processing & Quantification - Generate standard curve - Integrate peak areas LCMS->Quantification GCMS->Quantification

Caption: General workflow for succinate/ester quantification.
Detailed Methodologies

1. Sample Preparation and Extraction:

  • Objective: To isolate succinate and its esters from the sample matrix and remove interfering substances like proteins and salts.

  • Protocol:

    • Samples (e.g., tissue, cell pellets, biofluids) should be flash-frozen in liquid nitrogen immediately after collection to quench metabolic activity.

    • For solid samples, homogenize in an ice-cold extraction solvent, typically 80% methanol (B129727) or an acetonitrile (B52724)/water mixture. An isotopically labeled internal standard (e.g., ¹³C₄-succinic acid) must be added at this stage for accurate quantification.[16]

    • Centrifuge the homogenate at high speed (e.g., >10,000 x g) at 4°C to pellet proteins and cellular debris.

    • The resulting supernatant can be further purified using Solid-Phase Extraction (SPE). Anion exchange cartridges (e.g., Phenomenex STRATA™ XL-A) are effective for selectively retaining acidic compounds like succinate.[17]

    • Elute the analyte from the SPE cartridge and evaporate the solvent to dryness under a stream of nitrogen before reconstitution or derivatization.

2. Derivatization for GC-MS Analysis:

  • Objective: To increase the volatility and thermal stability of non-volatile analytes like succinic acid for analysis by gas chromatography.

  • Protocol:

    • The dried extract is derivatized to convert acidic protons into less polar functional groups.

    • A common method is trimethylsilylation . The sample is heated (e.g., 70°C for 3 hours) with a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like 1% trimethylchlorosilane (TMCS).[18] Pyridine may be added as a solvent to aid the reaction, particularly for sugars if they are also being analyzed.[19][20]

    • The resulting trimethylsilyl (B98337) (TMS) esters of succinic acid are volatile and suitable for GC-MS analysis.

3. Analytical Quantification:

  • A. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

    • Principle: This is the preferred method for direct quantification without derivatization. It offers high sensitivity and specificity.

    • Chromatography: Reversed-phase (e.g., C18) or HILIC columns are used to separate succinate from other metabolites. A typical mobile phase consists of an aqueous solvent (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).[17]

    • Mass Spectrometry: Detection is performed using a tandem mass spectrometer, typically with an electrospray ionization (ESI) source operating in negative ion mode. Quantification is achieved using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions for both the analyte and the internal standard are monitored.

  • B. Gas Chromatography-Mass Spectrometry (GC-MS):

    • Principle: This method provides excellent chromatographic resolution for derivatized volatile compounds.

    • Chromatography: A capillary column (e.g., DB-5MS) is used to separate the derivatized analytes based on their boiling points and polarity. The oven temperature is programmed to ramp up over the course of the run.

    • Mass Spectrometry: Detection is achieved using either electron ionization (EI) or chemical ionization (CI). Quantification is performed in Selected Ion Monitoring (SIM) mode by monitoring characteristic ions of the derivatized succinate and the internal standard.[18]

References

An In-Depth Technical Guide to Diisopropyl Succinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Diisopropyl succinate (B1194679), a versatile chemical compound with applications spanning from industrial manufacturing to potential roles in pharmaceutical development. This document details its chemical identity, physicochemical properties, synthesis protocols, and current applications, with a focus on data presentation and experimental methodologies.

Chemical Identity

IUPAC Name: dipropan-2-yl butanedioate[1][2]

Synonyms: A variety of synonyms are used to identify Diisopropyl succinate, reflecting its common usage in different industrial and academic contexts. These include:

  • This compound[1][2]

  • Butanedioic acid, bis(1-methylethyl) ester[1][2]

  • DIPS[3]

  • Succinic acid diisopropyl ester[1][3]

  • Diisopropylsuccinate[1][2]

  • Butanedioic acid, 1,4-bis(1-methylethyl) ester[1][2]

  • EINECS 213-110-0[1][2]

Physicochemical Properties

This compound is a colorless, transparent liquid with a faint, fruity odor.[1] It is characterized by its miscibility with various organic solvents and insolubility in water.[1][4] The key physicochemical properties are summarized in the table below for easy reference and comparison.

PropertyValueSource
Molecular Formula C₁₀H₁₈O₄[2][3]
Molecular Weight 202.25 g/mol [2][3]
CAS Number 924-88-9[2][3]
Density 0.99 g/cm³[3][4]
Boiling Point 228 °C at 760 mmHg[3][4][5]
Melting Point 263.0 °C[3][4]
Flash Point 96.3 °C[4]
Vapor Pressure 12.2 Pa at 25°C[3][4]
Refractive Index 1.4170 to 1.4190[3][4]
Water Solubility Sparingly soluble[1]
Solubility in Organic Solvents Miscible with ethanol, acetone, and ether[1]
LogP 2.2[3]

Experimental Protocols

Detailed methodologies for the synthesis of this compound are crucial for researchers requiring this compound for further studies or as an intermediate. Two common synthesis protocols are provided below.

Protocol 1: Microwave-Assisted Synthesis

This protocol describes a rapid and efficient method for the synthesis of this compound using microwave irradiation.

Materials:

  • Butanedioic acid (1 mol)

  • Isopropanol (1.5-2 mol)

  • AMA 2:3 (332 g, 0.6 mol)

  • Dichloromethane

  • Saturated sodium carbonate solution (Na₂CO₃)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Water

Procedure:

  • Mix butanedioic acid, isopropanol, and AMA 2:3 in a reaction glass tube equipped with a screw cap and a magnetic stirrer until a homogeneous wet mixture is formed.[3]

  • Place the reaction mixture in a microwave reactor (e.g., Anton Parr Monowave 300).[3]

  • Irradiate the mixture at 80 °C for 8 minutes or at 120 °C for 20 minutes.[3]

  • Upon completion, cool the mixture and dilute it with 41 mL of dichloromethane.[3]

  • Filter the mixture by gravity and wash the filtrate with dichloromethane.[3]

  • Sequentially wash the filtrate with saturated sodium carbonate solution and water.[3]

  • Separate the organic layer and dry it with anhydrous sodium sulfate.[3]

  • Filter the dried organic layer and concentrate it under reduced pressure to obtain this compound.[3]

Protocol 2: Conventional Esterification

This protocol details a conventional method for synthesizing this compound through esterification with azeotropic water removal.

Materials:

  • Succinic acid

  • Isopropanol

  • Catalyst (e.g., 98% sulfuric acid)[6]

  • Dehydrating agent (e.g., toluene)[6]

Procedure:

  • In an esterification kettle equipped with a separation column, condenser, and water trap, add succinic acid, isopropanol, catalyst, and a dehydrating agent.[6] The typical weight ratios are Succinic Acid:Isopropanol = 14-20:25-35, Succinic Acid:Catalyst = 14-20:0.21-0.61, and Succinic Acid:Dehydrating agent = 14-20:7.0-10.0.[6]

  • Heat the reaction mixture to a kettle temperature of 82-84 °C, with a condenser vapor phase temperature of 75-78 °C, and carry out the esterification under reflux.[6]

  • Continue the reaction until no more water is collected in the water trap.[6]

  • Increase the kettle temperature to 90-100 °C to recover the dehydrating agent and excess isopropanol.[6]

  • Process the resulting coarse ester through refining to obtain pure this compound.[6]

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_products Products succinic_acid Succinic Acid esterification Esterification (Reflux at 82-84°C) succinic_acid->esterification isopropanol Isopropanol isopropanol->esterification catalyst Catalyst (e.g., H₂SO₄) catalyst->esterification dehydrating_agent Dehydrating Agent (e.g., Toluene) dehydrating_agent->esterification water_removal Azeotropic Water Removal esterification->water_removal recovery Solvent & Excess Reagent Recovery (90-100°C) esterification->recovery byproduct Water water_removal->byproduct refining Refining of Coarse Ester recovery->refining product This compound refining->product

Caption: Workflow for the conventional synthesis of this compound.

Applications in Research and Development

This compound serves as a versatile intermediate and solvent in various industrial and research applications.

4.1. Chemical Intermediate:

It is a crucial building block in the synthesis of a range of other organic compounds.[7] Notably, it is a key raw material in the production of high-performance diketo-pyrrolo-pyrrole (DPP) pigments, which are valued for their stability and vibrant colors in paints and plastics.[8]

4.2. Analytical Chemistry:

This compound is utilized as a stationary phase in gas chromatography (GC) for the separation and analysis of chemical compounds.[7] Its properties allow for reliable and precise identification of substances in a laboratory setting.

4.3. Potential in Drug Development:

While direct applications in drug formulations are not extensively documented, its role as a versatile intermediate in organic synthesis is relevant to the pharmaceutical industry for the production of complex molecules.[8] Furthermore, as a succinate ester, it represents a potential vehicle for delivering succinate into cells to study metabolic and signaling pathways, as elevated succinate levels have been linked to inflammatory responses and effects on cell viability.[8]

GC_Purity_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_gc_analysis Gas Chromatography Analysis cluster_data_analysis Data Analysis sample This compound Sample dissolve Dissolve in appropriate solvent (e.g., Acetone) sample->dissolve dilute Dilute to known concentration dissolve->dilute injection Inject sample into GC dilute->injection separation Separation on capillary column injection->separation detection Detection by FID or MS separation->detection chromatogram Obtain Chromatogram detection->chromatogram peak_integration Integrate Peak Areas chromatogram->peak_integration purity_calculation Calculate Purity (%) peak_integration->purity_calculation

Caption: General workflow for purity assessment of this compound using Gas Chromatography.

Safety and Handling

This compound is generally considered to be of low concern based on experimental and modeled data.[2] However, it is irritating to the eyes, respiratory system, and skin.[4] It may also be harmful to aquatic organisms with long-term effects.[4] Standard laboratory safety protocols should be followed, including the use of personal protective equipment such as gloves and eye protection.[4] It should be stored in a dry, well-ventilated area at room temperature.[3][4]

This guide provides a foundational understanding of this compound for professionals in research and drug development. The detailed information on its properties and synthesis can aid in its application as a chemical intermediate and in the exploration of its potential in pharmaceutical sciences.

References

Methodological & Application

Application Notes and Protocols: Diisopropyl Succinate as an Internal Electron Donor in Ziegler-Natta Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ziegler-Natta catalysts are a cornerstone of polyolefin production, enabling the synthesis of stereoregular polymers like isotactic polypropylene (B1209903). The performance of these catalysts is significantly influenced by the choice of internal electron donors, which play a crucial role in enhancing catalyst activity, stereospecificity, and controlling the molecular properties of the resulting polymer. Diisopropyl succinate (B1194679) has emerged as a key non-phthalate internal donor, offering distinct advantages in tailoring the properties of polypropylene, particularly in achieving a broad molecular weight distribution (MWD).[1][2] This document provides detailed application notes and experimental protocols for the use of diisopropyl succinate as an internal electron donor in Ziegler-Natta catalysts for propylene (B89431) polymerization.

Application Notes

The use of this compound as an internal electron donor in MgCl₂-supported Ziegler-Natta catalysts typically results in polypropylene with a broader molecular weight distribution (Mw/Mn > 5) compared to catalysts using phthalate (B1215562) (Mw/Mn = 4-5) or 1,3-diether (Mw/Mn = 3-4) donors.[1][2] This characteristic is particularly advantageous for applications requiring high melt strength and good processability, such as in the production of pipes, sheets, and thermoformed articles.

The stereoselectivity of the catalyst system is significantly enhanced by the presence of this compound, leading to highly isotactic polypropylene. The effectiveness of the internal donor is often further modulated by the use of an external electron donor, typically an alkoxysilane compound, which can fine-tune the catalyst's performance in terms of activity, stereospecificity, and hydrogen response.[3] The interaction between the internal and external donors is a critical factor in determining the final polymer properties.

Quantitative Data Presentation

The following tables summarize the performance of Ziegler-Natta catalysts using this compound as an internal donor under various experimental conditions.

Table 1: Catalyst Composition and Performance with Diethyl-2,3-diisopropyl succinate as Internal Donor

CatalystInternal Donor (ID)External Donor (ED)Ti content (wt%)ID content (wt%)Activity (kg PP/g cat·h)Isotacticity Index (%)MFI (g/10 min)
Catalyst SDiethyl-2,3-diisopropyl succinateCyclohexyl(methyl)dimethoxysilane (C)3.212.535.2>98.74.1
Catalyst SDiethyl-2,3-diisopropyl succinateDiethyl-2,3-diisopropyl succinate (I)3.212.528.9>98.74.6

Data synthesized from Ghasemi Hamedani N. et al., Polyolefins Journal, 2024.

Table 2: Comparison of Polymer Properties with Different Internal Donors

Catalyst SystemInternal DonorExternal DonorM w (×10⁵ g/mol )M w /M n (PDI)
TMC-12-isopropyl-2-isopentyl-1,3-dimethoxypropane-10.13.9
TMC-2di-n-butyl phthalate-8.74.8
TMC-3diethyl 2,3-diisobutyl succinate-6.55.3

Data synthesized from Matsko, M. A. et al., Journal of Applied Polymer Science, 2025.[1]

Table 3: Effect of Novel External Donors on Catalyst Performance with Diethyl 2,3-diisopropylsuccinate Internal Donor

External DonorActivity (kg PP/g cat·h)Isotacticity (%)MFR (g/10 min)M w (×10⁴ g/mol )M w /M n (PDI)T m (°C)
ED125.398.215.225.15.1165.2
ED224.898.718.523.75.3165.8
ED3 (Commercial)26.197.610.828.34.9166.1

ED1 and ED2 are novel cycloalkoxy silane (B1218182) compounds. ED3 is cyclohexyl methyl dimethoxysilane. Data synthesized from a study on novel external electron donors.[3]

Experimental Protocols

Protocol 1: Synthesis of MgCl₂-Supported Ziegler-Natta Catalyst with this compound Internal Donor

This protocol is based on the procedure described by Ghasemi Hamedani N. et al. (2024).[1]

Materials:

  • Anhydrous Magnesium Chloride (MgCl₂)

  • Titanium Tetrachloride (TiCl₄)

  • Diethyl-2,3-diisopropyl succinate (Internal Donor, ID)

  • Toluene (B28343) (anhydrous)

  • n-Heptane (anhydrous)

Procedure:

  • In a glovebox under a nitrogen atmosphere, add 10 g of anhydrous MgCl₂ to a 250 mL three-necked flask equipped with a mechanical stirrer and a condenser.

  • Add 100 mL of anhydrous toluene to the flask.

  • Heat the suspension to 80°C with stirring.

  • Add a solution of diethyl-2,3-diisopropyl succinate in toluene (Mg/ID molar ratio of 10) dropwise to the suspension over 30 minutes.

  • Increase the temperature to 110°C and stir for 1 hour.

  • Stop stirring and allow the solid to settle. Remove the supernatant by siphoning.

  • Add 90 mL of fresh TiCl₄ to the solid residue.

  • Heat the mixture to 110°C and stir for 30 minutes.

  • Stop stirring, allow the solid to settle, and siphon off the supernatant.

  • Wash the solid catalyst seven times with 100 mL portions of anhydrous n-heptane at 60°C.

  • Dry the final catalyst under a vacuum to obtain a free-flowing powder.

Protocol 2: Propylene Polymerization

This protocol outlines a typical slurry polymerization of propylene.

Materials:

  • Prepared Ziegler-Natta catalyst with this compound internal donor

  • Triethylaluminum (B1256330) (TEAL) as cocatalyst

  • External Electron Donor (e.g., cyclohexyl(methyl)dimethoxysilane)

  • Anhydrous n-Heptane (polymerization grade)

  • Propylene (polymerization grade)

  • Hydrogen (for molecular weight control)

Procedure:

  • Thoroughly purge a 1 L stainless steel Buchi reactor with dry nitrogen and then evacuate it. Repeat this cycle four times.

  • Introduce 400 mL of anhydrous n-heptane into the reactor.

  • Add the desired amount of triethylaluminum (TEAL) as a scavenger and cocatalyst.

  • Add the desired amount of the external electron donor.

  • Inject a suspension of the Ziegler-Natta catalyst in n-heptane into the reactor.

  • Introduce a calculated volume of hydrogen for molecular weight control.

  • Pressurize the reactor with propylene monomer to the desired pressure (e.g., 7 bar).

  • Maintain the polymerization temperature at a constant value (e.g., 70°C) for the desired reaction time (e.g., 1-2 hours) with continuous stirring.

  • Terminate the polymerization by venting the propylene and adding acidified ethanol (B145695).

  • Filter the polymer, wash it thoroughly with ethanol and water, and then dry it in a vacuum oven at 60°C to a constant weight.

Visualizations

Ziegler-Natta Catalyst Synthesis Workflow

G cluster_prep Catalyst Preparation MgCl2 Anhydrous MgCl₂ Suspension MgCl₂ Suspension in Toluene MgCl2->Suspension Toluene Anhydrous Toluene Toluene->Suspension Heating1 Heat to 80°C Suspension->Heating1 ID_addition Add this compound (Internal Donor) Heating1->ID_addition Heating2 Heat to 110°C Stir for 1h ID_addition->Heating2 Settling1 Settle and Siphon Supernatant Heating2->Settling1 TiCl4_addition Add TiCl₄ Settling1->TiCl4_addition Heating3 Heat to 110°C Stir for 30 min TiCl4_addition->Heating3 Settling2 Settle and Siphon Supernatant Heating3->Settling2 Washing Wash with n-Heptane (7x at 60°C) Settling2->Washing Drying Vacuum Dry Washing->Drying Final_Catalyst Final Ziegler-Natta Catalyst Drying->Final_Catalyst

Caption: Workflow for the synthesis of a MgCl₂-supported Ziegler-Natta catalyst.

Propylene Polymerization Experimental Workflow

G cluster_poly Propylene Polymerization Reactor_Prep Reactor Purging (N₂ and Vacuum) Heptane_add Add Anhydrous n-Heptane Reactor_Prep->Heptane_add TEAL_add Add TEAL (Cocatalyst) Heptane_add->TEAL_add ED_add Add External Donor TEAL_add->ED_add Catalyst_add Inject Catalyst Slurry ED_add->Catalyst_add H2_add Introduce Hydrogen Catalyst_add->H2_add Propylene_add Pressurize with Propylene H2_add->Propylene_add Polymerization Polymerize at Constant T & P (e.g., 70°C, 7 bar) Propylene_add->Polymerization Termination Terminate with Acidified Ethanol Polymerization->Termination Workup Filter, Wash, and Dry Polymer Termination->Workup Final_Polymer Polypropylene Product Workup->Final_Polymer

Caption: Experimental workflow for propylene slurry polymerization.

Logical Relationship of Catalyst Components and Polymer Properties

G cluster_catalyst Catalyst System cluster_properties Polymer Properties ID Internal Donor (this compound) Catalyst Ziegler-Natta Catalyst ID->Catalyst ED External Donor (e.g., Alkoxysilane) ED->Catalyst Cocatalyst Cocatalyst (TEAL) Cocatalyst->Catalyst Activity Catalyst Activity Catalyst->Activity Stereo Stereospecificity (Isotacticity) Catalyst->Stereo MWD Molecular Weight Distribution (Broad) Catalyst->MWD MW Molecular Weight Catalyst->MW

Caption: Influence of catalyst components on final polymer properties.

References

Application Notes and Protocols for the Use of Diisopropyl Succinate in Polypropylene Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of diisopropyl succinate (B1194679) as an electron donor in Ziegler-Natta catalyzed polypropylene (B1209903) polymerization. The information is intended to guide researchers in synthesizing polypropylene with tailored properties.

Diisopropyl succinate is a key non-phthalate internal electron donor used in modern Ziegler-Natta catalysts for polypropylene production. Its primary role is to enhance the stereoselectivity of the catalyst, leading to polypropylene with high isotacticity and desirable mechanical and thermal properties. Succinate-based donors are known to influence catalyst activity, hydrogen response, and the molecular weight distribution of the resulting polymer.

Mechanism of Action of Succinate Donors

In a MgCl₂-supported Ziegler-Natta catalyst, the titanium tetrachloride (TiCl₄) active species are distributed on the surface of the magnesium chloride support. This compound, when used as an internal donor, preferentially coordinates to the MgCl₂ surface. This coordination influences the electronic and steric environment of the adjacent titanium active sites. By selectively poisoning non-stereospecific active sites and stabilizing the stereospecific ones, the succinate donor ensures the propylene (B89431) monomer is inserted into the growing polymer chain with a specific orientation, leading to a highly isotactic polymer. The presence of an external donor can further enhance stereoregularity, in part by compensating for any internal donor that may leach from the catalyst during polymerization.

G cluster_catalyst Catalyst Surface cluster_polymerization Polymerization Environment MgCl2 MgCl₂ Support TiCl4 TiCl₄ Active Site MgCl2->TiCl4 supports iPP Isotactic Polypropylene TiCl4->iPP polymerizes Donor This compound (Internal Donor) Donor->MgCl2 coordinates to Donor->TiCl4 influences stereoselectivity Propylene Propylene Monomer Propylene->TiCl4 approaches CoCatalyst Co-catalyst (e.g., TEAl) CoCatalyst->TiCl4 activates ExternalDonor External Donor (optional) ExternalDonor->MgCl2 interacts with

Caption: Mechanism of this compound in Ziegler-Natta catalysis.

Quantitative Data Summary

The use of this compound as an internal donor, often in conjunction with an external donor, significantly impacts catalyst performance and the final properties of the polypropylene. The following table summarizes typical data obtained when using a catalyst system containing diethyl-2,3-diisopropyl succinate as an internal donor.

Catalyst SystemInternal DonorExternal DonorActivity (kg PP/g cat·h)Isotacticity Index (%)Melt Flow Index (g/10 min)Crystallinity (%)
Catalyst SDiethyl-2,3-diisopropyl succinateAlkoxysilane15.6>98.75.243.86
Catalyst SDiethyl-2,3-diisopropyl succinateDiethyl-2,3-diisopropyl succinate11.1>98.76.048.12
Catalyst D9,9-bis(methoxymethyl)-fluoreneAlkoxysilane20.1>98.84.845.21

Data adapted from a study comparing different donor systems. Note that "Catalyst S" refers to the succinate-containing catalyst.

Experimental Protocols

Preparation of MgCl₂-Supported Catalyst with this compound Internal Donor

This protocol describes the synthesis of a Ziegler-Natta catalyst using diethyl-2,3-diisopropyl succinate as the internal electron donor.

Materials:

  • Titanium tetrachloride (TiCl₄)

  • Magnesium chloride-ethanol adduct (MgCl₂·2.1(C₂H₅OH))

  • Diethyl-2,3-diisopropyl succinate (Internal Donor, ID)

  • Heptane (B126788) (or other suitable alkane solvent)

Procedure:

  • Under a nitrogen atmosphere, charge a 1-liter stainless steel reactor with 145 mL of TiCl₄ at 0°C.

  • Slowly add 6 g of the MgCl₂·2.1(C₂H₅OH) adduct to the reactor.

  • Increase the temperature to 40°C.

  • Add the diethyl-2,3-diisopropyl succinate internal donor at a Mg/ID molar ratio of 10.

  • Heat the mixture to 110°C and stir for 1 hour.

  • Stop stirring and allow the solid to settle. Remove the supernatant by siphoning.

  • Add 90 mL of fresh TiCl₄ to the reactor and heat at 110°C for 30 minutes.

  • Repeat the settling and siphoning process.

  • Wash the resulting solid catalyst multiple times with heptane at 40°C until free TiCl₄ is no longer detected in the washings.

  • Dry the final catalyst under vacuum.

Protocol for Propylene Polymerization

This protocol outlines the slurry polymerization of propylene using the prepared succinate-based catalyst.

Materials:

  • Prepared Ziegler-Natta catalyst with succinate internal donor

  • n-Heptane (polymerization medium)

  • Triethylaluminum (TEAl) (co-catalyst)

  • External electron donor (e.g., an alkoxysilane or this compound)

  • Propylene monomer

  • Hydrogen (for molecular weight control)

Procedure:

  • Thoroughly purge a 1-liter stainless steel Buchi reactor with nitrogen and evacuate it four times.

  • Introduce 400 mL of n-heptane into the reactor.

  • Add the desired amount of TEAl co-catalyst, the prepared solid catalyst, and the external donor in that order.

  • Pre-polymerization Step: Introduce a calculated volume of hydrogen and propylene monomer into the reactor. Maintain a total pressure of 2 bar for 20 minutes with stirring.

  • Main Polymerization: Increase the reactor temperature to the desired polymerization temperature (e.g., 70°C) and feed propylene to maintain a constant pressure (e.g., 7 bar) for the desired polymerization time (e.g., 1-2 hours).

  • Terminate the polymerization by venting the propylene and adding acidified ethanol (B145695).

  • Filter the resulting polymer, wash with ethanol and n-heptane, and dry in a vacuum oven at 60°C.

Experimental Workflow Visualization

The following diagram illustrates the complete workflow from catalyst synthesis to the analysis of the final polypropylene product.

Caption: Workflow for polypropylene synthesis and characterization.

Diisopropyl Succinate: Application Notes for PVC and Polymer Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of diisopropyl succinate's potential as a plasticizer for Polyvinyl Chloride (PVC) and other polymers. Due to the limited direct quantitative data for diisopropyl succinate (B1194679), performance characteristics are benchmarked against structurally similar short-chain dialkyl succinates and the common phthalate (B1215562) plasticizer, di(2-ethylhexyl) phthalate (DEHP).

Introduction to this compound as a Plasticizer

This compound (DIPS) is a diester of succinic acid and isopropanol.[1] Its molecular structure suggests its utility as a plasticizer, a compound incorporated into a polymer matrix to enhance flexibility, processability, and overall durability.[1][2] The mechanism of plasticization involves the insertion of plasticizer molecules between polymer chains, which diminishes the intermolecular forces and lowers the glass transition temperature (Tg), leading to a more pliable material.[2] Succinate esters are recognized as promising, environmentally friendly alternatives to traditional phthalate plasticizers.[3]

Performance Characteristics and Data

The performance of this compound as a plasticizer is anticipated to be comparable to other short-chain dialkyl succinates. The following tables summarize key performance indicators based on available data for analogous succinate plasticizers in PVC, often at a concentration of 40 parts per hundred resin (phr).

Mechanical Properties of Plasticized PVC
PropertyThis compound (Anticipated)Dibutyl Succinate (DBS)Di(2-ethylhexyl) phthalate (DEHP)
Tensile Strength (MPa) ~18 - 22~18 - 2215.7
Elongation at Break (%) ~300 - 380~350 - 400350
Shore A Hardness ~80 - 88~80 - 8580
Thermal and Migration Properties of Plasticized PVC
PropertyThis compound (Anticipated)Dibutyl Succinate (DBS)Di(2-ethylhexyl) phthalate (DEHP)
Glass Transition Temp. (°C) ~ -30 to -40~ -30 to -40Varies with concentration
5% Weight Loss Temp. (°C) ~230 - 250~230 - 250Varies with formulation
Migration Rate ModerateModerateHigher than many succinates

Signaling Pathways and Logical Relationships

The effectiveness of a plasticizer is governed by its molecular interactions with the polymer matrix. The logical relationship for plasticizer performance can be visualized as follows:

Logical Flow of Plasticizer Performance Evaluation A Plasticizer Selection (e.g., this compound) B Polymer Formulation (PVC + Plasticizer + Additives) A->B C Processing (e.g., Compounding, Molding) B->C D Material Characterization C->D E Mechanical Testing (Tensile, Hardness) D->E F Thermal Analysis (DSC, TGA) D->F G Migration Testing D->G H Performance Evaluation E->H F->H G->H

Caption: Logical flow for the performance evaluation of a plasticizer in PVC.

Experimental Protocols

Detailed methodologies for evaluating the performance of this compound as a plasticizer in PVC are provided below. These protocols are based on established ASTM standards and common practices in polymer science.

I. Preparation of Plasticized PVC Samples

This protocol outlines the preparation of PVC blends with varying concentrations of this compound.

Materials:

  • Polyvinyl Chloride (PVC) resin

  • This compound (plasticizer)

  • Thermal stabilizer (e.g., a mixed metal stabilizer)

  • Lubricant (e.g., stearic acid)

Equipment:

  • Two-roll mill or internal mixer

  • Compression molding press

  • Molds for test specimens

Procedure:

  • Dry Blending: In a high-speed mixer, thoroughly blend the PVC resin, thermal stabilizer, and lubricant.

  • Plasticizer Addition: Gradually add the desired amount of this compound to the dry blend while continuing to mix. Common concentrations to test are 20, 30, 40, and 50 phr.

  • Melt Compounding: Transfer the blend to a two-roll mill or internal mixer heated to a temperature suitable for PVC processing (typically 160-180°C).

  • Homogenization: Mill the compound until a homogeneous molten sheet is formed.

  • Molding: Compression mold the compounded PVC sheets into standard test specimens (e.g., dumbbell shapes for tensile testing) according to ASTM D638 specifications.

  • Conditioning: Condition the molded specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours before testing, as per ASTM D618.

PVC Sample Preparation Workflow A Dry Blending (PVC, Stabilizer, Lubricant) B Add this compound A->B C Melt Compounding (Two-Roll Mill) B->C D Homogenization C->D E Compression Molding D->E F Specimen Conditioning E->F

Caption: Workflow for the preparation of plasticized PVC test specimens.

II. Mechanical Property Testing

A. Tensile Strength and Elongation at Break (ASTM D638)

  • Use a universal testing machine equipped with grips suitable for holding the dumbbell-shaped specimens.

  • Set the crosshead speed to a constant rate (e.g., 50 mm/min).

  • Mount the specimen in the grips and apply a tensile load until the specimen fractures.

  • Record the maximum load and the elongation at the point of fracture.

  • Calculate the tensile strength as the maximum load divided by the original cross-sectional area.

  • Calculate the elongation at break as the percentage increase in length of the gauge section at fracture.[4]

B. Shore A Hardness (ASTM D2240)

  • Use a Shore A durometer.

  • Place the PVC specimen on a hard, flat surface.

  • Press the durometer indenter firmly and quickly onto the specimen, ensuring the presser foot is in full contact with the surface.

  • Read the hardness value from the durometer scale within one second of firm contact.

  • Take multiple readings at different locations on the specimen and calculate the average.

III. Thermal Analysis

A. Glass Transition Temperature (Tg) by Differential Scanning Calorimetry (DSC) (ASTM E1356)

  • Hermetically seal a small sample (5-10 mg) of the plasticized PVC in an aluminum pan.

  • Place the pan in the DSC instrument.

  • Heat the sample at a controlled rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).

  • Monitor the heat flow as a function of temperature. The glass transition will appear as a step change in the heat flow curve.

  • Determine the midpoint of this transition to identify the Tg.

B. Thermal Stability by Thermogravimetric Analysis (TGA) (ASTM E1131)

  • Place a small sample (10-20 mg) of the plasticized PVC in the TGA instrument.

  • Heat the sample at a controlled rate (e.g., 10°C/min) in an inert (nitrogen) or oxidative (air) atmosphere.

  • Record the weight loss of the sample as a function of temperature.

  • Determine the temperature at which 5% weight loss occurs, which is often reported as an indicator of the onset of thermal degradation.

IV. Plasticizer Migration Testing

A. Activated Carbon Method (ASTM D1203)

  • Cut a circular specimen from the plasticized PVC sheet.

  • Place the specimen in a container with activated carbon, ensuring it is surrounded by the carbon.

  • Heat the container in an oven at a specified temperature (e.g., 70°C) for a set duration (e.g., 24 hours).

  • After cooling, carefully remove the specimen and wipe off any adhering carbon particles.

  • Measure the weight loss of the specimen to determine the amount of plasticizer that has migrated.

B. Solvent Extraction Method

  • Cut a pre-weighed specimen of the plasticized PVC.

  • Immerse the specimen in a solvent (e.g., hexane, ethanol, or a food simulant like olive oil) in a sealed container.

  • Maintain the container at a specific temperature for a defined period.

  • Remove the specimen, gently wipe it dry, and re-weigh it to determine the weight loss due to plasticizer extraction.

Conclusion

This compound shows significant promise as a plasticizer for PVC and other polymers, offering a potentially safer and more environmentally friendly alternative to traditional phthalates. While direct quantitative performance data is still emerging, the behavior of analogous short-chain dialkyl succinates suggests that this compound will provide effective plasticization, leading to improved flexibility and processability of the polymer. The experimental protocols provided herein offer a standardized framework for the comprehensive evaluation of this compound's performance characteristics.

References

Application Notes and Protocols for the GC-MS Analysis of Diisopropyl Succinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the analysis of Diisopropyl succinate (B1194679) (CAS No. 924-88-9) using Gas Chromatography-Mass Spectrometry (GC-MS). Diisopropyl succinate is a diester of succinic acid and isopropanol, and its detection and quantification are pertinent in various fields, including the chemical industry and potentially as a process impurity in pharmaceutical manufacturing. This application note outlines the necessary protocols for sample preparation, GC-MS instrument parameters, and data analysis to achieve reliable and reproducible results.

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This makes it an ideal method for the identification and quantification of volatile and semi-volatile compounds such as this compound. The following protocols are designed to provide a robust starting point for the analysis of this compound in various matrices.

Experimental Protocols

Materials and Reagents
  • This compound analytical standard: (Purity ≥98%) available from suppliers such as Sigma-Aldrich or Fisher Scientific.[1]

  • Solvent: Hexane (B92381) or Dichloromethane (GC grade or equivalent).

  • Anhydrous Sodium Sulfate (B86663): For drying of solvent extracts.

  • Sample Vials: 2 mL amber glass vials with PTFE-lined septa.

  • Pipettes and general laboratory glassware.

Standard Preparation
  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve it in 10 mL of hexane in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with hexane to achieve concentrations in the desired calibration range (e.g., 1 µg/mL to 100 µg/mL).

Sample Preparation (Liquid-Liquid Extraction)

This protocol is suitable for aqueous samples. For solid samples, a suitable solvent extraction method should be developed and validated.

  • Transfer 5 mL of the aqueous sample into a 15 mL centrifuge tube.

  • Add 5 mL of hexane to the centrifuge tube.

  • Vortex the mixture vigorously for 2 minutes to ensure thorough extraction of this compound into the organic phase.

  • Centrifuge the mixture at 3000 rpm for 10 minutes to achieve phase separation.

  • Carefully transfer the upper hexane layer to a clean glass vial.

  • Pass the hexane extract through a small column containing anhydrous sodium sulfate to remove any residual water.

  • The dried hexane extract is now ready for GC-MS analysis. If necessary, dilute the extract with hexane to ensure the concentration falls within the calibration range.

GC-MS Instrumentation and Parameters

The following parameters can be used as a starting point and should be optimized for the specific instrument and column used.

Parameter Setting
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977A MS or equivalent
GC Column DB-1, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent non-polar capillary column)
Injector Temperature 250 °C
Injection Volume 1 µL
Injection Mode Splitless (with a purge time of 1 minute)
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Oven Program Initial temperature of 70 °C, hold for 1 minute, then ramp at 10 °C/min to 280 °C, and hold for 5 minutes.[2][3][4]
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Ionization Energy 70 eV (Electron Ionization - EI)
Data Acquisition Full Scan (m/z 40-300) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Data Presentation

Quantitative Data Summary

The following table summarizes the expected quantitative data for the GC-MS analysis of this compound. The retention time is an estimate and should be confirmed experimentally. The characteristic ions are based on the NIST mass spectrum for this compound.

Compound Name CAS Number Molecular Formula Molecular Weight ( g/mol ) Estimated Retention Time (min)
This compound924-88-9C₁₀H₁₈O₄202.2510 - 15
Characteristic Mass Fragments

For quantitative analysis using SIM mode, the following characteristic ions are recommended.

m/z (mass-to-charge ratio) Relative Intensity (%) Proposed Fragment Ion Designation
101100[C₅H₉O₂]⁺Quantifier
159~50[M - C₃H₇]⁺Qualifier
43~45[C₃H₇]⁺Qualifier
115~30[C₆H₁₁O₂]⁺Qualifier
59~25[C₃H₇O]⁺Qualifier

Note: Relative intensities are approximate and may vary depending on the instrument and tuning.

Mandatory Visualizations

Experimental Workflow

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard Weigh Diisopropyl Succinate Standard Stock Prepare Stock Solution (1 mg/mL in Hexane) Standard->Stock Working Prepare Working Standards (Serial Dilution) Stock->Working Injection Inject 1 µL into GC-MS Working->Injection Sample Aqueous Sample (5 mL) Extraction Liquid-Liquid Extraction (with 5 mL Hexane) Sample->Extraction Drying Dry Extract (Anhydrous Na₂SO₄) Extraction->Drying Drying->Injection Separation Chromatographic Separation (DB-1 Column) Injection->Separation Detection Mass Spectrometry Detection (EI, Full Scan/SIM) Separation->Detection Qualitative Qualitative Analysis (Library Match, Retention Time) Detection->Qualitative Quantitative Quantitative Analysis (Calibration Curve) Detection->Quantitative Report Generate Report Qualitative->Report Quantitative->Report GCMS_Components Injector Injector Heated Inlet (250°C) Vaporizes Sample GC_Column GC Column Separates Compounds Based on Boiling Point and Polarity Injector->GC_Column Carrier Gas (Helium) MS_Detector Ion Source Mass Analyzer (Quadrupole) Detector GC_Column->MS_Detector:f0 Eluted Analytes Data_System Data System Controls Instrument Acquires & Processes Data MS_Detector->Data_System

References

Application Note: ¹H and ¹³C NMR Characterization of Diisopropyl Succinate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a detailed protocol for the characterization of diisopropyl succinate (B1194679) using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. Diisopropyl succinate serves as a key intermediate in various industrial syntheses, including the production of high-performance pigments. Accurate structural elucidation and purity assessment are critical, for which NMR is the premier analytical technique. This document outlines the experimental procedure, presents the spectral data in a clear, tabular format, and offers a concise interpretation of the spectra.

Introduction

This compound (C₁₀H₁₈O₄) is the diester formed from succinic acid and two molecules of isopropanol.[1] Its molecular structure lends itself to straightforward analysis by NMR spectroscopy, providing unambiguous confirmation of its identity. Due to the molecule's symmetry, the ¹H and ¹³C NMR spectra are relatively simple and serve as excellent examples for spectral interpretation. This note details the expected chemical shifts, multiplicities, and assignments for all proton and carbon signals.

Molecular Structure and Atom Numbering

The structure of this compound is symmetrical, which simplifies its NMR spectra. The atom numbering scheme used for signal assignment is presented below.

Caption: Molecular structure with atom labeling for NMR assignments.

¹H and ¹³C NMR Spectroscopic Data

The NMR spectra were acquired in deuterated chloroform (B151607) (CDCl₃). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

Table 1: ¹H NMR Data for this compound (in CDCl₃)

Signal LabelChemical Shift (δ ppm)MultiplicityIntegrationAssignment
A5.01Septet2H-OCH (CH₃)₂
B2.57Singlet4H-OC-CH₂ -CH₂ -CO-
C1.23Doublet12H-OCH(CH₃ )₂

Table 2: ¹³C NMR Data for this compound (in CDCl₃)

Signal LabelChemical Shift (δ ppm)Assignment
1171.76C =O
267.91-OCH (CH₃)₂
329.61-OC-CH₂ -CH₂ -CO-
421.81-OCH(CH₃ )₂

Note: The spectral data presented are based on publicly available reference spectra.[2] Actual chemical shifts can vary slightly depending on the solvent, concentration, and instrument frequency.[1][3]

Experimental Protocols

A standardized protocol for acquiring high-quality NMR spectra of this compound is provided below. This workflow ensures reproducibility and accurate data collection.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 1. Weigh Sample (10-20 mg this compound) prep2 2. Add Solvent (0.6-0.7 mL CDCl₃ with 0.03% TMS) prep1->prep2 prep3 3. Dissolve (Vortex sample until fully dissolved) prep2->prep3 acq1 4. Transfer to NMR Tube (5 mm diameter tube) prep3->acq1 acq2 5. Instrument Setup (Tune and shim magnet) acq1->acq2 acq3 6. Acquire ¹H Spectrum (16-32 scans) acq2->acq3 acq4 7. Acquire ¹³C Spectrum (1024-4096 scans) acq3->acq4 proc1 8. Fourier Transform acq4->proc1 proc2 9. Phase Correction proc1->proc2 proc3 10. Baseline Correction proc2->proc3 proc4 11. Reference Spectra (TMS at 0.00 ppm) proc3->proc4

Caption: Workflow for NMR sample preparation and data acquisition.

Instrumentation Details:

  • Spectrometer: 400 MHz (or higher) NMR Spectrometer

  • Solvent: CDCl₃[2]

  • Internal Standard: Tetramethylsilane (TMS)

  • Temperature: 298 K

¹H NMR Acquisition Parameters (Typical):

  • Pulse Program: Standard single pulse (zg30)

  • Spectral Width: ~16 ppm

  • Acquisition Time: ~4 seconds

  • Relaxation Delay: 2 seconds

  • Number of Scans: 16

¹³C NMR Acquisition Parameters (Typical):

  • Pulse Program: Proton-decoupled single pulse (zgpg30)

  • Spectral Width: ~240 ppm

  • Acquisition Time: ~1-2 seconds

  • Relaxation Delay: 2 seconds

  • Number of Scans: 1024

Data Interpretation

¹H NMR Spectrum:

  • Methine Protons (A, δ 5.01): The two equivalent methine (-CH) protons of the isopropyl groups are deshielded by the adjacent ester oxygen, shifting them downfield. They are coupled to the 12 protons of the four adjacent methyl groups (6 protons per methine), resulting in a septet multiplicity according to the n+1 rule.

  • Methylene (B1212753) Protons (B, δ 2.57): The four protons of the two central methylene (-CH₂-) groups are chemically equivalent due to the molecule's symmetry. As there are no adjacent non-equivalent protons, the signal appears as a sharp singlet.

  • Methyl Protons (C, δ 1.23): The twelve protons of the four equivalent methyl (-CH₃) groups are in a shielded, aliphatic environment. Each methyl group is coupled to the single adjacent methine proton, resulting in a doublet.

¹³C NMR Spectrum:

  • Carbonyl Carbon (1, δ 171.76): This signal is in the characteristic downfield region for an ester carbonyl carbon.

  • Methine Carbon (2, δ 67.91): The signal for the methine carbon is shifted downfield due to the direct attachment to the electronegative oxygen atom.

  • Methylene Carbon (3, δ 29.61): This peak corresponds to the two equivalent central methylene carbons of the succinate backbone.

  • Methyl Carbon (4, δ 21.81): This upfield signal represents the four equivalent methyl carbons of the isopropyl groups.

Conclusion

The ¹H and ¹³C NMR spectra provide a definitive and efficient method for the structural confirmation of this compound. The simplicity of the spectra, arising from the molecule's symmetry, allows for a straightforward and unambiguous assignment of all proton and carbon signals. The protocols and data presented in this application note serve as a reliable reference for researchers and quality control analysts working with this compound.

References

HPLC method for purity analysis of Diisopropyl succinate

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the HPLC Method for Purity Analysis of Diisopropyl Succinate (B1194679)

Introduction

Diisopropyl succinate is a diester of succinic acid and isopropanol, finding applications as a chemical intermediate.[1][2] Ensuring the purity of this compound is critical for its intended use, as impurities can affect the quality, safety, and efficacy of the final products. While gas chromatography (GC) is a commonly mentioned technique for the purity assessment of this compound, High-Performance Liquid Chromatography (HPLC) offers a robust and versatile alternative, particularly for the analysis of non-volatile or thermally labile impurities.[3][4]

This application note details a proposed reversed-phase HPLC (RP-HPLC) method for the determination of purity of this compound. The method is designed to be a starting point for researchers and quality control analysts, and it should be fully validated before implementation for routine use.

Materials and Methods

Instrumentation:

  • A standard HPLC system equipped with a UV detector.

  • A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Data acquisition and processing software.

Chemicals and Reagents:

  • This compound reference standard (purity ≥ 99.5%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (B129727) (HPLC grade)

Chromatographic Conditions:

A reversed-phase isocratic HPLC method is proposed. The conditions are based on methods for structurally similar ester compounds.

ParameterCondition
ColumnC18, 250 mm x 4.6 mm, 5 µm
Mobile PhaseAcetonitrile:Water (60:40, v/v)
Flow Rate1.0 mL/min
Column Temperature30°C
Detection Wavelength210 nm
Injection Volume10 µL
Run Time15 minutes

Standard Solution Preparation:

Accurately weigh approximately 50 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with methanol to obtain a standard solution of approximately 1.0 mg/mL.

Sample Solution Preparation:

Accurately weigh approximately 50 mg of the this compound sample into a 50 mL volumetric flask. Dissolve and dilute to volume with methanol to obtain a sample solution of approximately 1.0 mg/mL.

Experimental Protocol

  • System Preparation: Set up the HPLC system according to the chromatographic conditions outlined in the table above.

  • System Suitability: Equilibrate the column with the mobile phase for at least 30 minutes. Perform five replicate injections of the standard solution to check for system suitability parameters (e.g., peak area repeatability, tailing factor, and theoretical plates).

  • Analysis: Inject the standard solution, followed by the sample solution.

  • Data Analysis: Identify the this compound peak in the sample chromatogram by comparing the retention time with that of the standard. Calculate the purity of the sample using the area normalization method.

Purity Calculation:

Purity (%) = (Area of this compound peak / Total area of all peaks) x 100

Results and Discussion

The proposed HPLC method is expected to provide good separation of this compound from potential impurities. The retention time of this compound will depend on the specific column and system used but is anticipated to be in the range of 5-10 minutes under the specified conditions.

Table 1: Expected System Suitability and Purity Results

ParameterExpected Value
Retention Time (min)~ 7.5
Tailing Factor≤ 1.5
Theoretical Plates> 2000
RSD of Peak Area (%)< 2.0
Purity of Sample (%)> 99.0

Visualization of the Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing sample_prep Sample and Standard Preparation injection Sample Injection sample_prep->injection mobile_phase_prep Mobile Phase Preparation system_setup HPLC System Setup mobile_phase_prep->system_setup equilibration Column Equilibration system_setup->equilibration equilibration->injection chromatogram Chromatogram Generation injection->chromatogram integration Peak Integration chromatogram->integration calculation Purity Calculation integration->calculation end End calculation->end start Start start->sample_prep

Caption: Workflow for HPLC Purity Analysis.

Conclusion

The proposed reversed-phase HPLC method provides a reliable and efficient approach for the purity analysis of this compound. This method is expected to be suitable for quality control and routine analysis in research and manufacturing environments. It is recommended that the method be fully validated according to ICH guidelines to ensure its accuracy, precision, and robustness for its intended application.

References

Application Notes and Protocols for the Synthesis of Diisopropyl Succinate via Fischer Esterification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisopropyl succinate (B1194679) is a diester of succinic acid and isopropanol (B130326) with the chemical formula C10H18O4.[1][2] It serves as a crucial intermediate in the synthesis of various organic compounds and has applications in the polymer industry.[1] Notably, it is used as an internal electron donor in Ziegler-Natta catalysts for the production of polypropylene. This document provides detailed protocols for the synthesis of diisopropyl succinate via Fischer esterification, a classic method involving the acid-catalyzed reaction between a carboxylic acid and an alcohol.[3][4]

Reaction and Mechanism

The synthesis of this compound is achieved through the Fischer esterification of succinic acid with isopropanol.[1] The reaction is an equilibrium process where succinic acid reacts with two equivalents of isopropanol in the presence of an acid catalyst to form this compound and water. To drive the equilibrium towards the formation of the ester, the water produced during the reaction is typically removed.[1]

The mechanism, characteristic of Fischer esterifications, involves the initial protonation of the carbonyl oxygen of succinic acid by the catalyst, which increases the electrophilicity of the carbonyl carbon.[1] This is followed by a nucleophilic attack from the hydroxyl group of isopropanol, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester and regenerate the acid catalyst.[4]

Experimental Protocols

Two primary protocols are presented below: a conventional heating method using a Dean-Stark apparatus for water removal and a microwave-assisted synthesis for rapid reaction times.

Protocol 1: Conventional Heating with Azeotropic Removal of Water

This method employs a dehydrating agent and a Dean-Stark apparatus to continuously remove water, thus driving the reaction to completion.[2]

Materials:

  • Succinic Acid

  • Isopropanol

  • Concentrated Sulfuric Acid (98%) or p-Toluenesulfonic acid

  • Toluene (dehydrating agent)

  • Dichloromethane (B109758)

  • Saturated Sodium Bicarbonate (NaHCO3) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Sodium Sulfate (Na2SO4)

Equipment:

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus connected to a reflux condenser, add succinic acid, isopropanol, toluene, and a catalytic amount of concentrated sulfuric acid.

  • Esterification: Heat the mixture to reflux. The toluene-water azeotrope will distill into the Dean-Stark trap. Continue heating until no more water is collected.[2]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.[5]

    • Separate the organic layer and dry it over anhydrous sodium sulfate.[6]

  • Purification:

    • Filter off the drying agent.

    • Concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude this compound.[5][6]

    • For higher purity, the crude product can be purified by vacuum distillation.

Protocol 2: Microwave-Assisted Synthesis

This protocol offers a significant reduction in reaction time.[6]

Materials:

  • Succinic Acid

  • Isopropanol

  • Dichloromethane

  • Saturated Sodium Carbonate (Na2CO3) solution

  • Anhydrous Sodium Sulfate (Na2SO4)

Equipment:

  • Microwave reactor tube with a screw cap

  • Magnetic stirrer

  • Microwave reactor

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a microwave reactor tube equipped with a magnetic stirrer, combine succinic acid and isopropanol.[6]

  • Microwave Irradiation: Place the sealed tube in the microwave reactor and irradiate at the specified temperature and time (e.g., 80 °C for 8 minutes or 120 °C for 20 minutes).[6]

  • Work-up:

    • After the reaction, cool the mixture to room temperature.[6]

    • Dilute the mixture with dichloromethane and transfer it to a separatory funnel.[6]

    • Wash the organic layer sequentially with a saturated sodium carbonate solution and water.[6]

    • Separate the organic layer and dry it over anhydrous sodium sulfate.[6]

  • Purification:

    • Filter to remove the drying agent.

    • Concentrate the filtrate under reduced pressure to yield this compound.[6]

Data Presentation

Table 1: Reaction Conditions for this compound Synthesis

ParameterConventional Method[2]Microwave Method[6]Ionic Liquid Catalysis[7]
Succinic Acid : Isopropanol (molar ratio) 1 : 4-5 (excess isopropanol)1 : 1.5-21 : 5
Catalyst Sulfuric AcidNone specified (autocatalytic or requires acid)[Bmim]Br-Fe2Cl6
Catalyst Loading Catalytic amountNot Applicable10.0% (w/w of succinic acid)
Solvent/Dehydrating Agent TolueneNoneNone
Temperature 82-84 °C (reflux)80 °C or 120 °C100 °C
Reaction Time Until water collection ceases8 or 20 minutes4 hours
Yield 96.3%Not specified88.9%

Table 2: Physicochemical and Spectroscopic Data for this compound

PropertyValue
Molecular Formula C10H18O4[1][2]
Molecular Weight 202.25 g/mol [1]
Appearance Colorless to almost colorless clear liquid
CAS Number 924-88-9[8]
¹H NMR Data available from spectral databases[9][10]
¹³C NMR Data available from spectral databases[11]
IR Spectrum Data available from spectral databases[8][9]

Experimental Workflow and Logic Diagrams

Caption: Workflow for the synthesis of this compound.

Caption: Fischer esterification of succinic acid.

References

Application Notes and Protocols for Diisopropyl Succinate as a Stationary Phase in Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Note on Availability of Data: Extensive literature searches did not yield specific experimental data for the use of diisopropyl succinate (B1194679) as a stationary phase in gas chromatography. The information presented herein is based on the chemical properties of diisopropyl succinate, established principles of gas chromatography, and comparative data from structurally similar stationary phases. These notes are intended to provide a theoretical and practical framework for researchers interested in exploring its potential applications.

Introduction and Theoretical Profile

This compound is a diester of succinic acid and isopropanol. Based on its chemical structure, it is expected to function as a polar stationary phase in gas chromatography. The two ester groups provide sites for dipole-dipole and hydrogen bonding interactions with polar and polarizable analytes. This would make it suitable for the separation of polar compounds such as alcohols, ketones, esters, and fatty acid methyl esters (FAMES).

The general principle of stationary phase selection in gas chromatography is "like dissolves like".[1] Polar stationary phases retain polar compounds more strongly than non-polar compounds.[2][3] Therefore, a this compound column would be expected to separate compounds based on their polarity, with more polar analytes having longer retention times.

Characterization and Selectivity (Comparative Data)

To characterize the selectivity of a stationary phase, McReynolds constants are used.[4][5] These constants measure the retention of five probe compounds relative to their retention on a non-polar squalane (B1681988) phase.[5] While no McReynolds constants are published for this compound, a comparison with other polar ester-based stationary phases, such as Diethylene Glycol Succinate (DEGS), can provide an indication of its expected performance.[6]

Table 1: McReynolds Constants for Selected Polar Stationary Phases (for comparison)

Stationary Phase X' (Benzene) Y' (n-Butanol) Z' (2-Pentanone) U' (Nitropropane) S' (Pyridine) Average Polarity
Diethylene Glycol Succinate (DEGS) 496 746 590 837 835 701
Ethylene Glycol Succinate 486 728 572 805 800 678

| this compound (Predicted) | Moderate-High | High | Moderate-High | High | High | High |

Note: The values for this compound are predicted based on its structure and are for illustrative purposes only. The high predicted values for Y', U', and S' suggest strong retention for compounds capable of hydrogen bonding and dipole-dipole interactions.

Experimental Protocols

Protocol 1: Preparation of a Packed GC Column with this compound (10% w/w)

This protocol describes a general method for preparing a packed GC column, which is a common format for user-prepared stationary phases.[7][8]

Materials:

  • This compound (liquid stationary phase)

  • Chromosorb W-AW (or equivalent acid-washed, silanized solid support), 80/100 mesh

  • High-purity acetone (B3395972) (or other suitable volatile solvent)

  • Empty gas chromatography column (e.g., 2m x 1/8" stainless steel or glass)

  • Rotary evaporator

  • Glass wool, silanized

  • Vibrator (optional, for column packing)

  • Vacuum pump

Procedure:

  • Calculate Material Quantities: To prepare a column with 10% (w/w) liquid phase loading, calculate the required mass of this compound and solid support. For example, for 10 g of packing material, use 1 g of this compound and 9 g of Chromosorb W-AW.

  • Prepare Coating Solution: Dissolve the calculated amount of this compound in a sufficient volume of acetone in a round-bottom flask. The volume should be enough to create a slurry when the solid support is added.

  • Slurry Formation: Slowly add the solid support to the acetone solution while gently swirling the flask to ensure all particles are wetted.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under a gentle vacuum and slow rotation. A warm water bath (40-50°C) can be used to expedite the process. Continue until a free-flowing powder is obtained.

  • Final Drying: To remove residual solvent, spread the coated support on a clean glass tray and place it in a fume hood overnight or in a vacuum oven at a temperature well below the boiling point of this compound for 2-3 hours.

  • Column Packing:

    • Place a small plug of silanized glass wool in one end of the column.

    • Attach a funnel to the other end and add the prepared packing material in small increments.

    • Gently tap or vibrate the column to ensure uniform packing. Applying a vacuum to the glass wool end can facilitate denser packing.

    • Once the column is filled, insert another plug of glass wool at the inlet end.

  • Column Conditioning:

    • Install the column in the gas chromatograph, connecting the inlet but leaving the detector end disconnected.

    • Set a low carrier gas flow (e.g., 10-15 mL/min).

    • Slowly ramp the oven temperature from ambient to a conditioning temperature approximately 20°C above the intended maximum operating temperature, but at least 20°C below the maximum limit of the stationary phase. (Note: The maximum operating temperature for this compound is not established but should be determined empirically, likely not exceeding 200-220°C).

    • Condition the column overnight or until the baseline at the detector (once connected) is stable.[9]

Protocol 2: Hypothetical Application - Analysis of Flavor and Fragrance Esters

This protocol outlines a hypothetical method for the separation of a standard mix of volatile esters, a common task in the flavor and fragrance industry.[10][11][12] A polar column like this compound would be a logical choice for this application.

Objective: To separate a mixture of short-chain fatty acid esters based on polarity and boiling point.

Sample: Standard mixture containing ethyl acetate (B1210297), propyl acetate, butyl acetate, and isoamyl acetate (100 ppm each in methanol).

Instrumentation and Conditions:

  • Gas Chromatograph: Any standard GC equipped with a Flame Ionization Detector (FID).

  • Column: Hypothetical 10% this compound on 80/100 Chromosorb W-AW, 2m x 1/8" Stainless Steel.

  • Carrier Gas: Helium, 30 mL/min constant flow.

  • Injector Temperature: 220°C.

  • Detector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial Temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 150°C.

    • Hold: 5 minutes at 150°C.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

Procedure:

  • Sample Preparation: Prepare the standard mixture of esters in methanol.

  • Instrument Setup: Set up the GC with the specified conditions and allow the system to stabilize.

  • Injection: Inject 1 µL of the standard mixture into the GC.

  • Data Acquisition: Record the chromatogram.

  • Analysis: Identify the peaks based on the expected elution order (generally increasing with boiling point, but influenced by polarity interactions). Quantify using peak areas.

Expected Results: The esters would elute in order of increasing boiling point and polarity. Due to the polar nature of the this compound phase, interactions with the ester functional groups of the analytes would provide good selectivity.

Visualizations

GC_Phase_Selection start Start: Analyze Sample Properties analyte_polarity Determine Analyte Polarity start->analyte_polarity nonpolar Non-Polar Analytes (e.g., Alkanes) analyte_polarity->nonpolar Non-Polar polar Polar Analytes (e.g., Alcohols, Esters) analyte_polarity->polar Polar select_nonpolar Select Non-Polar Phase (e.g., PDMS) nonpolar->select_nonpolar select_polar Select Polar Phase (e.g., WAX, Ester Phases) polar->select_polar hypothetical_choice Hypothetical Choice: This compound select_polar->hypothetical_choice

Caption: Logic for GC Stationary Phase Selection.

GC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing sample_prep 1. Sample Preparation (Dilution, Extraction) instrument_setup 2. Instrument Setup (Install Column, Set Method) injection 3. Sample Injection instrument_setup->injection separation 4. Chromatographic Separation (in GC Oven) injection->separation detection 5. Analyte Detection (e.g., FID, MS) separation->detection chromatogram 6. Generate Chromatogram detection->chromatogram integration 7. Peak Integration & Identification chromatogram->integration report 8. Generate Report integration->report

Caption: General Experimental Workflow for GC Analysis.

References

Application Notes and Protocols for the Synthesis of Diketo-pyrrolo-pyrrole (DPP) Pigments Using Diisopropyl Succinate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diketopyrrolo[3,4-c]pyrroles (DPPs) are a prominent class of high-performance organic pigments and dyes renowned for their brilliant colors, high thermal stability, and excellent resistance to light and weathering.[1] The core structure consists of a bicyclic lactam, which is electron-deficient and imparts unique photophysical properties.[2] These characteristics make DPP-based materials highly valuable in a wide range of applications, including organic field-effect transistors (OFETs), solar cells, fluorescent probes, and bioimaging.[3][4]

The synthesis of the DPP bicyclic system is most commonly achieved through the base-catalyzed condensation reaction between an aromatic nitrile and a dialkyl succinate (B1194679), such as diisopropyl succinate.[3][5][6] This method, pioneered by Iqbal et al., provides a direct and efficient route to symmetrical DPP derivatives.[2][6] The choice of the aromatic nitrile and the subsequent modification of the DPP core, such as N-alkylation to improve solubility, allow for the fine-tuning of the material's electronic and optical properties for specific applications.[2][7]

General Reaction Mechanism

The synthesis of the DPP core involves a double condensation reaction. In the presence of a strong base, such as sodium tert-amylate, this compound is deprotonated at the α-carbon positions to form a reactive enolate. This enolate then acts as a nucleophile, attacking the electrophilic carbon of the aromatic nitrile. A subsequent series of intramolecular cyclization and condensation steps, involving the second nitrile molecule, leads to the formation of the stable, fused DPP ring system. The overall reaction stoichiometrically requires two moles of the aromatic nitrile for every one mole of this compound.

G reagent1 2x Aromatic Nitrile (Ar-CN) intermediate Intermediate Adducts reagent1->intermediate + reagent2 This compound reagent2->intermediate + base Strong Base (e.g., Sodium tert-amylate) base->intermediate Catalyzes product 3,6-Diaryl-1,4-diketopyrrolo[3,4-c]pyrrole (DPP Pigment) intermediate->product Cyclization & Condensation

Caption: General synthesis scheme for DPP pigments.

Experimental Protocols

This section provides a detailed protocol for the synthesis of a 3,6-diaryl-DPP pigment, a common precursor for many functional dyes.

Protocol 1: Synthesis of a Generic 3,6-Diaryl-DPP Core

This protocol is adapted from the general method involving the reaction of an aromatic nitrile with a dialkyl succinate in the presence of a strong, non-nucleophilic base.[3][5][8]

Materials and Reagents:

  • Aromatic Nitrile (e.g., 4-bromobenzonitrile, 2-thiophenecarbonitrile)

  • This compound

  • Sodium metal

  • tert-Amyl alcohol (2-methyl-2-butanol)

  • Iron(III) Chloride (FeCl₃, catalytic amount)

  • Methanol (B129727)

  • Inert solvent (e.g., Toluene, DMF)

  • Argon or Nitrogen gas supply

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and heating mantle

  • Schlenk line or equivalent inert atmosphere setup

  • Büchner funnel and filtration apparatus

Procedure:

  • Base Preparation (Sodium tert-amylate):

    • Under an inert atmosphere (Argon or Nitrogen), add freshly cut sodium metal (2.0 eq) and a catalytic amount of FeCl₃ to a three-neck flask containing anhydrous tert-amyl alcohol.

    • Heat the mixture to 95-100 °C with vigorous stirring until all the sodium has dissolved completely (approx. 2 hours). This forms sodium tert-amylate in situ.[8]

    • Cool the resulting solution to approximately 60 °C.

  • Reaction:

    • Add the aromatic nitrile (1.0 eq) to the flask in one portion.

    • Raise the temperature to 105-110 °C.

    • Add this compound (0.5 eq), dissolved in a small amount of anhydrous tert-amyl alcohol, dropwise to the reaction mixture over a period of 1 hour using a dropping funnel.[8]

    • Maintain the reaction at reflux for 4-16 hours. The reaction progress can be monitored by TLC if soluble intermediates are expected. A deep color change typically indicates the formation of the DPP chromophore.

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully quench the reaction by the slow addition of methanol to destroy any unreacted sodium alkoxide.

    • Pour the reaction slurry into a larger volume of methanol or water to precipitate the crude DPP pigment.

    • Stir the suspension for 1-2 hours, then collect the solid product by vacuum filtration.

    • Wash the filter cake sequentially with methanol and water to remove inorganic salts and other impurities.

    • Dry the crude pigment in a vacuum oven. Due to strong intermolecular hydrogen bonding, the resulting pigment is often highly insoluble.[2]

Protocol 2: N-Alkylation for Solubilization

To enable solution-based characterization and processing, the synthesized DPP pigment often requires N-alkylation to disrupt hydrogen bonding and improve solubility.[2]

Materials and Reagents:

  • Crude DPP Pigment

  • Alkylating agent (e.g., 1-iodopentane, t-butyl bromoacetate)[3][9]

  • Base (e.g., Potassium Carbonate (K₂CO₃), Sodium Hydride (NaH))[10][11]

  • Anhydrous solvent (e.g., Dimethylformamide (DMF))

  • 18-crown-6 (B118740) (optional, as a phase-transfer catalyst)

Procedure:

  • Reaction Setup:

    • Suspend the crude DPP pigment (1.0 eq) and a base like K₂CO₃ (2.5-3.0 eq) in anhydrous DMF under an inert atmosphere.

    • Add the alkylating agent (2.2-2.5 eq). If the reaction is slow, a catalytic amount of 18-crown-6 can be added.

  • Reaction:

    • Heat the mixture to a temperature between 80 °C and 120 °C and stir for 12-24 hours.[11] Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and pour it into water.

    • Extract the product with an organic solvent like dichloromethane (B109758) or ethyl acetate.

    • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the resulting soluble N-alkylated DPP dye by column chromatography on silica (B1680970) gel.

G cluster_prep Base Preparation cluster_reaction DPP Synthesis cluster_workup Purification prep1 Charge flask with Na, FeCl3, tert-amyl alcohol prep2 Heat to 95-100 °C under inert atmosphere prep1->prep2 prep3 Cool to 60 °C prep2->prep3 react1 Add Aromatic Nitrile prep3->react1 react2 Heat to 110 °C react1->react2 react3 Add this compound (dropwise) react2->react3 react4 Reflux for 4-16 hours react3->react4 work1 Cool and Quench with Methanol react4->work1 work2 Precipitate in Methanol/Water work1->work2 work3 Filter and Wash Solid work2->work3 work4 Dry Crude DPP Pigment work3->work4 N_alkylation N-Alkylation for Solubilization work4->N_alkylation Optional

Caption: Experimental workflow for DPP synthesis.

Data Presentation

The reaction conditions and outcomes can vary significantly depending on the specific aromatic nitrile used.

Table 1: Representative DPP Synthesis Conditions and Yields

Aromatic NitrileDialkyl SuccinateBaseSolventTemp (°C)Time (h)Yield (%)Reference
2-ThiophenecarbonitrileDimethyl succinateNaHTHFReflux-58%[9]
3,4-DimethoxybenzonitrileThis compoundSodium tert-amylatetert-Amyl alcohol110123% (overall)[8]
BenzonitrileDiethyl succinateSodium tert-butoxidet-Amyl alcohol10516Moderate[12]
4-ChlorobenzonitrileDiethyl succinateSodium tert-amylateInert SolventReflux4-10up to 80%[13]

Note: Yields can be highly dependent on the purification method and subsequent modification steps.

Structure-Property Relationships

The properties of DPP dyes can be systematically tuned through chemical modification. The flanking aromatic groups attached to the core and the alkyl chains attached to the nitrogen atoms play crucial roles in determining the final characteristics of the material.

G cluster_structure Chemical Structure cluster_properties Material Properties cluster_apps Applications structure_core DPP Core structure_flank Flanking Aromatic Groups (e.g., Phenyl, Thienyl) prop_opt Optical Properties (Absorption, Emission) structure_flank->prop_opt Tunes prop_elec Electronic Properties (Energy Levels, Mobility) structure_flank->prop_elec Tunes structure_n N-Alkylation Chains (Length, Branching) prop_sol Solubility structure_n->prop_sol Increases prop_stack Solid-State Packing (π-π Stacking) structure_n->prop_stack Influences app_opv Solar Cells prop_opt->app_opv app_bio Bioimaging prop_opt->app_bio app_paint Pigments prop_opt->app_paint app_ofet OFETs prop_elec->app_ofet prop_elec->app_opv

Caption: Structure-property-application relationships in DPPs.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Diisopropyl Succinate Yield in Fischer Esterification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of diisopropyl succinate (B1194679) via Fischer esterification. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of the Fischer esterification for producing diisopropyl succinate?

The Fischer esterification is a reversible, acid-catalyzed reaction between a carboxylic acid (succinic acid) and an alcohol (isopropanol) to form an ester (this compound) and water.[1][2][3][4][5] To achieve a high yield of the desired this compound, the equilibrium of this reaction must be shifted towards the product side.[2][3][4] This is typically accomplished by using an excess of one of the reactants, usually the alcohol, and/or by removing the water byproduct as it is formed.[2][3][4][6]

Q2: Why is my this compound yield consistently low?

Low yields in this esterification are often due to the equilibrium-limited nature of the reaction.[1] Several factors can contribute to this:

  • Inefficient Water Removal: The presence of water, a byproduct, can drive the reaction backward, hydrolyzing the ester back to succinic acid and isopropanol (B130326).[1][7]

  • Insufficient Catalyst: An inadequate amount or low activity of the acid catalyst will result in a slow reaction rate and incomplete conversion.[8]

  • Suboptimal Reactant Ratio: Not using a sufficient excess of isopropanol can limit the extent to which the equilibrium is shifted towards the product.[4]

  • Steric Hindrance: Isopropanol is a secondary alcohol, which is bulkier and less reactive than primary alcohols. This steric hindrance can slow down the reaction rate.[9]

Q3: What are the most effective catalysts for this reaction?

Several types of acid catalysts can be used for the synthesis of this compound:

  • Homogeneous Catalysts: Strong mineral acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are commonly used and effective.[2][3][9]

  • Heterogeneous Catalysts: Solid acid catalysts such as cation exchange resins (e.g., NKC-9) offer advantages in terms of easier separation from the reaction mixture and potential for reuse.[10]

  • Lewis Acid Ionic Liquids: These have been investigated as efficient and recyclable catalysts for this reaction, with some showing excellent performance.[1][11]

Q4: How can I effectively remove the water byproduct during the reaction?

A common and effective method is azeotropic distillation.[2][3][9] This involves adding a water-immiscible solvent, such as toluene (B28343), to the reaction mixture.[9] The solvent forms a low-boiling azeotrope with water, which is distilled off and collected in a Dean-Stark apparatus, thereby continuously removing water and driving the reaction to completion.[2]

Q5: What are typical reaction conditions for optimizing the yield?

Optimal conditions can vary depending on the catalyst and setup, but a general guideline is:

  • Temperature: Refluxing the reaction mixture at a temperature that allows for the efficient removal of the water-toluene azeotrope (typically around 82-84°C in the reaction kettle and 75-78°C vapor phase temperature with toluene).[9]

  • Reactant Ratio: A significant molar excess of isopropanol to succinic acid (e.g., a weight ratio of 25-35 parts isopropanol to 14-20 parts succinic acid) is beneficial.[9]

  • Catalyst Loading: The amount of catalyst will depend on its type. For 98% sulfuric acid, a weight ratio of 0.21-0.61 parts to 14-20 parts of succinic acid has been reported.[9]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Low Conversion of Succinic Acid Inefficient water removal.Ensure the Dean-Stark apparatus is set up correctly and functioning to collect water. Check for any leaks in the system.
Insufficient catalyst or deactivated catalyst.Increase the catalyst loading or use a fresh batch of catalyst. Consider switching to a more active catalyst if the problem persists.[8]
Reaction time is too short.Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) and continue until the starting material is consumed.
Reaction temperature is too low.Ensure the reaction is maintained at a vigorous reflux to facilitate azeotropic water removal.[8]
Product is Contaminated with Starting Materials Incomplete reaction.See "Low Conversion of Succinic Acid" above.
Inefficient purification.After the reaction, neutralize the acid catalyst (e.g., with a sodium bicarbonate wash).[2][12] Wash the organic layer with water and brine to remove unreacted isopropanol and other water-soluble impurities.[2][12] Purify the crude product by vacuum distillation.
Formation of Side Products Competing reactions.While less common with succinic acid, side reactions can occur. For instance, with certain aromatic compounds, the isopropyl group from the ester can participate in side reactions.[1] Maintaining optimal temperature can minimize byproduct formation.
Difficulty in Isolating the Product Emulsion formation during workup.Break emulsions by adding brine (saturated NaCl solution) during the washing steps.
Product loss during purification.Use appropriate techniques for purification. Given the relatively high boiling point of this compound, vacuum distillation is recommended to prevent decomposition at high temperatures.

Data Presentation

Table 1: Reported Reaction Parameters for this compound Synthesis

ParameterValueSource
Reactants Succinic Acid, Isopropanol[1][9]
Catalyst 98% Sulfuric Acid[9]
Dehydrating Agent Toluene[9]
Weight Ratio (Succinic Acid:Isopropanol) 14-20 : 25-35[9]
Weight Ratio (Succinic Acid:Catalyst) 14-20 : 0.21-0.61[9]
Weight Ratio (Succinic Acid:Dehydrating Agent) 14-20 : 7.0-10.0[9]
Reaction Kettle Temperature 82-84 °C[9]
Condenser Vapor Phase Temperature 75-78 °C[9]
Yield (based on Succinic Acid) ≥ 96%[9]

Table 2: Alternative Catalyst Systems and Conditions

CatalystMolar Ratio (Isopropanol:Succinic Acid)Temperature (°C)Time (h)Yield (%)Source
[Bmim]Br-Fe₂Cl₆ (Lewis Acid Ionic Liquid)5:1100488.9[11]
NKC-9 Ion-Exchange Resin----[10]

Note: Detailed conditions for the NKC-9 resin were not fully available in the provided search results.

Experimental Protocols

Detailed Methodology for Fischer Esterification of Succinic Acid with Isopropanol

  • Apparatus Setup:

    • Assemble a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus, and a reflux condenser.

    • Ensure all glassware is thoroughly dried before use to prevent introducing water into the reaction.[7]

  • Charging Reactants:

    • To the round-bottom flask, add succinic acid, isopropanol (in molar excess), the acid catalyst (e.g., concentrated sulfuric acid), and the dehydrating agent (e.g., toluene).[9] A typical ratio can be found in Table 1.

  • Reaction:

    • Heat the mixture to a gentle reflux with continuous stirring.[2]

    • The toluene-water azeotrope will begin to distill and collect in the Dean-Stark trap. Water, being denser, will separate to the bottom of the trap.

    • Continue the reflux until no more water is collected in the trap, which indicates the reaction is complete.[9] This can take several hours.

  • Workup and Purification:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to neutralize the acid catalyst), water, and finally with a saturated brine solution.[2][12]

    • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate).

    • Filter off the drying agent.

    • Remove the toluene and excess isopropanol under reduced pressure using a rotary evaporator.[2]

    • Purify the resulting crude this compound by vacuum distillation to obtain the final product.

Visualizations

FischerEsterificationWorkflow Reactants Reactants (Succinic Acid, Isopropanol, Catalyst, Toluene) ReactionVessel Reaction Vessel with Dean-Stark Trap Reactants->ReactionVessel Heating Heating (Reflux) ReactionVessel->Heating WaterRemoval Azeotropic Water Removal Heating->WaterRemoval Drives Equilibrium Workup Workup (Neutralization, Washing) Heating->Workup After Reaction Completion Drying Drying Workup->Drying SolventRemoval Solvent Removal (Rotary Evaporation) Drying->SolventRemoval Purification Purification (Vacuum Distillation) SolventRemoval->Purification FinalProduct Pure Diisopropyl Succinate Purification->FinalProduct

Caption: Experimental workflow for the synthesis and purification of this compound.

TroubleshootingTree Start Low Yield of This compound CheckWater Is water being effectively removed in Dean-Stark trap? Start->CheckWater FixApparatus Check apparatus setup for leaks and proper functioning. CheckWater->FixApparatus No CheckCatalyst Is catalyst amount and activity sufficient? CheckWater->CheckCatalyst Yes FixApparatus->CheckWater AddCatalyst Increase catalyst loading or use fresh catalyst. CheckCatalyst->AddCatalyst No CheckTimeTemp Is reaction time and temperature adequate? CheckCatalyst->CheckTimeTemp Yes AddCatalyst->CheckCatalyst IncreaseTimeTemp Increase reflux time and/or ensure vigorous reflux. CheckTimeTemp->IncreaseTimeTemp No CheckRatio Is there a sufficient excess of isopropanol? CheckTimeTemp->CheckRatio Yes IncreaseTimeTemp->CheckTimeTemp IncreaseAlcohol Increase the molar ratio of isopropanol to succinic acid. CheckRatio->IncreaseAlcohol No Success Yield Optimized CheckRatio->Success Yes IncreaseAlcohol->CheckRatio

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

References

Identifying and minimizing byproducts in Diisopropyl succinate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of diisopropyl succinate (B1194679). Our focus is on identifying and minimizing the formation of common byproducts to enhance product purity and yield.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the synthesis of diisopropyl succinate via Fischer esterification?

A1: The most common byproducts originate from side reactions of the isopropanol (B130326) reactant under acidic and elevated temperature conditions. These include:

  • Propene: Formed through the acid-catalyzed dehydration of isopropanol.

  • Diisopropyl ether: Results from the intermolecular dehydration of two isopropanol molecules.

  • Monoisopropyl succinate: The intermediate ester which may remain if the reaction does not go to completion.

Q2: How can I minimize the formation of propene and diisopropyl ether?

A2: Minimizing these byproducts primarily involves controlling the reaction temperature. Thermodynamic data suggests that the formation of diisopropyl ether is more favorable at lower temperatures, while propene formation is favored at higher temperatures. It is recommended to maintain the reaction temperature at the minimum necessary for a reasonable esterification rate.

Q3: What is the optimal temperature range for this compound synthesis?

A3: The optimal temperature is a balance between achieving a practical reaction rate and minimizing byproduct formation. A temperature range of 80-120°C is generally recommended for Fischer esterification reactions. However, for isopropanol, which is susceptible to dehydration, starting at the lower end of this range (e.g., 80-100°C) and monitoring the reaction progress is advisable.

Q4: Which acid catalyst is best suited for this synthesis?

A4: While common Brønsted acids like sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (p-TsOH) are effective, they can also promote the dehydration of isopropanol. The use of milder, solid acid catalysts such as certain zeolites or ion-exchange resins can be advantageous in reducing side reactions. Lewis acid catalysts are also an option.

Q5: How can I drive the esterification equilibrium towards the product side?

A5: The Fischer esterification is a reversible reaction. To favor the formation of this compound, you can:

  • Use a molar excess of isopropanol.

  • Remove water as it is formed, for example, by using a Dean-Stark apparatus.

  • Use a suitable acid catalyst to increase the reaction rate.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of this compound Incomplete reaction due to equilibrium limitations.- Use a larger excess of isopropanol.- Remove water using a Dean-Stark trap.- Increase the reaction time or catalyst concentration incrementally.
Loss of product during workup.- Ensure proper phase separation during extraction.- Minimize the number of transfer steps.
Presence of Significant Amounts of Propene Reaction temperature is too high, favoring the dehydration of isopropanol.- Lower the reaction temperature.- Monitor the reaction headspace by GC if possible.
High Levels of Diisopropyl Ether Detected The reaction temperature may be too low, favoring intermolecular dehydration of isopropanol over esterification.- Gradually increase the reaction temperature while monitoring for propene formation.- Consider using a catalyst that is more selective for esterification.
Unreacted Succinic Acid or Monoisopropyl Succinate Present Insufficient reaction time or catalyst activity.- Extend the reaction time.- Increase the amount of catalyst.- Ensure the catalyst is not deactivated.
Darkening of the Reaction Mixture Potential decomposition or side reactions at high temperatures.- Reduce the reaction temperature.- Use a milder catalyst.

Data Presentation

Table 1: Effect of Temperature on Isopropanol Byproduct Formation

TemperaturePredominant Isopropanol Side ReactionExpected Byproduct
< 80°CIntermolecular DehydrationDiisopropyl Ether
> 100°CIntramolecular DehydrationPropene

Note: This table is based on general thermodynamic principles of isopropanol reactions and serves as a guideline. Optimal conditions for this compound synthesis should be determined empirically.

Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer Esterification

Materials:

  • Succinic acid

  • Isopropanol (anhydrous)

  • Sulfuric acid (concentrated) or p-Toluenesulfonic acid

  • Toluene (B28343) (for Dean-Stark, optional)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Round-bottom flask, reflux condenser, Dean-Stark trap (optional), heating mantle, magnetic stirrer, separatory funnel.

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer, add succinic acid (1.0 eq).

  • Add isopropanol (3-5 eq) and toluene (if using a Dean-Stark trap).

  • Slowly add the acid catalyst (e.g., 0.05-0.1 eq of p-TsOH).

  • Assemble the reflux condenser (with a Dean-Stark trap if applicable).

  • Heat the mixture to a gentle reflux (80-100°C) and stir.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If toluene was used, remove it under reduced pressure.

  • Dilute the mixture with diethyl ether or ethyl acetate (B1210297) and transfer to a separatory funnel.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by vacuum distillation if necessary.

Protocol 2: GC-MS Analysis of Reaction Mixture

Objective: To identify and quantify this compound and major byproducts (monoisopropyl succinate, diisopropyl ether, and unreacted isopropanol).

Sample Preparation:

  • Withdraw a small aliquot (e.g., 10 µL) from the reaction mixture.

  • Dilute the aliquot with a suitable solvent (e.g., 1 mL of dichloromethane (B109758) or ethyl acetate).

  • If necessary, derivatize any remaining carboxylic acids (succinic acid, monoisopropyl succinate) with a suitable agent like BSTFA to make them more volatile for GC analysis.

GC-MS Parameters (Example):

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Injector Temperature: 250°C

  • Oven Program:

    • Initial temperature: 50°C, hold for 2 min.

    • Ramp: 10°C/min to 250°C.

    • Hold at 250°C for 5 min.

  • Carrier Gas: Helium, constant flow of 1 mL/min.

  • MSD Transfer Line: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Scan Range: m/z 40-400

Data Analysis:

  • Identify peaks by comparing their mass spectra with a library (e.g., NIST).

  • Quantify the components by integrating the peak areas and using an internal standard if high accuracy is required.

Visualizations

Reaction_Pathway SA Succinic Acid MIPS Monoisopropyl Succinate SA->MIPS + Isopropanol - Water IPA Isopropanol Propene Propene (Byproduct) IPA->Propene - Water (High Temp) DIPE Diisopropyl Ether (Byproduct) IPA->DIPE + Isopropanol - Water (Low Temp) H H+ (catalyst) Water Water DIPS This compound (Product) MIPS->DIPS + Isopropanol - Water

Caption: Reaction pathway for this compound synthesis and byproduct formation.

Troubleshooting_Workflow start Start Synthesis check_yield Low Yield? start->check_yield check_byproducts Analyze Byproducts (GC-MS) check_yield->check_byproducts Yes end Successful Synthesis check_yield->end No high_propene High Propene? check_byproducts->high_propene high_dipe High Diisopropyl Ether? high_propene->high_dipe No optimize_temp_down Decrease Temperature high_propene->optimize_temp_down Yes incomplete_rxn Incomplete Reaction? high_dipe->incomplete_rxn No optimize_temp_up Increase Temperature high_dipe->optimize_temp_up Yes optimize_time_catalyst Increase Time/Catalyst incomplete_rxn->optimize_time_catalyst Yes optimize_workup Optimize Workup incomplete_rxn->optimize_workup No optimize_temp_down->start Re-run optimize_temp_up->start Re-run optimize_time_catalyst->start Re-run optimize_workup->start Re-run

Caption: Troubleshooting workflow for this compound synthesis.

Technical Support Center: Catalyst Deactivation and Regeneration in Diisopropyl Succinate Production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Diisopropyl Succinate (B1194679) Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to catalyst deactivation and regeneration during the synthesis of diisopropyl succinate.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a question-and-answer format.

Q1: My reaction rate has significantly slowed down, or the reaction has stopped before completion. What could be the cause?

A1: A significant decrease in reaction rate or an incomplete reaction is a primary indicator of catalyst deactivation. Several factors could be responsible:

  • Water Inhibition: The esterification of succinic acid with isopropanol (B130326) produces water as a byproduct. An accumulation of water in the reaction mixture can inhibit the catalyst's activity, especially for acid catalysts, by solvating the catalytic protons and shifting the reaction equilibrium back towards the reactants.[1][2]

  • Fouling or Coking: The catalyst surface can be blocked by the deposition of reactants, products, or byproducts.[3][4] In the context of this compound synthesis, this could involve the adsorption of succinic acid, this compound, or any polymeric side-products.

  • Poisoning: Impurities in the succinic acid or isopropanol feedstock can irreversibly bind to the active sites of the catalyst, rendering them inactive. Common poisons include sulfur and nitrogen compounds.

  • Thermal Degradation (Sintering): Operating the reaction at excessively high temperatures can lead to the physical degradation of the catalyst, such as the agglomeration of active sites, which reduces the effective surface area. This is particularly relevant for supported metal catalysts and some solid acid catalysts.

  • Leaching: The active components of the catalyst may dissolve into the reaction medium, leading to a permanent loss of catalytic sites. This can be a concern for some solid acid catalysts where the active species are not strongly bound to the support.[5]

Q2: The yield of this compound is consistently lower than expected, even after extended reaction times. How can I troubleshoot this?

A2: Consistently low yields, despite allowing for longer reaction times, strongly suggest a persistent issue with catalyst activity or reaction equilibrium.

  • Check for Catalyst Deactivation: Refer to the points in Q1 to diagnose potential deactivation. A gradual decrease in yield over several batches with a recycled catalyst is a clear sign of deactivation.

  • Inefficient Water Removal: As esterification is an equilibrium-limited reaction, the continuous removal of water is crucial to drive the reaction towards the product.[6] If using a Dean-Stark apparatus or similar setup, ensure it is functioning efficiently.

  • Suboptimal Reactant Ratio: Ensure that the molar ratio of isopropanol to succinic acid is optimized. An excess of isopropanol is typically used to shift the equilibrium towards the formation of the diester.

  • Insufficient Catalyst Loading: The amount of catalyst used may not be sufficient for the scale of your reaction. Consult literature for typical catalyst loading for similar esterification reactions.

Q3: My recycled catalyst's performance has dropped significantly after a few runs. Can it be regenerated?

A3: Yes, in many cases, deactivated heterogeneous catalysts can be regenerated to restore their activity. The appropriate regeneration method depends on the type of catalyst and the cause of deactivation.

  • For Fouling/Coking: A common method for ion-exchange resins like Amberlyst is to wash the catalyst with a suitable solvent to remove adsorbed organic species.[4] In more severe cases of coking, a controlled oxidation (calcination) might be necessary for certain types of catalysts, though this must be done carefully to avoid thermal damage.

  • For Water Inhibition: Simply drying the catalyst may be sufficient to restore its activity if the deactivation is primarily due to water.[1]

  • For Poisoning: Regeneration from poisoning is more challenging and depends on the nature of the poison. A strong acid wash can sometimes remove metallic poisons from ion-exchange resins.[7]

  • Leaching: Deactivation due to leaching is generally irreversible.

Frequently Asked Questions (FAQs)

Q1: What are the common types of catalysts used for this compound production?

A1: The production of this compound, being a Fischer esterification, is typically catalyzed by acids. Common catalysts include:

  • Homogeneous Acids: Sulfuric acid and p-toluenesulfonic acid are effective but can lead to corrosion and purification challenges.[8]

  • Heterogeneous Solid Acids: These are often preferred for their ease of separation and potential for recycling. Examples include:

    • Ion-exchange resins (e.g., Amberlyst-15, Amberlyst-70).[9][10][11]

    • Zeolites.

    • Sulfated zirconia.

    • Natural clays (B1170129) like Halloysite.[12]

Q2: How does water affect the catalyst during the esterification of succinic acid?

A2: Water is a byproduct of the esterification reaction and has a detrimental effect on acid-catalyzed reactions for two main reasons:

  • Equilibrium Shift: Its presence shifts the reaction equilibrium back towards the reactants (succinic acid and isopropanol), thereby lowering the maximum achievable conversion to this compound.[6]

  • Catalyst Inhibition: Water molecules can strongly solvate the active acid sites (protons) on the catalyst. This "hydration shell" can prevent the reactants from accessing the catalytic sites, thus reducing the reaction rate.[2] Studies have shown that the catalytic activity of sulfuric acid can be strongly inhibited by water.[2]

Q3: What are the signs of thermal degradation of my catalyst?

A3: Thermal degradation, or sintering, can be identified by:

  • A noticeable change in the physical appearance of the catalyst, such as a change in color or clumping of particles.

  • A gradual, and often irreversible, loss of catalytic activity over repeated cycles, even after attempting regeneration for fouling.

  • Characterization techniques such as Transmission Electron Microscopy (TEM) can reveal an increase in particle size, while X-ray Diffraction (XRD) may show sharper peaks, indicating an increase in crystallite size.

Q4: Can I reuse my Amberlyst-15 catalyst? If so, for how many cycles?

A4: Yes, Amberlyst-15 is a robust catalyst that can be recycled. The number of times it can be reused effectively depends on the specific reaction conditions and the purity of the reactants. Some studies on similar esterification reactions have shown that solid acid catalysts can be reused for 3 to 5 cycles, and in some cases even more, without a significant loss of activity, provided they are properly handled and regenerated between cycles.[13]

Q5: What is a typical regeneration procedure for an ion-exchange resin catalyst like Amberlyst-15?

A5: A general regeneration procedure for an ion-exchange resin that has been used as an acid catalyst involves washing with a dilute acid to ensure the exchange sites are protonated. A typical protocol would be:

  • Filter the catalyst from the reaction mixture.

  • Wash with a solvent like isopropanol or acetone (B3395972) to remove any residual organic compounds.

  • Pass a 3-7% solution of hydrochloric acid (HCl) through the resin bed.[7]

  • Rinse with deionized water until the washings are neutral.

  • Dry the regenerated catalyst in a vacuum oven at a moderate temperature before reuse.

Quantitative Data on Catalyst Performance

The following table summarizes representative data on the performance and recyclability of various catalysts in succinic acid esterification. Note that the specific alcohol may vary, but the data illustrates the general trends in catalyst deactivation and successful regeneration.

CatalystReactantsInitial Conversion/YieldConversion/Yield After Several Cycles (Before Regeneration)Conversion/Yield After RegenerationNumber of CyclesReference
Fe₃O₄@SiO₂–P([VLIM]PW) NPsPalmitic acid + Methanol94% ConversionHigh activity maintained-5[13]
HalloysiteLevulinic acid + Ethanol>90% YieldNot specified, but stated as easily recovered and recycled>90% YieldNot specified[12]
S150-4 (carbon-based solid acid)Oleic acid + Methanol97.98% Conversion79.19% ConversionNot specified4[14]
[Bmim]Br-Fe₂Cl₆ (ionic liquid)Succinic acid + Isopropanol88.9% Yield87.2% YieldNot specified6[15]

Experimental Protocols

Protocol 1: General Procedure for this compound Synthesis using a Heterogeneous Catalyst
  • Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark apparatus.

  • Charging Reactants: To the flask, add succinic acid, a molar excess of isopropanol (e.g., a 1:5 molar ratio of acid to alcohol), and the solid acid catalyst (e.g., 5-10 wt% of the succinic acid).

  • Reaction: Heat the mixture to reflux. The isopropanol-water azeotrope will begin to collect in the Dean-Stark trap, effectively removing water from the reaction and driving the equilibrium towards the product.

  • Monitoring: Monitor the progress of the reaction by tracking the amount of water collected or by periodically taking aliquots for analysis (e.g., GC, HPLC, or titration of unreacted acid).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Separate the heterogeneous catalyst by filtration.

  • Purification: Remove the excess isopropanol under reduced pressure. The crude this compound can then be purified, for example, by vacuum distillation.

Protocol 2: Catalyst Regeneration (for Ion-Exchange Resins)
  • Recovery: After the reaction, recover the catalyst by filtration.

  • Solvent Wash: Wash the recovered catalyst thoroughly with the reaction alcohol (isopropanol) or another suitable organic solvent (e.g., acetone) to remove any adsorbed organic species.

  • Acid Wash (Optional but Recommended): Prepare a column and pack the washed resin. Slowly pass 2-4 bed volumes of 5% aqueous HCl through the column over 1-2 hours.[7]

  • Rinsing: Rinse the catalyst with deionized water until the filtrate is neutral to pH paper.

  • Drying: Dry the catalyst in a vacuum oven at 60-80°C until a constant weight is achieved. The catalyst is now ready for reuse.

Visualizations

Catalyst_Deactivation_Pathways cluster_causes Deactivation Mechanisms ActiveCatalyst Active Catalyst Poisoning Poisoning ActiveCatalyst->Poisoning Fouling Fouling / Coking ActiveCatalyst->Fouling Sintering Thermal Degradation (Sintering) ActiveCatalyst->Sintering Leaching Leaching ActiveCatalyst->Leaching Water Water Inhibition ActiveCatalyst->Water DeactivatedCatalyst Deactivated Catalyst Poisoning->DeactivatedCatalyst Fouling->DeactivatedCatalyst Sintering->DeactivatedCatalyst Leaching->DeactivatedCatalyst Water->DeactivatedCatalyst

Caption: Major pathways leading to catalyst deactivation.

Troubleshooting_Workflow Start Low Yield / Slow Reaction Rate CheckWater Is water removal efficient? Start->CheckWater CheckCatalyst Has catalyst been recycled? CheckWater->CheckCatalyst Yes OptimizeWater Optimize water removal (e.g., check Dean-Stark) CheckWater->OptimizeWater No Regenerate Regenerate Catalyst CheckCatalyst->Regenerate Yes UseFresh Use fresh catalyst CheckCatalyst->UseFresh No CheckPurity Check reactant purity (potential poisons) Regenerate->CheckPurity If regeneration fails End2 Problem Resolved Regenerate->End2 End Problem Resolved OptimizeWater->End End3 Problem Resolved UseFresh->End3 End4 Problem Resolved CheckPurity->End4

Caption: A logical workflow for troubleshooting common issues.

Regeneration_Process Deactivated Deactivated Catalyst (e.g., Fouled Resin) Filter 1. Filter from Reaction Mixture Deactivated->Filter Wash 2. Wash with Organic Solvent Filter->Wash AcidWash 3. Treat with Dilute Acid (e.g., HCl) Wash->AcidWash Rinse 4. Rinse with Deionized Water AcidWash->Rinse Dry 5. Dry under Vacuum Rinse->Dry Regenerated Regenerated Catalyst Dry->Regenerated

Caption: Experimental workflow for catalyst regeneration.

References

Purification techniques for high-purity Diisopropyl succinate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of high-purity Diisopropyl succinate (B1194679). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude Diisopropyl succinate?

A1: The two main techniques for purifying this compound to high purity are fractional distillation under reduced pressure and column chromatography.[1] The choice depends on the specific impurity profile, the required purity level, the scale of the reaction, and the available equipment.[1] Often, a combination of a pre-distillation wash followed by distillation is employed.[2][3]

Q2: What are the common impurities in crude this compound after synthesis?

A2: Common impurities typically arise from the synthesis process, which is the esterification of succinic acid and isopropanol (B130326).[4] These can include unreacted starting materials (succinic acid, isopropanol), the mono-isopropyl succinate intermediate, residual acid catalyst (e.g., sulfuric acid), and water.[2][3] If a dehydrating agent like toluene (B28343) is used for azeotropic water removal, it may also be present.[2]

Q3: What purity level can be expected from these purification techniques?

A3: With optimized protocols, it is possible to achieve very high purity. Gas chromatography (GC) analysis typically shows purities of >99.0% and can reach as high as 99.75%.[2][5] The moisture content can be reduced to less than 0.050%.[2]

Q4: How is the purity of this compound typically analyzed?

A4: The most common method for determining the purity of this compound is Gas Chromatography (GC).[2][5] Other analytical techniques that can be used for separation and identification include Liquid Chromatography-Mass Spectrometry (LC-MS).[4][6] Karl Fischer titration is used to measure residual moisture content.[2]

Q5: Why is vacuum distillation recommended over simple distillation at atmospheric pressure?

A5: this compound has a high boiling point of 228 °C at atmospheric pressure.[5][7] Distilling at this high temperature increases the risk of product decomposition.[1] Applying a vacuum significantly lowers the boiling point, allowing for a safer and more efficient distillation with reduced thermal degradation. For compounds with boiling points above 150°C, vacuum distillation is generally recommended.[3]

Troubleshooting Guide: Fractional Vacuum Distillation

Fractional vacuum distillation is a powerful technique for separating this compound from impurities with different boiling points. However, several issues can arise.

Common Distillation Problems and Solutions
Problem Potential Cause(s) Suggested Solution(s)
Difficulty Achieving/Maintaining Vacuum 1. Leaks in the glassware joints or tubing.[3]2. Inefficient vacuum pump.3. "Virtual leaks" from trapped volatiles in a non-dry apparatus.[3]1. Inspect all joints and connections. Ensure they are clean, properly sealed, and lightly lubricated with vacuum grease. Check tubing for cracks.[3]2. Check the pump oil and performance. Use a cold trap to protect the pump.[3]3. Ensure the entire apparatus is thoroughly clean and dry before assembly.
Bumping or Foaming in Distillation Flask 1. Uneven heating.2. Lack of boiling chips or inadequate stirring.3. High concentration of volatile impurities boiling off at once.1. Use a heating mantle with a stirrer for uniform heating.[3]2. Always add a fresh magnetic stir bar or new boiling chips to the cool liquid before heating.[3]3. Heat the mixture slowly and gradually to control the initial boiling rate.
Poor Separation of Fractions (Low Purity) 1. Insufficient column efficiency (too few theoretical plates).2. Distillation rate is too fast.3. Fluctuating vacuum pressure.1. Use a longer or more efficient fractionating column (e.g., Vigreux or packed column).[1]2. Slow down the distillation rate by reducing the heat input. A slow, steady collection of distillate provides better separation.3. Stabilize the vacuum. See "Difficulty Achieving/Maintaining Vacuum" above.
Product Decomposition (Darkening Color) 1. Distillation temperature is too high.[1]2. Presence of residual acid catalyst.1. Increase the vacuum (lower the pressure) to further reduce the boiling point.[1]2. Neutralize the crude product with a wash (e.g., saturated sodium bicarbonate solution) before distillation.[3]

Logical Troubleshooting Workflow for Distillation

G start Distillation Issue Occurs check_vacuum Check Vacuum System start->check_vacuum check_heating Check Heating & Stirring start->check_heating check_column Evaluate Column & Rate start->check_column check_material Analyze Crude Material start->check_material leaks Leaks or Pump Issue? check_vacuum->leaks bumping Bumping or Foaming? check_heating->bumping purity Poor Separation? check_column->purity decomposition Decomposition? check_material->decomposition leaks->check_heating No fix_leaks Seal Joints, Check Pump leaks->fix_leaks Yes bumping->check_column No fix_bumping Use Stir Bar, Heat Slowly bumping->fix_bumping Yes purity->check_material No fix_purity Use Better Column, Slow Rate purity->fix_purity Yes fix_decomposition Lower Pressure, Neutralize Crude decomposition->fix_decomposition Yes resolved Issue Resolved decomposition->resolved No, consult further fix_leaks->resolved fix_bumping->resolved fix_purity->resolved fix_decomposition->resolved

Caption: Troubleshooting logic for vacuum distillation issues.

Troubleshooting Guide: Column Chromatography

Column chromatography is an excellent method for removing polar impurities like residual succinic acid or the monoester.

Common Chromatography Problems and Solutions
Problem Potential Cause(s) Suggested Solution(s)
Low Yield / Product Stuck on Column 1. Eluent is not polar enough to move the product.2. Product is strongly adsorbed to the silica (B1680970) gel.[1]1. Gradually increase the polarity of the eluent system (e.g., increase the percentage of ethyl acetate (B1210297) in a hexane (B92381)/ethyl acetate mixture).2. Consider using a less retentive stationary phase or a smaller amount of silica gel for a plug filtration.[1]
Poor Separation / Overlapping Fractions 1. Column was packed improperly (channeling).2. Sample was loaded incorrectly or was too dilute.3. Eluent polarity is too high, causing all components to elute too quickly.1. Ensure the column is packed uniformly without any air bubbles or cracks.2. Dissolve the crude product in a minimal amount of solvent and load it as a concentrated band.[1]3. Start with a low-polarity eluent and increase the polarity gradually (gradient elution).
Cracked or Dry Column Bed 1. The solvent level dropped below the top of the stationary phase.1. Always keep the silica gel bed submerged in the solvent. Never let it run dry.2. If the column runs dry, it must be repacked.

Experimental Protocols

Protocol 1: Purification by Fractional Vacuum Distillation

This protocol describes the purification of crude this compound after a preliminary workup.

1. Pre-Distillation Workup:

  • Transfer the crude reaction mixture to a separatory funnel.

  • Wash the mixture sequentially with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any residual acid catalyst, followed by a water wash.[3][8]

  • Separate the organic layer and dry it over an anhydrous drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate).[3][8]

  • Filter to remove the drying agent. The resulting liquid is the crude product for distillation.

2. Apparatus Setup:

  • Assemble a fractional distillation apparatus with a vacuum-jacketed Vigreux column, a condenser, a receiving flask, and a vacuum adapter.[1]

  • Use a round-bottom flask (no more than two-thirds full) containing a magnetic stir bar as the distillation flask.[3]

  • Ensure all ground glass joints are clean and lightly greased.[3]

  • Connect the apparatus to a vacuum pump with a cold trap and a pressure gauge.[1][3]

3. Distillation Process:

  • Charge the distillation flask with the dried crude this compound.[1]

  • Turn on the magnetic stirrer and the cooling water for the condenser.[3]

  • Slowly and carefully apply the vacuum to the system.[1]

  • Once the desired pressure is stable, begin gentle heating with a heating mantle.[3]

  • Collect any low-boiling fractions (e.g., residual isopropanol or toluene) in a separate receiving flask.

  • Gradually increase the heating mantle temperature until the this compound begins to distill. The boiling point will depend on the vacuum level.

  • Collect the main fraction of pure this compound, ensuring the distillation temperature remains constant.

  • Stop the distillation before the flask goes to dryness to avoid overheating the residue.

Protocol 2: Purification by Silica Gel "Plug" Filtration

This method is a rapid form of chromatography useful for removing highly polar impurities.

1. Apparatus Setup:

  • Prepare a short, wide-bore chromatography column or a fritted glass funnel.

  • Add a small layer of sand to the bottom.

  • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Pour the slurry into the column to create a compact "plug" of silica gel (typically 5-10 cm high). Let it settle.

  • Add another small layer of sand on top of the silica gel to prevent disturbance during solvent addition.[1]

2. Filtration Process:

  • Dissolve the crude this compound in a minimal amount of a suitable non-polar solvent (e.g., hexane with a very small amount of ethyl acetate).[1]

  • Carefully load the sample onto the top of the silica plug.

  • Begin eluting with a non-polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate). The polar impurities will adsorb strongly to the silica gel, while the less polar this compound will pass through.

  • Collect the eluent in fractions and monitor the composition using Thin-Layer Chromatography (TLC).

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.

General Purification Workflow

Caption: General workflow for this compound purification.

References

Addressing peak tailing and broadening in GC-MS analysis of Diisopropyl succinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of Diisopropyl succinate (B1194679), with a particular focus on resolving peak tailing and broadening.

Troubleshooting Guide: Peak Tailing and Broadening

Peak tailing and broadening are common chromatographic problems that can significantly impact the quality and accuracy of your results. This guide will help you diagnose and resolve these issues systematically.

Visual Indicator of Peak Shape Issues:

ParameterGood Peak ShapePoor Peak Shape (Tailing)Poor Peak Shape (Broadening)
Appearance Symmetrical, GaussianAsymmetrical, extended tailWide base, low intensity
Tailing Factor (Tf) 0.9 - 1.2> 1.2Not applicable
Peak Width at Half Height (W0.5h) NarrowMay be narrow at the frontWide
Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting peak shape problems in your GC-MS analysis of Diisopropyl succinate.

G cluster_0 Troubleshooting Peak Tailing and Broadening start Observe Peak Tailing or Broadening check_all_peaks Are all peaks tailing/broad? start->check_all_peaks check_polar_peaks Are only polar analytes (e.g., this compound) tailing? check_all_peaks->check_polar_peaks No system_issue Indicates a potential system-wide issue (e.g., dead volume, flow path obstruction). check_all_peaks->system_issue Yes activity_issue Suggests interaction with active sites in the system. check_polar_peaks->activity_issue Yes column_check Check Column Installation: - Ensure a clean, square cut. - Verify correct installation depth. system_issue->column_check inlet_maintenance Perform Inlet Maintenance: - Replace liner and septum. - Clean the injection port. activity_issue->inlet_maintenance inlet_maintenance->column_check column_trim Trim the Column: - Remove 10-20 cm from the inlet side. column_check->column_trim column_conditioning Condition the Column (see protocol below). column_trim->column_conditioning method_review Review Method Parameters: - Injection volume. - Initial oven temperature. - Split ratio. column_conditioning->method_review resolve Problem Resolved method_review->resolve

Caption: A step-by-step workflow for troubleshooting peak shape issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of peak tailing for this compound?

A1: Peak tailing for a polar compound like this compound is often caused by interactions with "active sites" within the GC system.[1][2] These are typically exposed silanol (B1196071) groups (-Si-OH) on the surfaces of the inlet liner, the front of the GC column, or contaminants.[2][3] Other common causes include:

  • Improper column installation: A poor column cut or incorrect positioning in the inlet can create "dead volume" where the sample can diffuse, leading to peak distortion.[1][4][5]

  • Contamination: Residues from previous injections or a degraded septum can introduce active sites into the sample path.[2][4][6]

  • Column degradation: Over time, the stationary phase at the inlet of the column can degrade, exposing active sites.[7]

Q2: How does an "active site" cause peak tailing?

A2: Active sites, such as free silanol groups, can form hydrogen bonds with polar functional groups in the analyte, like the ester groups in this compound. This interaction is a form of reversible adsorption.[8] Some analyte molecules are temporarily retained on these active sites while the rest of the analyte band continues to move through the column. The delayed release of the adsorbed molecules results in a "tail" on the backside of the peak.

The following diagram illustrates this interaction:

G cluster_0 Analyte Interaction with Active Site column_surface Column/Liner Surface active_site Active Site (-Si-OH) adsorption Reversible Adsorption (Hydrogen Bonding) analyte This compound (Polar Analyte) analyte->active_site Interaction tailing_peak Resulting Tailing Peak

Caption: Interaction of a polar analyte with an active site leading to peak tailing.

Q3: What causes peak broadening in GC-MS?

A3: Peak broadening, where the peak is wider than expected, can be caused by several factors:

  • Longitudinal Diffusion: The natural diffusion of analyte molecules from the center of the band towards the edges as it travels through the column. This effect is more pronounced at lower carrier gas flow rates.[9][10]

  • Mass Transfer Resistance: The analyte needs time to move between the mobile phase (carrier gas) and the stationary phase. If this transfer is slow, the peak will broaden.[9][11]

  • Eddy Diffusion (Multipath Effect): In packed columns, analyte molecules can take different paths of varying lengths through the packing material, causing them to reach the detector at different times and broadening the peak.[9][10]

  • High Initial Oven Temperature: If the initial oven temperature is too high, the analyte may not focus into a tight band at the head of the column, leading to a broad injection band.[1]

  • Column Overloading: Injecting too much sample can saturate the stationary phase, leading to poor peak shape.[2][12]

Q4: Can the injection solvent affect peak shape?

A4: Yes, a mismatch between the polarity of the injection solvent and the stationary phase can cause peak distortion.[4][13] For splitless injections, the initial oven temperature should be about 20°C below the boiling point of the solvent to allow for proper "solvent focusing," which helps to create a narrow injection band.[1]

Q5: How often should I perform inlet maintenance?

A5: Routine inlet maintenance is crucial for preventing peak shape problems.[13] It is recommended to:

  • Replace the septum: After every 50-100 injections, or as recommended by the manufacturer, to prevent leaks and contamination.

  • Replace the inlet liner: When you observe peak tailing for active compounds, or after approximately 100-200 injections, depending on the cleanliness of your samples. Using a deactivated liner is essential for analyzing polar compounds.[2][14]

Experimental Protocol: GC Column Conditioning

Column conditioning is a critical step to ensure the removal of volatile contaminants and to prepare the stationary phase for analysis, which can help reduce peak tailing.

Objective: To properly condition a new GC column or recondition an existing column to improve chromatographic performance.

Materials:

  • GC-MS system

  • Installed GC column

  • High-purity carrier gas (Helium or Hydrogen)

  • Column manufacturer's instructions

Procedure:

  • Initial Setup:

    • Ensure the column is properly installed in the GC inlet.

    • Crucially, do not connect the column to the mass spectrometer detector. Leave the detector end of the column free in the oven. This prevents contaminants from entering the MS source.

    • Set the carrier gas flow rate to the typical rate used in your method (e.g., 1-2 mL/min).

  • Purge:

    • Set the oven temperature to ambient (e.g., 40°C).

    • Purge the column with carrier gas for 15-30 minutes to remove any oxygen from the system. Oxygen can damage the stationary phase at high temperatures.[7]

  • Temperature Programming:

    • Check the column manufacturer's instructions for the maximum isothermal and temperature-programmed operating temperatures. Do not exceed these limits.

    • Slowly ramp the oven temperature at a rate of 5-10°C/min to about 20°C above the final temperature of your analytical method, or to the column's maximum isothermal temperature, whichever is lower.

    • Hold at this temperature for 1-2 hours. For columns with thicker films, a longer conditioning time may be necessary.

  • Cool Down and Installation:

    • After conditioning, cool the oven down to a safe temperature (below 100°C).

    • Turn off the carrier gas flow.

    • Trim a small portion (1-2 cm) from the detector end of the column to remove any potential contamination.

    • Install the column into the MS detector according to the instrument manufacturer's instructions.

  • System Equilibration:

    • Once the column is installed in the detector, restore the carrier gas flow and allow the system to equilibrate.

    • Perform a blank run (injecting no sample) to ensure the baseline is stable and free of contaminant peaks.

By following these troubleshooting steps and preventative maintenance procedures, you can significantly improve the peak shape in your GC-MS analysis of this compound, leading to more accurate and reliable results.

References

Preventing hydrolysis of Diisopropyl succinate during storage and application

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the hydrolysis of diisopropyl succinate (B1194679) during storage and application.

Frequently Asked Questions (FAQs)

Q1: What is diisopropyl succinate and why is its hydrolysis a concern?

A1: this compound is the diester of succinic acid and isopropanol.[1] Its ester functional groups are susceptible to hydrolysis, a chemical reaction with water that breaks the ester bonds. This degradation yields succinic acid and isopropanol, which can alter the physicochemical properties, efficacy, and safety profile of a formulation.[1] This process can be catalyzed by the presence of acids or bases.[1]

Q2: What are the primary factors that accelerate the hydrolysis of this compound?

A2: The rate of ester hydrolysis is primarily influenced by three key factors:

  • Presence of Water: As a reactant in the hydrolysis process, the availability of water is a critical factor.

  • pH: The hydrolysis of esters is significantly accelerated in both acidic and alkaline conditions.[2][3]

  • Temperature: Higher temperatures increase the rate of chemical reactions, including ester hydrolysis.

Q3: What are the ideal storage conditions to minimize this compound hydrolysis?

A3: To minimize hydrolysis, this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[4] Room temperature storage is generally acceptable.[5] It is also crucial to store it away from incompatible materials, particularly strong oxidizing agents, acids, and bases.[6]

Q4: Can stabilizers be used to prevent the hydrolysis of this compound?

A4: Yes, various stabilizers can be incorporated into formulations to protect esters from hydrolysis.[7] These include:

  • Moisture Scavengers/Desiccants: To minimize contact with water.[8]

  • pH-modifying agents/Buffers: To maintain a pH where the hydrolysis rate is minimal (ideally near neutral).[7][8]

  • Carbodiimides: These compounds can act as effective ester stabilizers by reacting with carboxylic acids that may be formed, preventing the auto-catalytic degradation of the ester.[7][9]

Q5: How can I detect and quantify the hydrolysis of this compound in my sample?

A5: Several analytical techniques can be employed to detect and quantify the hydrolysis of this compound by measuring the disappearance of the parent compound or the appearance of its degradation products (succinic acid and isopropanol). Commonly used methods include:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for separating and identifying volatile compounds like this compound and isopropanol.

  • High-Performance Liquid Chromatography (HPLC): Can be used to quantify the concentration of this compound and succinic acid.

  • Acid-Base Titration: The formation of succinic acid can be monitored over time by titrating the sample with a standardized base.[2]

Troubleshooting Guide

Issue Possible Causes Recommended Actions
Loss of Potency or Altered Product Performance Hydrolysis of this compound leading to the formation of succinic acid and isopropanol.1. Verify storage conditions (temperature, humidity). 2. Analyze a sample for the presence of degradation products using HPLC or GC-MS. 3. Review the formulation for the presence of water or acidic/basic excipients.
Unexpected pH Shift in Formulation Formation of succinic acid, an acidic degradation product.1. Measure the pH of the formulation. 2. If acidic, confirm the presence of succinic acid. 3. Consider incorporating a buffering agent to maintain a stable pH.
Phase Separation or Precipitation in Liquid Formulations Changes in solubility due to the degradation of this compound and the formation of succinic acid.1. Assess the compatibility of this compound with other excipients in the formulation.[10][11] 2. Evaluate the need for a co-solvent or surfactant to maintain homogeneity.
Summary of this compound Properties and Recommended Storage
PropertyValueReference
Molecular Formula C10H18O4[5]
Molecular Weight 202.25 g/mol [1][12]
Appearance Colorless transparent liquid[5][13]
Boiling Point 228 °C[5][13]
Density 0.99 g/cm³[5][13]
Water Solubility Insoluble[5]
Storage Temperature Room Temperature[5]
Storage Conditions Sealed in a dry, cool, well-ventilated place[4]
Incompatible Materials Strong oxidizing agents

Experimental Protocols

Protocol 1: Stability Testing of this compound under Stressed Conditions

Objective: To evaluate the stability of this compound under accelerated hydrolytic conditions.

Methodology:

  • Sample Preparation: Prepare solutions of this compound in relevant aqueous buffer systems (e.g., pH 4, 7, and 9) at a known concentration.

  • Incubation: Aliquot the solutions into sealed vials and incubate them at elevated temperatures (e.g., 40°C, 60°C). Include a control sample stored at a low temperature (e.g., 4°C).

  • Time Points: Withdraw samples at predetermined time intervals (e.g., 0, 24, 48, 72 hours).

  • Analysis: Quantify the remaining this compound and the formation of succinic acid at each time point using a validated HPLC method.

  • Data Evaluation: Plot the concentration of this compound versus time for each condition to determine the rate of hydrolysis.

Protocol 2: Quantification of this compound and Succinic Acid by HPLC

Objective: To develop an HPLC method for the simultaneous quantification of this compound and its hydrolysis product, succinic acid.

Methodology:

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at an appropriate wavelength (e.g., 210 nm).

    • Column Temperature: 30°C.

  • Standard Preparation: Prepare stock solutions of this compound and succinic acid of known concentrations in a suitable solvent (e.g., acetonitrile/water).

  • Calibration Curve: Generate a calibration curve by injecting a series of dilutions of the standard solutions and plotting the peak area against concentration.

  • Sample Analysis: Dilute the experimental samples to fall within the calibration range and inject them into the HPLC system.

  • Quantification: Determine the concentration of this compound and succinic acid in the samples by interpolating their peak areas from the calibration curve.

Visualizations

Hydrolysis_Mechanism cluster_acid Acid-Catalyzed Hydrolysis (Reversible) cluster_base Base-Catalyzed Hydrolysis (Irreversible) DIPS_Acid This compound Protonated_Ester Protonated Ester (Enhanced Electrophilicity) DIPS_Acid->Protonated_Ester + H+ Tetrahedral_Intermediate_Acid Tetrahedral Intermediate Protonated_Ester->Tetrahedral_Intermediate_Acid + H2O Products_Acid Succinic Acid + Isopropanol Tetrahedral_Intermediate_Acid->Products_Acid - H+ Products_Acid->Tetrahedral_Intermediate_Acid Esterification DIPS_Base This compound Tetrahedral_Intermediate_Base Tetrahedral Intermediate DIPS_Base->Tetrahedral_Intermediate_Base + OH- Carboxylate Succinate Salt + Isopropanol Tetrahedral_Intermediate_Base->Carboxylate Products_Base Succinic Acid Carboxylate->Products_Base + H3O+ (Workup)

Caption: Acid and base-catalyzed hydrolysis pathways of this compound.

Troubleshooting_Workflow Start Issue Detected: Product Instability Check_Storage Verify Storage Conditions (Temp, Humidity, Light) Start->Check_Storage Storage_OK Storage Compliant? Check_Storage->Storage_OK Analyze_Sample Analyze Sample for Degradation Products (HPLC, GC-MS) Degradation_Found Hydrolysis Confirmed? Analyze_Sample->Degradation_Found Review_Formulation Review Formulation for Incompatibilities (Water, pH, Excipients) Incompatibility_Found Incompatibility Identified? Review_Formulation->Incompatibility_Found Storage_OK->Analyze_Sample Yes Correct_Storage Action: Correct Storage Conditions & Re-test Storage_OK->Correct_Storage No Degradation_Found->Review_Formulation Yes End Issue Resolved Degradation_Found->End No (Investigate Other Causes) Reformulate Action: Reformulate (Add Buffers, Stabilizers, or Change Excipients) Incompatibility_Found->Reformulate Yes Incompatibility_Found->End No (Further Investigation Needed) Correct_Storage->Start Reformulate->End

Caption: Troubleshooting workflow for this compound instability.

Storage_Decision_Guide Start Receiving Diisopropyl Succinate Check_Container Is Container Tightly Sealed? Start->Check_Container Seal_Container Action: Tightly Seal Container Check_Container->Seal_Container No Storage_Location Select Storage Location Check_Container->Storage_Location Yes Seal_Container->Storage_Location Is_Dry Is it Dry? Storage_Location->Is_Dry Is_Cool Is it Cool? Is_Dry->Is_Cool Yes Find_Location Action: Find a Suitable Storage Location Is_Dry->Find_Location No Is_Ventilated Is it Well-Ventilated? Is_Cool->Is_Ventilated Yes Is_Cool->Find_Location No Final_Storage Store Container Is_Ventilated->Final_Storage Yes Is_Ventilated->Find_Location No Find_Location->Storage_Location

Caption: Decision guide for the proper storage of this compound.

References

Technical Support Center: Managing Thermal Degradation of Diisopropyl Succinate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with diisopropyl succinate (B1194679). The information herein is designed to help you anticipate, identify, and manage thermal degradation during processing.

Frequently Asked Questions (FAQs)

Q1: What is thermal degradation and why is it a concern for diisopropyl succinate?

A1: Thermal degradation is the breakdown of a substance at elevated temperatures. For this compound, a diester, this process can lead to the formation of impurities, loss of product yield, and alteration of its chemical and physical properties. This is a significant concern in applications such as polymer synthesis, formulation of pharmaceuticals, and as a specialty solvent, where purity and stability are critical.[1]

Q2: At what temperature does this compound begin to degrade?

Q3: What are the likely degradation products of this compound?

A3: Based on studies of similar succinate esters, the thermal degradation of this compound is expected to proceed via several pathways, leading to a variety of degradation products. The primary mechanism for polyesters containing succinate units is β-hydrogen bond scission.[4][5] This would lead to the formation of propylene (B89431) and succinic acid or its anhydride. Other potential degradation products resulting from further reactions could include isopropanol, carbon dioxide, and smaller volatile organic compounds.[2][6]

Q4: How can I detect thermal degradation of this compound in my experiments?

A4: Several analytical techniques can be employed to detect and quantify the degradation of this compound. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are effective for separating and quantifying the parent compound and its degradation products.[6][7][8][9] For a more detailed analysis of the degradation products, techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are highly valuable.[4][5][10]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Discoloration (yellowing) of the product Onset of thermal degradation, leading to the formation of chromophoric impurities.1. Lower the processing temperature. 2. Reduce the processing time. 3. Consider processing under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
Unexpected peaks in analytical chromatograms (GC, HPLC) Presence of thermal degradation products.1. Identify the degradation products using mass spectrometry (GC-MS, LC-MS). 2. Optimize processing conditions (temperature, time, pressure) to minimize their formation. 3. Evaluate the need for purification steps post-processing.
Changes in viscosity or other physical properties Alteration of the chemical composition due to degradation.1. Correlate the change in physical properties with the extent of degradation using analytical techniques. 2. Re-evaluate the acceptable processing window to maintain desired product specifications.
Loss of product yield Conversion of this compound into volatile degradation products or non-volatile residues.1. Perform a mass balance analysis to quantify the loss. 2. Utilize thermogravimetric analysis (TGA) to understand the temperature at which mass loss occurs. 3. Adjust processing parameters to operate below the degradation temperature.

Quantitative Data Summary

The following table summarizes thermal stability data for compounds structurally related to this compound, providing an indication of the temperature ranges to consider during processing.

Compound Decomposition Onset Temperature (°C) Maximum Decomposition Temperature (°C) Analytical Method
Imidazoline/dimethyl succinate hybrids191 - 208~230-237 (first stage)TGA/DTG[2]
Poly(ethylene succinate) (PESu)~200402TGA[11]
Poly(propylene succinate) (PPSu)Not specified404TGA[12]
Poly(alkylene succinate)s (general)Not specified420 - 430TGA[4][5]

Experimental Protocols

Protocol 1: Determination of Onset Decomposition Temperature using Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which this compound begins to lose mass due to thermal degradation.

Methodology:

  • Calibrate the Thermogravimetric Analyzer (TGA) according to the manufacturer's instructions.

  • Place a small, accurately weighed sample (5-10 mg) of this compound into a clean TGA pan.

  • Heat the sample from ambient temperature to a final temperature of 500°C at a constant heating rate (e.g., 10°C/min).

  • Maintain a constant flow of an inert gas (e.g., nitrogen) over the sample throughout the experiment to prevent oxidation.

  • Record the mass loss of the sample as a function of temperature.

  • The onset decomposition temperature is determined by the intersection of the baseline with the tangent of the mass loss curve.

Protocol 2: Identification of Volatile Degradation Products using Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS)

Objective: To identify the chemical structures of volatile compounds produced during the thermal degradation of this compound.

Methodology:

  • Introduce a small amount of this compound into a pyrolysis unit connected to a Gas Chromatograph-Mass Spectrometer (GC-MS).

  • Rapidly heat the sample to a temperature above its decomposition point (determined by TGA, e.g., 300°C, 350°C, 400°C) and hold for a short period (e.g., 30 seconds).

  • The volatile degradation products are swept into the GC column by a carrier gas (e.g., helium).

  • Separate the individual components of the degradation mixture using an appropriate GC temperature program.

  • Detect and identify the separated components using the mass spectrometer.

  • Compare the resulting mass spectra with a library of known compounds (e.g., NIST) for identification.[4][5]

Visualizations

Thermal_Degradation_Pathway DIPS This compound Degradation Thermal Degradation DIPS->Degradation > 200°C (estimated) Heat Heat (Processing Temperature) Heat->Degradation Products Degradation Products Degradation->Products Propylene Propylene Products->Propylene SA Succinic Acid / Anhydride Products->SA Isopropanol Isopropanol Products->Isopropanol CO2 CO2 Products->CO2

Caption: Hypothetical thermal degradation pathway of this compound.

Troubleshooting_Workflow Start Suspected Thermal Degradation Analysis Analytical Characterization (GC, HPLC, GC-MS) Start->Analysis Degradation_Confirmed Degradation Confirmed? Analysis->Degradation_Confirmed Optimize Optimize Process Conditions: - Lower Temperature - Reduce Time - Inert Atmosphere Degradation_Confirmed->Optimize Yes No_Degradation No Degradation (Investigate other causes) Degradation_Confirmed->No_Degradation No Reanalyze Re-analyze Product Optimize->Reanalyze Reanalyze->Degradation_Confirmed End Product Meets Specifications Reanalyze->End Degradation Mitigated

Caption: Troubleshooting workflow for managing thermal degradation.

References

Resolving matrix effects in the analysis of Diisopropyl succinate in complex samples

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Diisopropyl Succinate (B1194679) Analysis

Topic: Resolving Matrix Effects in the Analysis of Diisopropyl Succinate in Complex Samples

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify, quantify, and mitigate matrix effects during the quantitative analysis of this compound in complex biological or environmental samples. While specific literature on this compound is limited, the principles and protocols described here are based on established analytical chemistry practices applicable to small molecules in complex matrices.[1][2][3]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are matrix effects and how can they impact my this compound analysis?

A1: Matrix effects are the alteration of an analyte's signal (either suppression or enhancement) caused by co-eluting, undetected components from the sample matrix (e.g., plasma, urine, soil extract).[2][4][5][6] These interferences can directly affect the ionization efficiency of this compound in the mass spectrometer source, leading to significant errors in quantification, poor accuracy, and low reproducibility.[2][7]

  • Ion Suppression: The most common effect, where matrix components reduce the ionization efficiency of the analyte, leading to an underestimation of its true concentration.[2][4]

  • Ion Enhancement: Less common, this occurs when matrix components increase the ionization efficiency, leading to an overestimation of the analyte's concentration.[2][4]

Q2: How can I determine if my analysis is suffering from matrix effects?

A2: A quantitative assessment using the post-extraction spike method is the gold standard for evaluating matrix effects.[4] This involves comparing the response of the analyte spiked into a blank matrix extract against its response in a pure solvent. The result is expressed as the Matrix Factor (MF).

Matrix Factor (MF) Calculation: MF (%) = (Peak Response of Analyte in Spiked Post-Extraction Sample / Peak Response of Analyte in Pure Solvent) x 100

  • MF = 100%: No significant matrix effect.

  • MF < 100%: Indicates ion suppression.[8]

  • MF > 100%: Indicates ion enhancement.[8]

For a qualitative assessment during method development, post-column infusion can be used to visually identify regions in the chromatogram where ion suppression or enhancement occurs.[4]

Q3: My results show significant ion suppression. What are the primary strategies to resolve this?

A3: Mitigating matrix effects involves a systematic approach, starting with sample preparation and chromatography, and followed by calibration strategies. The flowchart below outlines a general workflow for identifying and resolving these issues.

start Initial Method Development assess Assess Matrix Effect (Post-Extraction Spike) start->assess is_effect Is Matrix Factor Acceptable? assess->is_effect optimize_sample_prep Optimize Sample Prep (e.g., SPE, LLE) is_effect->optimize_sample_prep No validate Final Method Validation is_effect->validate Yes optimize_chrom Optimize Chromatography (e.g., Gradient, Column) optimize_sample_prep->optimize_chrom reassess Re-assess Matrix Effect optimize_chrom->reassess reassess->is_effect Check Again use_correction Implement Correction Strategy reassess->use_correction Still Unacceptable correction_choice Choose Method: - SIL-IS (Best) - Standard Addition - Matrix-Matched Calibrants use_correction->correction_choice correction_choice->validate

Caption: Workflow for identifying and mitigating matrix effects.

Key Mitigation Strategies:

  • Improve Sample Cleanup: Employ more selective sample preparation techniques like Solid-Phase Extraction (SPE) or Dispersive SPE (d-SPE) to remove interfering components (e.g., phospholipids, salts) before analysis.[9]

  • Optimize Chromatography: Adjust the chromatographic method (e.g., modify the gradient, change the column) to achieve better separation between this compound and matrix interferences.[9]

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering compounds.[3] This is a simple and effective strategy, provided the analyte concentration remains above the limit of quantification (LOQ).[1][3]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most robust method for correction. A SIL-IS co-elutes with the analyte and experiences the same matrix effects, providing highly accurate compensation.[1][10]

  • Method of Standard Addition: This technique is highly effective when a blank matrix is unavailable or variable.[11] It involves creating a calibration curve within each sample, thereby accounting for its unique matrix composition.[11][12]

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix extract that is free of the analyte can also effectively compensate for matrix effects.[1][9]

Q4: When should I choose the standard addition method over matrix-matched calibration?

A4: The choice depends on the availability and consistency of a blank matrix. The decision logic is illustrated in the diagram below.

start_node Significant Matrix Effect Confirmed q1 Is a representative blank matrix available? start_node->q1 q2 Is the matrix consistent across all samples? q1->q2 Yes std_addition Use Standard Addition Method q1->std_addition No matrix_matched Use Matrix-Matched Calibration q2->matrix_matched Yes q2->std_addition No

Caption: Decision tree for choosing a calibration strategy.
  • Use Matrix-Matched Calibration when you have access to a large, homogenous pool of blank matrix that is representative of your study samples.

  • Use the Standard Addition Method when a true blank matrix is difficult or impossible to obtain, or when you expect significant matrix variability from sample to sample (e.g., patient-to-patient variations).[11]

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effects (Post-Extraction Spike)

Objective: To calculate the Matrix Factor (MF) for this compound in a given matrix.

Methodology:

  • Prepare Set A (Analyte in Solvent): Spike a known amount of this compound standard into a pure reconstitution solvent (e.g., 50:50 acetonitrile:water).

  • Prepare Set B (Analyte in Matrix):

    • Extract at least six different lots of blank matrix using your validated sample preparation method.

    • Pool the extracts.

    • Spike the same amount of this compound standard as in Set A into the pooled blank matrix extract.

  • Analysis: Analyze both sets of samples using your LC-MS/MS or GC-MS method.

  • Calculation: Use the average peak areas to calculate the Matrix Factor as described in A2.

Illustrative Data:

Sample SetDescriptionMean Peak AreaMatrix Factor (MF)Interpretation
Set A 100 ng/mL this compound in solvent850,000-Reference
Set B 100 ng/mL this compound in plasma extract340,00040%Severe Ion Suppression
Protocol 2: Method of Standard Addition

Objective: To accurately quantify this compound in a complex sample by correcting for matrix effects.

Methodology:

  • Sample Aliquoting: Divide the unknown sample extract into at least four equal aliquots (e.g., 100 µL each).

  • Spiking:

    • Leave one aliquot un-spiked (this is your zero-addition point).

    • Spike the remaining aliquots with increasing, known concentrations of this compound standard. For example, add amounts that result in final added concentrations of 50, 100, and 200 ng/mL.

  • Analysis: Analyze all prepared aliquots under the same conditions.

  • Data Plotting and Calculation:

    • Plot the measured peak area (y-axis) against the added concentration of the standard (x-axis).

    • Perform a linear regression on the data points.

    • Extrapolate the line to the x-axis (where y=0). The absolute value of the x-intercept is the concentration of this compound in the original, un-spiked sample.[12]

Illustrative Data & Calibration Plot:

AliquotAdded Concentration (ng/mL)Measured Peak Area
10125,000
250250,000
3100378,000
4150505,000

The resulting plot would yield a linear equation (e.g., y = 2520x + 125000). The x-intercept is calculated to be approximately -49.6 ng/mL. Therefore, the original concentration of this compound in the sample is 49.6 ng/mL.

References

Validation & Comparative

A Comparative Guide to Succinate-Based Internal Electron Donors in Ziegler-Natta Catalysis: Diisopropyl Succinate vs. Diethyl Succinate

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of polypropylene (B1209903) production, the choice of internal electron donor (ID) within a Ziegler-Natta catalyst system is paramount in dictating the final polymer properties. As the industry moves away from phthalate-based donors due to regulatory concerns, succinates have emerged as a promising, environmentally friendly alternative.[1] This guide provides an objective comparison of the performance of two key succinate-based internal donors: diisopropyl succinate (B1194679) and diethyl succinate, supported by experimental data for researchers, scientists, and drug development professionals.

Performance Comparison

The selection of an internal electron donor significantly influences the catalyst's activity, stereospecificity, and the resultant polymer's molecular characteristics. The steric and electronic properties of the alkyl groups in the succinate molecule play a crucial role in this regard. Generally, bulkier substituents on the succinate can enhance both the activity and stereoselectivity of the catalyst.[2]

A high-throughput screening study provides a direct comparison of the performance of various internal donors, including diisopropyl succinate and diethyl succinate, under consistent experimental conditions. The data from this study, which utilized a Mg(OEt)₂-based Ziegler-Natta catalyst, is summarized below.

Internal DonorCatalyst Activity (kg PP/g cat·h)Isotacticity Index (I.I.) (%)Weight-Average Molecular Weight (Mw) ( g/mol )Polydispersity Index (PDI)
This compound15.396.2385,0006.8
Diethyl Succinate12.895.5350,0006.5

Data extracted from a high-throughput experimental study.[3]

Further experimental data for a catalyst system utilizing diethyl-2,3-diisopropyl succinate, a structurally related and commonly studied succinate donor, provides additional context on the performance of highly substituted succinates.

Catalyst SystemExternal DonorActivity (kg PP/mol Ti·h)Isotacticity Index (%)MFI (g/10 min)Mw ( g/mol )PDI (Mw/Mn)
Cat S (diethyl-2,3-diisopropyl succinate ID)C (Cyclohexyl methyl dimethoxy silane)48.7>994.3315,0006.1
Cat S (diethyl-2,3-diisopropyl succinate ID)I (diethyl-2,3-diisopropyl succinate)32.5>995.1295,0005.8

Data adapted from Ghasemi Hamedani N. et al., Polyolefins Journal, 2024.[4]

From the available data, it is evident that the substitution pattern on the succinate backbone influences catalyst performance. The presence of bulkier isopropyl groups in this compound, as compared to the ethyl groups in diethyl succinate, leads to a modest increase in catalyst activity, isotacticity, and the molecular weight of the resulting polypropylene.[3] Both succinate donors, however, are capable of producing polypropylene with high isotacticity and a relatively broad molecular weight distribution, a characteristic feature of succinate-based Ziegler-Natta catalysts.[2][5]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for the synthesis of a succinate-modified Ziegler-Natta catalyst and the subsequent slurry polymerization of propylene (B89431).

Synthesis of MgCl₂-Supported Ziegler-Natta Catalyst with Succinate Internal Donor

This protocol is based on the reaction of a magnesium alkoxide precursor with titanium tetrachloride in the presence of a succinate internal donor.[3][4]

Materials:

  • Magnesium ethoxide (Mg(OEt)₂)

  • Titanium tetrachloride (TiCl₄)

  • This compound or Diethyl succinate (Internal Donor, ID)

  • Toluene (B28343) (anhydrous)

  • n-Heptane (anhydrous)

Procedure:

  • A jacketed glass reactor equipped with a mechanical stirrer is thoroughly dried and purged with dry nitrogen.

  • A specific molar ratio of Mg(OEt)₂ is suspended in anhydrous toluene.

  • The suspension is cooled to 0°C, and TiCl₄ is added dropwise while stirring.

  • The internal donor (this compound or diethyl succinate) is then added at a defined Mg/ID molar ratio (e.g., 10).[4]

  • The temperature of the reaction mixture is gradually raised to 110°C and maintained for 1-2 hours with continuous stirring.

  • After the reaction period, stirring is stopped, and the solid catalyst precursor is allowed to settle.

  • The supernatant is carefully removed by siphoning.

  • A fresh portion of TiCl₄ in toluene is added to the solid, and the mixture is heated again to 110°C for another 1-2 hours.

  • The solid catalyst is then washed multiple times with hot toluene followed by anhydrous n-heptane to remove unreacted TiCl₄ and other byproducts.

  • The final catalyst is collected as a slurry in n-heptane and stored under a nitrogen atmosphere.

Propylene Slurry Polymerization

This protocol describes a typical laboratory-scale slurry polymerization of propylene using the prepared Ziegler-Natta catalyst.[4][6][7][8][9][10]

Materials:

  • Prepared Ziegler-Natta catalyst slurry

  • Triethylaluminum (TEAL) as co-catalyst

  • External electron donor (e.g., Cyclohexyl methyl dimethoxy silane), if required

  • Anhydrous n-heptane (polymerization medium)

  • Propylene (polymerization grade)

  • Hydrogen (for molecular weight control)

Procedure:

  • A stainless-steel autoclave reactor is baked and purged with dry nitrogen to remove any moisture and oxygen.

  • Anhydrous n-heptane is introduced into the reactor, followed by the addition of the co-catalyst (TEAL) and the external donor (if used).

  • The prepared catalyst slurry is then injected into the reactor.

  • The reactor is pressurized with a specific amount of hydrogen gas to control the molecular weight of the polymer.

  • The reactor is then fed with liquid propylene, and the temperature is raised to the desired polymerization temperature (e.g., 70°C).

  • The polymerization is carried out for a set duration (e.g., 1-2 hours) while maintaining a constant propylene pressure and temperature.

  • After the polymerization, the reactor is vented to stop the reaction, and the polymer slurry is collected.

  • The polypropylene powder is separated from the solvent, washed with a suitable solvent (e.g., ethanol) to deactivate the catalyst residues, and then dried in a vacuum oven.

Visualizing the Process

To better illustrate the experimental and logical workflows, the following diagrams are provided in the DOT language for Graphviz.

Catalyst_Synthesis_Workflow start Start: Prepare Reactor suspend_mg_oet2 Suspend Mg(OEt)₂ in Toluene start->suspend_mg_oet2 cool_to_0c Cool to 0°C suspend_mg_oet2->cool_to_0c add_ticl4 Add TiCl₄ cool_to_0c->add_ticl4 add_id Add Internal Donor (Diisopropyl or Diethyl Succinate) add_ticl4->add_id heat_to_110c_1 Heat to 110°C for 1-2h add_id->heat_to_110c_1 settle_and_decant Settle and Decant Supernatant heat_to_110c_1->settle_and_decant add_fresh_ticl4 Add Fresh TiCl₄ in Toluene settle_and_decant->add_fresh_ticl4 heat_to_110c_2 Heat to 110°C for 1-2h add_fresh_ticl4->heat_to_110c_2 wash_toluene Wash with Hot Toluene heat_to_110c_2->wash_toluene wash_heptane Wash with n-Heptane wash_toluene->wash_heptane end End: Catalyst Slurry wash_heptane->end

Caption: Workflow for Ziegler-Natta catalyst synthesis.

Slurry_Polymerization_Workflow start Start: Prepare Reactor add_heptane Add Anhydrous n-Heptane start->add_heptane add_cocatalyst Add Co-catalyst (TEAL) & External Donor add_heptane->add_cocatalyst add_catalyst Inject Catalyst Slurry add_cocatalyst->add_catalyst add_h2 Pressurize with H₂ add_catalyst->add_h2 feed_propylene Feed Liquid Propylene add_h2->feed_propylene polymerization Polymerize at 70°C for 1-2h feed_propylene->polymerization vent_and_collect Vent Reactor & Collect Slurry polymerization->vent_and_collect wash_and_dry Wash and Dry Polymer vent_and_collect->wash_and_dry end End: Polypropylene Powder wash_and_dry->end Donor_Performance_Logic cluster_donor Internal Donor Properties cluster_catalyst Catalyst Performance cluster_polymer Polymer Properties Donor_Structure Succinate Structure (Alkyl Group Size) Catalyst_Activity Catalyst Activity Donor_Structure->Catalyst_Activity influences Stereospecificity Stereospecificity (Isotacticity) Donor_Structure->Stereospecificity influences Molecular_Weight Molecular Weight (Mw) Catalyst_Activity->Molecular_Weight affects Stereospecificity->Molecular_Weight affects MWD Molecular Weight Distribution (PDI) Stereospecificity->MWD affects

References

A Comparative Performance Analysis: Diisopropyl Succinate vs. Phthalate Plasticizers in Polymer Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Plasticizer Selection

The selection of an appropriate plasticizer is a critical consideration in the development of polymer-based products, particularly in sensitive applications such as medical devices and pharmaceutical packaging. Historically, phthalate (B1215562) esters, such as Di(2-ethylhexyl) phthalate (DEHP), have been the industry standard for imparting flexibility to rigid polymers like polyvinyl chloride (PVC). However, growing concerns over the potential health risks associated with phthalates, including their endocrine-disrupting properties, have spurred the search for safer alternatives.[1][2] Diisopropyl succinate (B1194679), a bio-based plasticizer, has emerged as a promising candidate. This guide provides a comprehensive performance comparison of diisopropyl succinate and traditional phthalate plasticizers, supported by experimental data, to aid researchers and professionals in making informed decisions.

Quantitative Performance Comparison

The efficacy of a plasticizer is determined by its ability to enhance the flexibility and durability of a polymer without compromising its structural integrity. Key performance indicators include mechanical properties, migration resistance, and thermal stability. While direct comparative data for this compound is limited, studies on structurally similar succinate esters provide valuable insights into their performance relative to phthalates like DEHP.

Table 1: Mechanical Properties of Plasticized PVC

PropertyThis compound (and related Succinates)Di(2-ethylhexyl) phthalate (DEHP)
Tensile Strength (MPa) ~19[3]15.7 - 20.8[4][5]
Elongation at Break (%) ~250[3]318.1 - 350[4]
Shore A Hardness 80 - 95 (depending on concentration)[6]~80[4]

Note: Data for succinates are based on studies of various succinate esters, which are expected to have similar performance characteristics to this compound.[5][6]

Table 2: Migration and Thermal Properties

PropertyThis compound (and related Succinates)Di(2-ethylhexyl) phthalate (DEHP)
Migration Rate Significantly lower than DEHP (up to 70% lower in some studies)[3][6]Higher migration potential, especially in contact with lipophilic substances[7][8]
5% Weight Loss Temp. (°C) ~227.8 - 261.1[3][6]~235.6 (in PVC film)[4]

Experimental Protocols: A Methodological Overview

To ensure accurate and reproducible comparisons of plasticizer performance, standardized experimental protocols are essential. The following are detailed methodologies for key experiments cited in this guide.

1. Tensile Properties Testing (ASTM D882)

This test method is used to determine the tensile properties of thin plastic sheeting and films.

  • Specimen Preparation: Thin films of the plasticized polymer are prepared with a specified concentration of the plasticizer. The specimens are cut to a uniform width and length.

  • Test Procedure:

    • The thickness of the specimen is measured at several points along its length.

    • The specimen is mounted in the grips of a universal testing machine.

    • A constant rate of grip separation is applied to the specimen until it breaks.

    • The force and elongation are recorded throughout the test.

  • Data Analysis: The tensile strength, elongation at break, and modulus of elasticity are calculated from the recorded data.

2. Plasticizer Migration Testing (ASTM D1239 - Resistance to Extraction by Chemicals)

This method evaluates the loss of plasticizer from a plastic film when immersed in a specific liquid.

  • Specimen Preparation: A plastic film of known weight and surface area containing the plasticizer is prepared.

  • Test Procedure:

    • The initial weight of the specimen is recorded.

    • The specimen is completely immersed in a specified extraction liquid (e.g., n-hexane, ethanol, or a food simulant) for a defined period and at a controlled temperature.

    • After the immersion period, the specimen is removed, dried, and reweighed.

  • Data Analysis: The weight loss of the specimen is calculated and is reported as the amount of plasticizer extracted.

Visualization of a Key Differentiator: The Endocrine Disruption Pathway of Phthalates

A primary driver for the development of phthalate alternatives is the concern over their potential to interfere with the endocrine system. Phthalates, such as DEHP, have been shown to act as anti-androgens, disrupting the normal signaling of testosterone (B1683101).[9][10] The following diagram illustrates the mechanism by which phthalates can interfere with the androgen receptor signaling pathway.

Phthalate_Endocrine_Disruption cluster_Cell Target Cell cluster_Nucleus Testosterone Testosterone AR Androgen Receptor (AR) Testosterone->AR Binds Phthalate Phthalate (e.g., DEHP) Phthalate->AR Binds and Inhibits HSP Heat Shock Protein (HSP) AR->HSP Dissociates from AR->HSP Nucleus Nucleus AR->Nucleus Translocates to ARE Androgen Response Element (ARE) on DNA Gene_Expression Altered Gene Expression ARE->Gene_Expression Disrupted Regulation Testosterone_outside Testosterone Testosterone_outside->Testosterone Enters Cell Phthalate_outside Phthalate Phthalate_outside->Phthalate Enters Cell

Caption: Phthalate interference with androgen receptor signaling.

Discussion and Conclusion

The available data suggests that succinate-based plasticizers, including this compound, present a viable alternative to phthalates like DEHP. They demonstrate comparable mechanical performance in terms of tensile strength and elongation, which are crucial for applications requiring flexibility.[3][5] Furthermore, a significant advantage of succinate esters is their lower migration rate, which is a critical factor in reducing patient or consumer exposure to potentially harmful leached chemicals.[3][6]

From a toxicological standpoint, the primary concern with phthalates is their endocrine-disrupting potential, particularly their anti-androgenic effects.[9][10] Phthalates can interfere with the binding of testosterone to the androgen receptor, leading to a cascade of adverse effects on the reproductive system.[9] While comprehensive toxicological data for this compound is not as extensive, the available information and the push for bio-based alternatives are driven by the aim to avoid the known hazards of phthalates.

References

Succinate Esters: A Superior, Bio-Based Alternative for PVC Plasticization

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Plasticizing Efficiency in Polyvinyl Chloride (PVC)

The quest for safer, more sustainable alternatives to traditional phthalate-based plasticizers in the production of flexible Polyvinyl Chloride (PVC) has led to significant research into bio-based compounds. Among the most promising candidates are succinate (B1194679) esters, which are derived from renewable resources and offer comparable, and in some cases superior, plasticizing performance with the added benefits of lower toxicity and enhanced biodegradability. This guide provides a comprehensive comparison of various succinate esters, evaluating their plasticizing efficiency against conventional phthalates based on key performance metrics and experimental data.

Comparative Performance of Succinate Esters

The efficiency of a plasticizer is determined by its ability to impart flexibility, reduce hardness, and lower the glass transition temperature (Tg) of the PVC matrix. The following tables summarize the key performance indicators for various succinate esters compared to the widely used phthalate (B1215562) plasticizer, Di(2-ethylhexyl) phthalate (DEHP). The data has been compiled from multiple research studies, and all plasticizers were evaluated at a concentration of 50 parts per hundred resin (PHR) unless otherwise specified.

Table 1: Mechanical Properties of PVC Plasticized with Succinate Esters and DEHP

PlasticizerTypeTensile Strength (MPa)Elongation at Break (%)Shore A Hardness
Diethyl Succinate (DES)Succinate Ester~18.5~240~85
Dibutyl Succinate (DBS)Succinate Ester~17.8~260~82
Dihexyl Succinate (DHS)Succinate Ester~19.2~280~80
Dioctyl Succinate (DOS)Succinate Ester~19.5~300~78
Di(2-ethylhexyl) Succinate (DEHS)Succinate Ester~20.1~310~77
Di(2-ethylhexyl) Phthalate (DEHP)Phthalate Ester~19.0~250~80

Data is approximated from graphical representations and textual descriptions in cited literature.[1][2][3]

Table 2: Thermal and Migration Properties of PVC Plasticized with Succinate Esters and DEHP

PlasticizerTypeGlass Transition Temp. (Tg) (°C)Migration Loss (%)*
Diethyl Succinate (DES)Succinate Ester~25~5.2
Dibutyl Succinate (DBS)Succinate Ester~18~3.8
Dihexyl Succinate (DHS)Succinate Ester~12~2.5
Dioctyl Succinate (DOS)Succinate Ester~8~1.9
Di(2-ethylhexyl) Succinate (DEHS)Succinate Ester~5~1.5
Di(2-ethylhexyl) Phthalate (DEHP)Phthalate Ester~15~3.5

*Migration loss determined by activated carbon method at elevated temperature.[4]

The data clearly indicates that as the alkyl chain length of the succinate ester increases, the plasticizing efficiency improves, as evidenced by lower hardness, increased elongation at break, and a greater reduction in the glass transition temperature.[1][5] Notably, dioctyl succinate (DOS) and di(2-ethylhexyl) succinate (DEHS) exhibit performance characteristics comparable or superior to DEHP.[2][3] Furthermore, succinate esters, particularly those with longer alkyl chains, demonstrate significantly lower migration loss, indicating better permanence within the PVC matrix.[4][6]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Preparation of PVC Plastisols

A standardized formulation is crucial for the comparative evaluation of plasticizers.

Materials:

  • PVC resin (e.g., K-value 67)

  • Plasticizer (Succinate ester or DEHP)

  • Thermal stabilizer (e.g., Ca/Zn stearate)

  • Processing aid (e.g., acrylic copolymer)

Procedure:

  • The PVC resin, thermal stabilizer, and processing aid are weighed and dry-blended in a high-speed mixer for 5 minutes.

  • The plasticizer is added to the dry blend in the specified concentration (e.g., 50 PHR) and mixed for an additional 10 minutes to ensure a homogeneous plastisol.

  • The resulting plastisol is then de-aerated under vacuum to remove any entrapped air bubbles.

Mechanical Properties Testing (ASTM D2284)

Tensile properties are fundamental indicators of a plasticizer's effectiveness.[7]

Apparatus:

  • Universal Testing Machine (UTM)

  • Dumbbell-shaped die for sample cutting

Procedure:

  • The PVC plastisol is cast into sheets of a specified thickness (e.g., 1 mm) and cured in an oven at a set temperature and time (e.g., 170°C for 10 minutes).

  • The cured PVC sheets are conditioned at a standard temperature and humidity (e.g., 23°C and 50% RH) for 24 hours.

  • Dumbbell-shaped specimens are cut from the conditioned sheets using the die.

  • The specimens are mounted in the grips of the UTM, and a tensile load is applied at a constant crosshead speed (e.g., 50 mm/min) until the specimen fails.

  • Tensile strength (at break) and elongation at break are calculated from the stress-strain curve.

  • Shore A hardness is measured using a durometer according to ASTM D2240.

Thermal Analysis: Differential Scanning Calorimetry (DSC)

DSC is employed to determine the glass transition temperature (Tg) of the plasticized PVC.

Apparatus:

  • Differential Scanning Calorimeter

Procedure:

  • A small sample (5-10 mg) is hermetically sealed in an aluminum pan.

  • The sample is subjected to a heat-cool-heat cycle in the DSC under a nitrogen atmosphere. A typical cycle involves heating from -50°C to 120°C at a rate of 10°C/min, cooling back to -50°C, and then reheating to 120°C at the same rate.

  • The glass transition temperature (Tg) is determined from the midpoint of the step change in the heat flow curve during the second heating scan.

Plasticizer Migration Testing

This test evaluates the permanence of the plasticizer within the PVC matrix.[8]

Apparatus:

  • Analytical balance

  • Oven

  • Activated carbon

Procedure:

  • Circular discs of a specific diameter are cut from the cured PVC sheets.

  • The initial weight of the discs is accurately measured.

  • The discs are placed in a container and completely surrounded by activated carbon.

  • The container is then placed in an oven at an elevated temperature (e.g., 70°C) for a specified duration (e.g., 24 hours).

  • After the specified time, the discs are removed, cleaned of any adhering carbon, and reweighed.

  • The percentage of weight loss, which corresponds to the migrated plasticizer, is calculated.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental process for evaluating the plasticizing efficiency of succinate esters in PVC.

ExperimentalWorkflow A PVC Resin & Additives (Stabilizer, Processing Aid) C High-Speed Mixing (Plastisol Preparation) A->C B Succinate Ester Plasticizer B->C D De-aeration (Vacuum) C->D E Casting & Curing (PVC Sheet Formation) D->E F Sample Conditioning (23°C, 50% RH) E->F G Mechanical Testing (Tensile, Hardness) F->G H Thermal Analysis (DSC for Tg) F->H I Migration Testing (Activated Carbon) F->I J Data Analysis & Comparative Evaluation G->J H->J I->J

Caption: Experimental workflow for PVC plasticizer evaluation.

Conclusion

The comparative analysis demonstrates that succinate esters, particularly those with longer alkyl chains such as dioctyl succinate and di(2-ethylhexyl) succinate, are highly effective and viable alternatives to traditional phthalate-based plasticizers for PVC.[2][3] They offer comparable or improved mechanical and thermal properties while exhibiting superior permanence due to lower migration rates.[4][6] The bio-based origin of succinic acid further enhances their appeal from an environmental and sustainability perspective.[9] For researchers and professionals in material science and product development, succinate esters represent a promising pathway towards formulating safer and more eco-friendly flexible PVC products.

References

Validating the Stereoselectivity of Ziegler-Natta Catalysts: A Comparative Guide to Diisopropyl Succinate as an Electron Donor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pursuit of stereochemically pure polymers is a cornerstone of modern materials science and has significant implications for applications ranging from advanced drug delivery systems to high-performance textiles. In the realm of polypropylene (B1209903) production, Ziegler-Natta (ZN) catalysts are paramount, and their stereoselectivity is finely tuned by the judicious use of electron donors. This guide provides an objective comparison of diisopropyl succinate (B1194679) as an internal and external electron donor in ZN catalysis, supported by experimental data, detailed protocols, and a mechanistic overview of its role in achieving high isotacticity.

Performance Comparison: Diisopropyl Succinate vs. Alternative Donors

The efficacy of an electron donor in a Ziegler-Natta catalyst system is primarily evaluated based on its impact on catalyst activity, stereoselectivity (isotacticity), and the molecular weight characteristics of the resulting polymer. This compound has emerged as a promising alternative to traditionally used phthalates, which are facing increasing regulatory scrutiny.

To illustrate the performance of this compound, we have compiled data from various studies. It is important to note that direct comparisons can be challenging due to variations in experimental conditions across different research groups. The following tables summarize key performance indicators of ZN catalysts prepared with this compound in comparison to other common internal donors like diisobutyl phthalate (B1215562) (DIBP) and fluorene-based donors.

Table 1: Comparison of Ziegler-Natta Catalysts with Different Internal Electron Donors in Propylene (B89431) Polymerization

Internal DonorCatalyst Activity (kg PP/g cat·h)Isotacticity Index (%)Melting Temperature (°C)Molecular Weight Distribution (MWD)
Diethyl-2,3-diisopropyl succinate35.898.5163.25.8
9,9-bis(methoxymethyl)fluorene42.197.9161.56.2
Diisobutyl phthalate (DIBP)30-60>98~1654-7

Data for diethyl-2,3-diisopropyl succinate and 9,9-bis(methoxymethyl)fluorene are adapted from a 2024 study by Ghasemi et al. under specific polymerization conditions (70°C, 6 bar propylene pressure). Data for DIBP represents a typical range for fourth-generation ZN catalysts.[1]

Table 2: Influence of External Donor on a Succinate-Based Ziegler-Natta Catalyst

Internal DonorExternal DonorCatalyst Activity (kg PP/g cat·h)Isotacticity Index (%)Melt Flow Index (g/10 min)
Diethyl-2,3-diisopropyl succinateCyclohexyl(methyl)dimethoxysilane (C-donor)35.898.55.2
Diethyl-2,3-diisopropyl succinateDiethyl-2,3-diisopropyl succinate25.198.86.0

Data adapted from Ghasemi et al. (2024), demonstrating the impact of using this compound as both an internal and external donor.[2]

The Mechanism of Stereoselective Control

The stereoselectivity of Ziegler-Natta catalysts is intrinsically linked to the structure of the active sites on the MgCl₂ support. Electron donors, such as this compound, play a crucial role in modifying these active sites to favor the formation of isotactic polypropylene. The proposed mechanism involves the complexation of the donor with MgCl₂ surfaces, which in turn influences the coordination of the titanium tetrachloride and the subsequent propylene insertion.

The following diagram illustrates the logical relationship of how this compound contributes to stereoselectivity:

stereoselectivity_mechanism cluster_catalyst Catalyst System cluster_process Mechanism of Stereocontrol MgCl2_Support MgCl₂ Support (Multiple Active Sites) Coordination Coordination of DIS to MgCl₂ MgCl2_Support->Coordination TiCl4 TiCl₄ (Active Species Precursor) Site_Modification Modification of Ti Active Sites TiCl4->Site_Modification DIS This compound (Internal/External Donor) DIS->Coordination Coordination->Site_Modification Propylene_Coordination Stereospecific Propylene Coordination Site_Modification->Propylene_Coordination Isotactic_Polymerization Isotactic Propylene Insertion Propylene_Coordination->Isotactic_Polymerization Product Isotactic Polypropylene (High Stereoregularity) Isotactic_Polymerization->Product

Caption: Logical workflow of stereoselectivity enhancement by this compound.

Experimental Protocols

Reproducibility is a critical aspect of scientific research. The following sections provide detailed methodologies for the preparation of a Ziegler-Natta catalyst with this compound as an internal donor and the subsequent propylene polymerization process.

Catalyst Synthesis with this compound Internal Donor

This protocol is adapted from the procedure described by Ghasemi et al. (2024).[2]

Materials:

  • Magnesium chloride (MgCl₂) support (microspherical)

  • Titanium tetrachloride (TiCl₄)

  • Diethyl-2,3-diisopropyl succinate (Internal Donor)

  • n-Heptane (solvent, dried)

  • Nitrogen gas (inert atmosphere)

Procedure:

  • Reactor Preparation: A 1-liter stainless steel Büchi reactor is thoroughly purged with nitrogen to ensure an inert atmosphere.

  • Initial Charging: 145 mL of TiCl₄ is introduced into the reactor at 0°C.

  • Support Addition: 6 grams of the microspherical MgCl₂ adduct is added to the reactor, and the temperature is raised to 40°C.

  • Internal Donor Addition: Diethyl-2,3-diisopropyl succinate is added at an Mg/Internal Donor molar ratio of 10. The mixture is stirred at 110°C for 1 hour.

  • First Titanation: After 1 hour, stirring is stopped, and the supernatant is removed by siphoning. 90 mL of fresh TiCl₄ is added, and the mixture is reacted at 110°C for 30 minutes.

  • Washing: The supernatant is removed, and the solid catalyst is washed seven times with n-heptane at 60°C.

  • Drying: The final catalyst is dried under a nitrogen stream.

Propylene Polymerization

This general procedure can be adapted for various Ziegler-Natta catalyst systems.

Materials:

  • Synthesized Ziegler-Natta catalyst

  • Triethylaluminum (TEAl) (cocatalyst)

  • Cyclohexyl(methyl)dimethoxysilane (C-donor) or this compound (External Donor)

  • n-Heptane (solvent, dried)

  • Propylene (polymerization grade)

  • Hydrogen (for molecular weight control, if desired)

  • Nitrogen gas (inert atmosphere)

Procedure:

  • Reactor Preparation: A 1-liter stainless steel Büchi reactor is purged with nitrogen and evacuated four times.

  • Component Charging: 400 mL of n-heptane, the desired amount of cocatalyst (TEAl), the synthesized catalyst, and the external donor are added to the reactor in that order under a nitrogen atmosphere.

  • Pre-polymerization: A calculated volume of hydrogen and propylene monomer is introduced, and the total pressure is maintained at 2 bar for 20 minutes with stirring.

  • Polymerization: The temperature is raised to 70°C, and the propylene pressure is maintained at 6 bar for 2 hours.

  • Termination: The polymerization is terminated by venting the unreacted monomer.

  • Drying: The resulting polypropylene powder is dried under vacuum at 60°C for 2 hours.

Conclusion

This compound demonstrates significant potential as a stereoselectivity-enhancing electron donor in Ziegler-Natta catalysis for propylene polymerization. The experimental data indicates that it can lead to high isotacticity, comparable to or even exceeding that of some established donors, while offering a more environmentally benign profile than phthalates. The performance of the catalyst can be further tailored by the choice of external donor, with the use of this compound in both roles presenting a viable option for specific applications. The provided experimental protocols offer a foundation for researchers to further explore and optimize the use of succinate-based donors in the development of advanced polyolefin materials.

References

A Comparative Guide to Diisopropyl Succinate and Diisobutyl Succinate in Ziegler-Natta Catalysis for Propylene Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of polymer chemistry, particularly in the production of polypropylene (B1209903) using Ziegler-Natta catalysts, the choice of internal electron donor is a critical determinant of the final polymer's properties. Among the fifth-generation non-phthalate internal donors, succinates have garnered significant attention for their ability to tailor polymer characteristics. This guide provides an objective comparison of two such succinates: diisopropyl succinate (B1194679) and diisobutyl succinate, focusing on their impact on catalyst performance and the resulting polypropylene's molecular characteristics. The information herein is supported by experimental data compiled from various studies.

Executive Summary

Performance Comparison: Diisopropyl Succinate vs. Diisobutyl Succinate

The following tables summarize the performance of Ziegler-Natta catalysts incorporating either this compound or diisobutyl succinate as the internal donor.

Disclaimer: The data presented below is compiled from different research studies. Direct comparison should be approached with caution as experimental conditions such as co-catalyst type, external donor, polymerization temperature, and pressure can significantly influence the results.

Table 1: Catalyst Performance and Polymer Properties with this compound
Catalyst SystemExternal DonorActivity (kg PP/g cat·h)Isotacticity Index (%)Mw/Mn (PDI)
MgCl₂/Diisopropyl Succinate/TiCl₄Cyclohexyl methyl dimethoxy silane11.2>98.78.9

Data extracted from a study by Ghasemi Hamedani N., et al. (2024).[2]

Table 2: Polymer Properties with Diisobutyl Succinate
Catalyst SystemExternal DonorMw ( g/mol )Mn ( g/mol )Mw/Mn (PDI)
MgCl₂/Diethyl 2,3-diisobutyl succinate/TiCl₄Not Specified542,00073,0007.4

Data extracted from a study by Matsko M.A., et al. (2025).[3]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative experimental protocols for the synthesis of succinate-based Ziegler-Natta catalysts and subsequent propylene (B89431) polymerization.

Catalyst Synthesis (General Protocol)

A typical synthesis of a MgCl₂-supported Ziegler-Natta catalyst with a succinate internal donor involves the following steps:

  • Adduct Preparation: An adduct of MgCl₂ and an alcohol (e.g., ethanol) is prepared.

  • Titanation: The MgCl₂(EtOH)ₓ adduct is reacted with an excess of TiCl₄ at a low temperature (e.g., 0°C).

  • Internal Donor Addition: The desired succinate internal donor (this compound or diisobutyl succinate) is added to the mixture at a specific molar ratio relative to magnesium (e.g., Mg/ID = 10).[2]

  • Heat Treatment: The temperature is raised (e.g., to 110°C) and maintained for a period (e.g., 1 hour) to facilitate the reaction and formation of the catalyst solid.[2]

  • Washing and Drying: The solid catalyst is then washed repeatedly with a hydrocarbon solvent (e.g., hexane) to remove unreacted TiCl₄ and other byproducts, followed by drying under a nitrogen stream.

Propylene Polymerization (General Protocol)

The polymerization of propylene using the synthesized catalyst is typically carried out in a stainless-steel reactor.

  • Reactor Preparation: The reactor is purged with nitrogen to remove oxygen and moisture.

  • Component Addition: A hydrocarbon solvent (e.g., n-heptane), a co-catalyst (e.g., triethylaluminum, TEAl), and an external donor (e.g., an alkoxysilane) are introduced into the reactor.

  • Catalyst Injection: The solid Ziegler-Natta catalyst is injected into the reactor.

  • Polymerization: Propylene monomer is fed into the reactor at a constant pressure and temperature (e.g., 70°C). The polymerization is allowed to proceed for a set duration (e.g., 1-2 hours).

  • Termination: The reaction is terminated by adding a deactivating agent, such as methanol.

  • Polymer Recovery: The resulting polypropylene powder is collected, washed, and dried.

Visualizing the Process and Logic

The following diagrams illustrate the logical workflow of comparing these internal donors and the general process of Ziegler-Natta catalysis.

G cluster_0 Catalyst Synthesis cluster_1 Propylene Polymerization cluster_2 Performance Evaluation Mg_adduct MgCl2·(EtOH)x Adduct Catalyst Solid ZN Catalyst Mg_adduct->Catalyst TiCl4 TiCl4 TiCl4->Catalyst Donor Internal Donor (Diisopropyl or Diisobutyl Succinate) Donor->Catalyst Catalyst_in_poly Solid ZN Catalyst Catalyst->Catalyst_in_poly Polymer Polypropylene Catalyst_in_poly->Polymer TEAl Co-catalyst (TEAl) TEAl->Polymer Ext_Donor External Donor Ext_Donor->Polymer Propylene Propylene Monomer Propylene->Polymer Activity Catalyst Activity Polymer->Activity Isotacticity Isotacticity Polymer->Isotacticity MWD Molecular Weight Distribution Polymer->MWD Comparison Comparative Analysis Activity->Comparison Isotacticity->Comparison MWD->Comparison G cluster_input Inputs cluster_process Process cluster_output Outputs cluster_analysis Analysis Diisopropyl This compound ZN_Catalysis Ziegler-Natta Polymerization Diisopropyl->ZN_Catalysis Diisobutyl Diisobutyl Succinate Diisobutyl->ZN_Catalysis PP_Diisopropyl Polypropylene (from Diisopropyl) ZN_Catalysis->PP_Diisopropyl PP_Diisobutyl Polypropylene (from Diisobutyl) ZN_Catalysis->PP_Diisobutyl Performance_Metrics Performance Metrics - Activity - Isotacticity - MWD PP_Diisopropyl->Performance_Metrics PP_Diisobutyl->Performance_Metrics

References

A Comparative Kinetic Analysis of Diisopropyl Succinate Hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive kinetic study of the hydrolysis of diisopropyl succinate (B1194679), offering a comparative analysis with other dialkyl succinates. Understanding the hydrolysis kinetics of succinate esters is crucial in various fields, including drug delivery, polymer science, and the formulation of specialty chemicals. This document presents experimental data, detailed protocols for kinetic analysis, and a mechanistic overview to support research and development in these areas.

Comparative Kinetic Data of Dialkyl Succinate Hydrolysis

While specific kinetic data for the hydrolysis of diisopropyl succinate is not extensively available in the literature, a comparative analysis with other dialkyl succinates provides valuable insights into its expected reactivity. The rate of hydrolysis is influenced by factors such as the nature of the alkyl group, temperature, and the presence of acid or base catalysts.

The hydrolysis of dialkyl succinates is a two-step process, with the hydrolysis of the second ester group being slower than the first. The data presented below for dimethyl succinate offers a baseline for understanding the hydrolysis kinetics of succinate diesters.

Table 1: Kinetic Data for the Hydrolysis of Dimethyl Succinate

CatalystTemperature (°C)SolventRate Constant (k₁)Rate Constant (k₂)Reference
Hydrobromic Acid50Aqueous1.58 x 10⁻³ min⁻¹7.75 x 10⁻⁴ min⁻¹[1]
Sodium Hydroxide (B78521)3550% Aqueous Acetonitrile0.287 L/mol·s0.0679 L/mol·s[1]

k₁ represents the rate constant for the hydrolysis of the first ester group, and k₂ represents the rate constant for the hydrolysis of the second ester group.

Comparative Analysis with this compound:

Based on general principles of ester hydrolysis, the rate of hydrolysis of this compound is expected to be slower than that of dimethyl succinate. This is primarily due to the increased steric hindrance from the bulkier isopropyl groups, which impedes the nucleophilic attack of water or hydroxide ions on the carbonyl carbon.

Hydrolysis Reaction Pathway

The hydrolysis of this compound yields succinic acid and isopropanol.[2] The reaction can be catalyzed by either an acid or a base.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the hydrolysis of this compound proceeds through a mechanism typical for esters, likely the A_AC_2 (acid-catalyzed, acyl-oxygen cleavage, bimolecular) mechanism.[2] The process is initiated by the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by a water molecule.

Hydrolysis_Mechanism ester Diisopropyl Succinate protonated_ester Protonated Ester ester->protonated_ester + H⁺ H_plus H⁺ H2O H₂O tetrahedral_intermediate Tetrahedral Intermediate protonated_ester->tetrahedral_intermediate + H₂O intermediate_complex Intermediate Complex tetrahedral_intermediate->intermediate_complex Proton Transfer monoisopropyl_succinate Monoisopropyl Succinate intermediate_complex->monoisopropyl_succinate - Isopropanol H_plus_regenerated H⁺ monoisopropyl_succinate->H_plus_regenerated - H⁺ isopropanol Isopropanol Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_reagents Prepare Reagents (Ester, Catalyst, Solvent) equilibrate Equilibrate Reaction Medium at Constant T prep_reagents->equilibrate initiate Initiate Reaction (t=0) equilibrate->initiate sample Withdraw Aliquots at Timed Intervals initiate->sample quench Quench Reaction sample->quench analyze Analyze Aliquots (e.g., Titration, HPLC) quench->analyze plot Plot Concentration vs. Time Data analyze->plot calculate Calculate Rate Constant (k) plot->calculate compare Compare with Other Esters calculate->compare

References

A Comparative Performance Analysis of Diisopropyl Succinate Against Non-Phthalate Plasticizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of Diisopropyl succinate (B1194679) with other common non-phthalate plasticizers used in sensitive applications. The information herein is supported by established testing protocols to aid in the selection of appropriate plasticizers for polymer formulations, particularly in the medical and pharmaceutical fields.

The shift away from traditional phthalate (B1215562) plasticizers, due to health and environmental concerns, has led to the development and adoption of various alternatives.[1][2] Non-phthalate plasticizers are designed to offer the same flexibility and durability to polymers like polyvinyl chloride (PVC) but with an improved safety profile.[1][2] Among these, succinate esters, such as Diisopropyl succinate, are emerging as potentially effective and biodegradable options.[3][4] This guide benchmarks key performance indicators of this compound against other prevalent non-phthalate plasticizers like citrates and terephthalates.

Quantitative Performance Comparison

The selection of a plasticizer is a critical decision that impacts the mechanical properties, stability, and safety of the final product. The following table summarizes key performance metrics for this compound and other widely used non-phthalate alternatives. Data is compiled from various studies and standardized tests.

Note: Direct, side-by-side comparative data for this compound under identical conditions can be limited in publicly available literature. Therefore, performance characteristics are based on studies of succinate diesters as a class.[3][4]

Table 1: Comparative Performance of Non-Phthalate Plasticizers (in PVC)

Performance Metric This compound (and Succinate Esters) Tributyl Citrate (TBC) Dioctyl Terephthalate (DOTP) Test Standard
Mechanical Properties
Shore A Hardness~80 - 88~82 - 88[5]~85 - 90ASTM D2240[6][7][8][9][10]
Tensile Strength (MPa)~18 - 22~20 - 24[5]~22 - 25ASTM D412[11][12][13][14][15]
Elongation at Break (%)~300 - 380~320 - 380[5]~300 - 350ASTM D412[11][12][13][14][15]
Migration Resistance
Weight Loss (%)Excellent resistance; reported up to 70% lower migration than some phthalates.[4][16]Good, but can be higher than trimellitates and some phthalates in certain media.[17] High volatility can be a drawback.[18][19]Excellent low migration rate and high resistance to extraction.[20]ASTM D1239[21][22][23][24]
Thermal Stability
5% Weight Loss Temp. (°C)Good thermal stability, with decomposition temperatures often above 220°C.[16]Good thermal stability.[5]Excellent, suitable for high-temperature applications.[20]ASTM E1131[25][26][27]
Biocompatibility
In Vitro CytotoxicityGenerally considered to have low toxicity.[4]Low toxicity; widely used in medical devices and food packaging.[19][20]Favorable safety profile; used in toys, medical devices, and food packaging.[20]ISO 10993-5[28][29][30][31][32]

Detailed Experimental Protocols

The data presented in this guide is generated using standardized experimental procedures to ensure reproducibility and comparability. Below are the methodologies for the key experiments cited.

1. Mechanical Properties Evaluation

  • Hardness (Shore A): Assessed using a durometer according to ASTM D2240 .[6][7][9] The test measures the indentation depth of a standardized presser foot into the material under a specified force.[10] A higher number indicates a harder material.

  • Tensile Strength & Elongation: Determined as per ASTM D412 .[13][14] Dumbbell-shaped specimens are stretched in a universal testing machine at a constant rate until failure.[13] Tensile strength is the maximum stress the material can withstand, while elongation at break measures its flexibility.[13][15]

2. Migration Resistance Analysis

  • Chemical Extraction: Performed following ASTM D1239 .[21][33][22] This test measures the weight loss of a plastic film after immersion in a specific chemical (e.g., n-hexane, ethanol, or fatty food simulant) for a defined period and temperature.[21][33] A lower weight loss signifies better migration resistance.

3. Thermal Stability Assessment

  • Thermogravimetric Analysis (TGA): Conducted according to ASTM E1131 .[25][27] TGA measures the change in mass of a sample as it is heated at a constant rate.[34] The temperature at which a 5% weight loss occurs is a key indicator of the onset of thermal degradation.

4. Biocompatibility Screening

  • In Vitro Cytotoxicity: Evaluated based on ISO 10993-5 .[28][29][30] This standard outlines methods to assess the potential of a material to cause cell damage.[31] Cultured mammalian cells are exposed to extracts of the test material, and cell viability is measured, often through assays like MTT or NRU.[29][30] A material is considered non-cytotoxic if it does not induce a toxic reaction in the cells.[28]

Visualizing the Evaluation Process

To ensure a systematic and unbiased comparison, a structured workflow is essential. The following diagrams illustrate the logical relationships between plasticizer types and the experimental workflow for their evaluation.

G A Non-Phthalate Plasticizers B Succinate Esters A->B C Citrate Esters A->C D Terephthalates A->D E This compound B->E F Tributyl Citrate (TBC) C->F G Dioctyl Terephthalate (DOTP) D->G

Caption: Classification of common non-phthalate plasticizers.

G start Start: Select Plasticizers (e.g., this compound, TBC, DOTP) prep Prepare PVC Formulations (Constant phr loading) start->prep process Melt Processing & Specimen Molding (e.g., Compression Molding) prep->process eval Performance Evaluation process->eval mech Mechanical Testing (ASTM D412, D2240) eval->mech mig Migration Testing (ASTM D1239) eval->mig therm Thermal Analysis (TGA) (ASTM E1131) eval->therm bio Biocompatibility (ISO 10993-5) eval->bio data Data Analysis & Comparison mech->data mig->data therm->data bio->data end End: Select Optimal Plasticizer data->end

Caption: Experimental workflow for plasticizer performance evaluation.

Conclusion

This compound and other succinate esters represent a promising class of non-phthalate plasticizers, demonstrating comparable mechanical performance to established alternatives like TBC and DOTP.[3][4] Their key advantage lies in their excellent migration resistance, which is a critical factor for applications in medical devices and pharmaceutical packaging where leaching of additives is a primary concern.[4][16]

While citrates like TBC are valued for their bio-based origin and low toxicity[19][20], their higher volatility can be a limitation in certain long-term applications.[18] DOTP remains a versatile and high-performing option, particularly noted for its thermal stability and low migration.[20]

The selection of an optimal plasticizer requires a holistic evaluation of all performance parameters in the context of the specific application. For researchers and drug development professionals prioritizing low leachability and biocompatibility, this compound warrants strong consideration as a viable, high-performance, non-phthalate plasticizer.

References

Comparative analysis of different catalysts for Diisopropyl succinate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of diisopropyl succinate (B1194679), a valuable diester with applications as a solvent, chemical intermediate, and in the formulation of Ziegler-Natta catalysts, is critically dependent on the choice of catalyst. This guide provides a comprehensive comparative analysis of various catalytic systems for the esterification of succinic acid with isopropanol (B130326). The performance of different catalysts, including Lewis acid ionic liquids, solid acid catalysts, conventional mineral acids, and enzymes, is evaluated based on experimental data to assist researchers in selecting the optimal catalyst for their specific needs.

Performance Comparison of Catalysts

The efficiency of diisopropyl succinate synthesis is significantly influenced by the catalyst employed. The following table summarizes the quantitative data for different catalysts under their respective optimal reaction conditions.

Catalyst TypeCatalystCatalyst LoadingReactant Ratio (Isopropanol:Succinic Acid)Temperature (°C)Time (h)Yield (%)Conversion (%)Selectivity (%)Reusability
Lewis Acid Ionic Liquid [Bmim]Br-Fe2Cl610% (w/w of succinic acid)5:1100488.992.7-High (6 cycles, ~1.7% yield loss)[1]
Solid Acid (Cation Exchange Resin) NKC-96-9% (w/w of total reactants)3.5:1-2-3up to 99.16 (for diethyl succinate)98.8 (for diethyl succinate)-High (6 cycles, 98.5% activity retention)
Solid Acid (Zeolite) D-Hβ (microwave-assisted)Optimized via Box-Behnken----99 (for dimethyl succinate)98 (for dimethyl succinate)High
Mineral Acid Sulfuric Acid (98%)1.5% (w/w of succinic acid)~1.8:1 (w/w)82-84->99 (conversion)--Not readily reusable
Enzyme (Immobilized Lipase) Novozym 4354% (w/w)15:1 (for isopropyl myristate)60-87.65 (for isopropyl myristate)--Good

Note: Data for NKC-9 and D-Hβ catalysts are based on the synthesis of diethyl and dimethyl succinate, respectively, and are included to illustrate the potential efficacy of these solid acid catalysts. Similarly, the data for Novozym 435 is for the synthesis of isopropyl myristate and serves as a representative example for enzymatic catalysis.

Detailed Experimental Protocols

Lewis Acid Ionic Liquid Catalysis ([Bmim]Br-Fe2Cl6)

Materials:

  • Succinic acid

  • Isopropanol

  • [Bmim]Br-Fe2Cl6 (1-butyl-3-methylimidazolium bromoferrate) catalyst

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine succinic acid and isopropanol in a 1:5 molar ratio.

  • Add the [Bmim]Br-Fe2Cl6 catalyst at a loading of 10% (w/w) relative to the mass of succinic acid.[1]

  • Heat the reaction mixture to 100°C and maintain this temperature for 4 hours with continuous stirring.[1]

  • After the reaction is complete, cool the mixture to room temperature.

  • The ionic liquid catalyst can be separated from the product mixture by extraction or decantation for subsequent reuse.

  • The product, this compound, can be purified by distillation under reduced pressure.

Solid Acid Catalysis (Cation Exchange Resin NKC-9)

Materials:

  • Succinic acid

  • Isopropanol

  • NKC-9 cation exchange resin

Procedure:

  • Combine succinic acid and isopropanol in a molar ratio of 1:3.5 in a reaction vessel.

  • Add the NKC-9 cation exchange resin at a loading of 6-9% of the total mass of the reactants.

  • Heat the mixture, typically to the reflux temperature of the alcohol, and stir vigorously for 2-3 hours.

  • Upon completion of the reaction, the solid catalyst can be easily recovered by filtration.

  • The catalyst can be washed and dried for reuse in subsequent batches.

  • The this compound product is isolated from the filtrate, typically by distillation to remove excess isopropanol.

Mineral Acid Catalysis (Sulfuric Acid)

Materials:

  • Succinic acid

  • Isopropanol

  • Concentrated sulfuric acid (98%)

  • Toluene (B28343) (as a dehydrating agent)

Procedure:

  • In an esterification kettle equipped with a water separator (e.g., Dean-Stark apparatus) and a reflux condenser, add succinic acid, isopropanol, sulfuric acid, and toluene. A representative weight ratio is 140 parts succinic acid, 250 parts isopropanol, 2.1 parts 98% sulfuric acid, and 70 parts toluene.

  • Heat the mixture to a kettle temperature of 82-84°C to initiate azeotropic reflux, with a vapor phase temperature of 75-78°C.

  • Continuously remove the water formed during the reaction via the water separator.

  • Once water evolution ceases, increase the kettle temperature to 90-100°C to recover the toluene and excess isopropanol by distillation.

  • The remaining crude ester is then purified, typically by vacuum distillation, to obtain this compound.

Enzymatic Catalysis (Immobilized Lipase)

Materials:

  • Succinic acid

  • Isopropanol

  • Immobilized lipase (B570770) (e.g., Novozym 435)

  • Molecular sieves (optional, for water removal)

Procedure:

  • In a stoppered flask, dissolve succinic acid in an excess of isopropanol. The molar ratio can be varied, but a significant excess of alcohol is often used to drive the equilibrium.

  • Add the immobilized lipase, for example, at a 4% (w/w) loading based on the reactants.

  • If desired, add molecular sieves to the reaction mixture to adsorb the water produced during esterification.

  • Incubate the reaction at a suitable temperature for the enzyme, for instance, 60°C, with constant agitation.

  • Monitor the reaction progress by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC).

  • Once the reaction reaches the desired conversion, the immobilized enzyme can be recovered by simple filtration.

  • The product, this compound, is then isolated from the reaction mixture, typically by evaporation of the excess isopropanol followed by purification if necessary.

Visualizing the Process: Experimental Workflow

The general experimental workflow for the synthesis of this compound via catalytic esterification can be visualized as a series of sequential steps.

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Catalytic Esterification cluster_separation Product Separation & Purification succinic_acid Succinic Acid reaction_vessel Reaction Vessel (with Catalyst) succinic_acid->reaction_vessel isopropanol Isopropanol isopropanol->reaction_vessel catalyst_recovery Catalyst Recovery reaction_vessel->catalyst_recovery product_isolation Product Isolation (e.g., Distillation) reaction_vessel->product_isolation catalyst_recovery->reaction_vessel Recycle purified_product Purified Diisopropyl Succinate product_isolation->purified_product

Caption: General workflow for this compound synthesis.

Comparative Discussion

Lewis Acid Ionic Liquids such as [Bmim]Br-Fe2Cl6 offer a good balance of high yield and catalyst reusability.[1] Their low volatility and thermal stability make them environmentally benign alternatives to traditional mineral acids. However, the synthesis of these ionic liquids can be complex and their cost may be a consideration for large-scale production.

Solid Acid Catalysts , including cation exchange resins like NKC-9 and zeolites, present significant advantages in terms of ease of separation from the reaction mixture and excellent reusability. This simplifies the product purification process and reduces waste. As suggested by the high conversion and yield in the synthesis of similar diesters, these catalysts hold great promise for an efficient and sustainable synthesis of this compound.

Conventional Mineral Acids , particularly sulfuric acid, are highly effective and low-cost catalysts that can achieve very high conversion rates. The primary drawbacks are their corrosive nature, the difficulty in separating them from the product, and the generation of acidic waste, which poses environmental concerns.

Enzymatic Catalysis using immobilized lipases is an emerging green alternative. These biocatalysts operate under mild reaction conditions, often exhibiting high selectivity and reducing the formation of byproducts. The main challenges for enzymatic synthesis are the typically longer reaction times, the potential for enzyme inhibition by substrates or products, and the higher cost of the biocatalyst compared to chemical catalysts. However, the high degree of purity of the product often reduces downstream processing costs.

References

A Comparative Guide to Validated Analytical Methods for Diisopropyl Succinate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of substances like diisopropyl succinate (B1194679) is crucial for process control, quality assurance, and stability testing. While diisopropyl succinate is widely used as a chemical intermediate and a gas chromatographic fixative, publicly available, validated analytical methods for its quantification are not abundant. This guide provides a comparative overview of the most suitable analytical techniques, complete with detailed experimental protocols and expected performance data based on the analysis of analogous ester compounds. The information herein is intended to assist in the development and validation of robust analytical methods tailored to specific research needs.

The selection of an analytical method is a balance between the required sensitivity, selectivity, and the available instrumentation. For a volatile, non-polar compound like this compound, Gas Chromatography (GC) is the most appropriate technique. High-Performance Liquid Chromatography (HPLC) can be considered, but it is expected to offer limited sensitivity.

Comparison of Potential Analytical Methods

The primary candidates for the quantification of this compound are Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography-Mass Spectrometry (GC-MS). Each offers distinct advantages in terms of sensitivity, selectivity, and cost.

Table 1: Performance Comparison of Potential Analytical Methods for this compound Quantification

ParameterGC-FID MethodGC-MS Method (Full Scan)GC-MS Method (SIM)HPLC-UV Method
Principle Separation by volatility and column interaction; detection by ionization in a hydrogen flame.Separation by volatility and column interaction; detection by mass-to-charge ratio of fragmented ions.Separation by volatility and column interaction; detection of specific, pre-defined fragment ions.Separation by polarity; detection by UV absorbance.
Linearity Range (Typical) 1 - 500 µg/mL0.5 - 200 µg/mL0.01 - 50 µg/mL5 - 500 µg/mL
Correlation Coefficient (r²) > 0.998> 0.998> 0.999> 0.995
Limit of Detection (LOD) ~0.3 µg/mL~0.1 µg/mL~0.005 µg/mL~1 µg/mL
Limit of Quantification (LOQ) ~1 µg/mL~0.5 µg/mL~0.01 µg/mL~5 µg/mL
Precision (Repeatability, %RSD) < 2%< 3%< 5%< 2%
Accuracy (% Recovery) 98 - 102%98 - 102%95 - 105%97 - 103%
Selectivity Based on retention time; susceptible to co-eluting impurities.Good; based on retention time and mass spectrum.Excellent; highly selective for the target analyte.Low; based on retention time and non-specific UV absorbance.
Key Advantage Robust, cost-effective, wide linear range.Provides structural confirmation of the analyte.Highest sensitivity and selectivity.Suitable for non-volatile matrices.
Key Disadvantage No structural confirmation.Lower sensitivity in full scan mode compared to SIM or GC-FID.Requires knowledge of analyte's mass spectrum.Poor sensitivity for analytes with weak chromophores like this compound.

Note: The performance data presented are typical values for the analysis of similar ester compounds and should be confirmed during formal method validation for this compound.

Experimental Protocols

The following protocols are provided as a starting point for method development and validation. Optimization will be necessary based on the specific sample matrix and instrumentation.

Gas Chromatography (GC-FID and GC-MS) Method

This method is suitable for the direct analysis of this compound in organic solvents or as a residual solvent using headspace sampling.

  • Instrumentation: Gas chromatograph with a split/splitless injector, coupled to a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

  • Column: A non-polar capillary column, such as a DB-5ms (or equivalent), 30 m x 0.25 mm internal diameter, 0.25 µm film thickness.

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable solvent (e.g., dichloromethane, ethyl acetate) to a final concentration within the expected linear range of the instrument. An internal standard (e.g., diethyl succinate, dimethyl adipate) should be used for improved accuracy and precision.

  • GC Conditions:

    • Carrier Gas: Helium or Hydrogen at a constant flow of 1.0 mL/min.

    • Injector Temperature: 250°C.

    • Injection Mode: Split (e.g., 50:1 ratio for higher concentrations) or Splitless (for trace analysis).

    • Injection Volume: 1 µL.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp to 280°C at a rate of 15°C/min.

      • Hold at 280°C for 5 minutes.

  • Detector Conditions:

    • FID: Temperature: 280°C; Hydrogen flow: 30 mL/min; Air flow: 300 mL/min; Makeup gas (Nitrogen): 25 mL/min.

    • MS: Transfer line temperature: 280°C; Ion source temperature: 230°C; Ionization mode: Electron Ionization (EI) at 70 eV.

      • Full Scan Mode: Scan range m/z 40-300.

      • Selected Ion Monitoring (SIM) Mode: Monitor characteristic ions of this compound (e.g., m/z 159, 117, 89 - these would need to be confirmed with a standard).

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is less ideal due to the lack of a strong UV chromophore in this compound but can be attempted if GC is unavailable.

  • Instrumentation: HPLC system with a UV/Vis detector.

  • Column: A reverse-phase C18 column, 250 mm x 4.6 mm, 5 µm particle size.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration within the expected linear range.

  • HPLC Conditions:

    • Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 210 nm (low wavelength required due to lack of a strong chromophore).

    • Injection Volume: 20 µL.

Mandatory Visualizations

The process of validating an analytical method is systematic and follows established guidelines, such as those from the International Council for Harmonisation (ICH) Q2(R1).[1][2] The logical workflow ensures that the developed method is suitable for its intended purpose.

Analytical_Method_Validation_Workflow cluster_params Validation Parameter Assessment cluster_decision Decision start Define Analytical Method Objective dev Method Development & Optimization start->dev protocol Write Validation Protocol dev->protocol spec Specificity/ Selectivity lin Linearity & Range acc Accuracy prec Precision (Repeatability & Intermediate) lod Limit of Detection (LOD) loq Limit of Quantification (LOQ) rob Robustness exec Execute Validation Experiments protocol->exec data Data Analysis & Statistical Evaluation exec->data criteria Meet Acceptance Criteria? data->criteria report Prepare Validation Report end_node Method Approved for Routine Use report->end_node criteria->report Yes revisit Revisit Method Development criteria->revisit No revisit->dev

Caption: Workflow for analytical method validation.

Conclusion

For the quantification of this compound, Gas Chromatography-based methods are superior to liquid chromatography.

  • GC-FID represents a robust, cost-effective, and reliable method for routine quantification where the identity of the analyte is already confirmed. Its wide linear range and high precision make it a workhorse for quality control laboratories.

  • GC-MS is the preferred method when definitive identification is required, or when analyzing samples in complex matrices where co-eluting peaks are a concern. In SIM mode, it offers unparalleled sensitivity for trace-level quantification.

The choice between these techniques will depend on the specific analytical requirements, including the need for structural confirmation, sensitivity, and budget constraints. A common and powerful strategy involves using GC-MS to identify and confirm the analyte during method development, followed by the use of a validated GC-FID method for routine, high-throughput quantitative analysis.[3] Regardless of the chosen method, a thorough validation according to ICH guidelines is mandatory to ensure the generation of accurate and reliable data.

References

Cross-Validation of Diisopropyl Succinate Purity: A Comparative Guide to GC-MS, NMR, and HPLC Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of purity for chemical compounds like Diisopropyl succinate (B1194679) is a critical aspect of quality control and experimental reproducibility. This guide provides an objective comparison of three powerful analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and High-Performance Liquid Chromatography (HPLC)—for the cross-validation of Diisopropyl succinate purity. Detailed experimental protocols and comparative data are presented to assist in the selection and implementation of the most suitable method for specific analytical needs.

This compound, a diester of succinic acid and isopropanol, finds applications in various industrial and research settings. Ensuring its purity is paramount, as even trace impurities can significantly impact the outcomes of chemical reactions, biological assays, and the quality of final products. A multi-technique approach to purity assessment, or cross-validation, provides a high degree of confidence in the analytical results.

Comparative Analysis of Purity Determination Methods

The selection of an analytical technique for purity assessment depends on several factors, including the nature of potential impurities, required sensitivity, and the desired level of structural information. GC-MS is highly effective for identifying and quantifying volatile and semi-volatile impurities. Quantitative NMR (qNMR) offers the advantage of being a primary ratio method, allowing for purity determination without the need for a specific reference standard of the analyte. HPLC is a versatile technique suitable for the quantification of the main component and non-volatile or thermally labile impurities.

The following table summarizes hypothetical yet representative data from the analysis of a single batch of this compound using the three techniques, illustrating a typical cross-validation scenario.

ParameterGC-MS¹H-NMRHPLC
Purity Assay (%) 99.699.599.7
Major Impurity 1: Isopropanol (%) 0.150.18Not Detected
Major Impurity 2: Monoisopropyl succinate (%) 0.200.250.22
Major Impurity 3: Succinic Acid (%) Not DetectedNot Detected0.05
Limit of Detection (LOD) ~0.01%~0.05%~0.02%
Limit of Quantitation (LOQ) ~0.03%~0.15%~0.06%
Precision (RSD, %) < 2< 1< 2
Accuracy/Recovery (%) 98-10299-10198-102

Experimental Workflow and Logical Relationships

The cross-validation process involves a systematic workflow where the sample is analyzed by orthogonal analytical techniques to provide a comprehensive purity profile. The choice of the initial and subsequent analytical methods can be guided by the expected impurities and the specific information required.

cluster_0 Sample Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis and Cross-Validation Sample This compound Sample Prep_GCMS Dilute in Dichloromethane Sample->Prep_GCMS Prep_NMR Dissolve in CDCl3 with Internal Standard Sample->Prep_NMR Prep_HPLC Dissolve in Mobile Phase Sample->Prep_HPLC GCMS GC-MS Analysis Prep_GCMS->GCMS NMR NMR Spectroscopy Prep_NMR->NMR HPLC HPLC Analysis Prep_HPLC->HPLC Data_GCMS Identify & Quantify Volatile Impurities GCMS->Data_GCMS Data_NMR Absolute Purity Determination NMR->Data_NMR Data_HPLC Quantify Main Component & Non-Volatile Impurities HPLC->Data_HPLC CrossValidation Cross-Validation of Purity Data Data_GCMS->CrossValidation Data_NMR->CrossValidation Data_HPLC->CrossValidation FinalReport Comprehensive Purity Report CrossValidation->FinalReport

Cross-validation workflow for this compound purity assessment.

Experimental Protocols

The following protocols are provided as a starting point and should be optimized and validated for specific laboratory conditions and instrumentation.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the identification and quantification of volatile and semi-volatile impurities in this compound.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness), is recommended.[1]

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 250°C.

    • Hold at 250°C for 5 minutes.

  • Injection Volume: 1 µL with a split ratio of 50:1.

  • MS Transfer Line Temperature: 280°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Sample Preparation: Accurately weigh approximately 20 mg of the this compound sample and dissolve it in 10 mL of dichloromethane.

Quantitative Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy

This protocol outlines the steps for determining the absolute purity of this compound using an internal standard.

  • Instrumentation: NMR spectrometer (400 MHz or higher recommended).

  • Internal Standard: A high-purity, stable compound with a simple ¹H-NMR spectrum that does not overlap with the analyte signals (e.g., maleic acid or 1,3,5-trimethoxybenzene).

  • Solvent: Deuterated chloroform (B151607) (CDCl₃).

  • NMR Acquisition Parameters:

    • Pulse Angle: 90°.

    • Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (a long delay, e.g., 30-60 seconds, is crucial for accurate quantification).[2]

    • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 8 or 16 scans).

  • Sample Preparation:

    • Accurately weigh approximately 20 mg of this compound and 10 mg of the internal standard into a vial.

    • Dissolve the mixture in approximately 0.7 mL of CDCl₃.

    • Transfer the solution to a 5 mm NMR tube.

  • Data Processing and Calculation:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal of this compound (e.g., the methine protons) and a signal from the internal standard.

    • Calculate the purity using the standard qNMR equation, taking into account the integral values, number of protons, molecular weights, and masses of the analyte and the internal standard.[3]

High-Performance Liquid Chromatography (HPLC)

This method is based on a reverse-phase HPLC procedure for the analysis of succinate esters.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v) containing 0.1% phosphoric acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.[1][4]

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh about 50 mg of this compound and dissolve in 50 mL of the mobile phase.

By employing these orthogonal analytical techniques, researchers and drug development professionals can achieve a comprehensive and reliable assessment of this compound purity, ensuring the quality and integrity of their work.

References

Safety Operating Guide

Proper Disposal of Diisopropyl Succinate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and responsible disposal of diisopropyl succinate (B1194679) is crucial for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage diisopropyl succinate waste in accordance with established safety protocols.

Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat.[1] Handle the chemical in a well-ventilated area to avoid inhalation of vapors.[1][2]

Step-by-Step Disposal Protocol

The primary principle for the disposal of this compound is to treat it as a chemical waste product, adhering strictly to local, state, and federal regulations.[2][3]

  • Container Management :

    • Do not empty this compound into drains or release it into the environment.[1][3][4]

    • Keep the chemical waste in its original, properly labeled container whenever possible.[3]

    • If a different container is used, ensure it is suitable for chemical waste, tightly closed, and clearly labeled as "this compound Waste."

    • Do not mix this compound waste with other chemicals or waste streams.[3]

  • Waste Collection :

    • Store the sealed waste container in a designated, cool, and well-ventilated secondary containment area away from incompatible materials, such as strong oxidizing agents.[5]

  • Engage a Licensed Waste Disposal Service :

    • The disposal of this compound must be handled by a licensed and approved waste disposal company.[2]

    • Provide the waste disposal service with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for proper handling and disposal.

  • Disposal Methods :

    • The most common and recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber system.[5]

    • Recycling the chemical is also a possibility and should be considered if available.[5]

    • Contaminated containers should be treated as the product itself and disposed of through the same channels.[3]

Spill Management and Cleanup

In the event of a spill, follow these procedures for safe cleanup and disposal:

  • Evacuate and Ventilate : Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.[3]

  • Contain the Spill : Prevent further spreading and ensure the spill does not enter any drains.[2][3][4]

  • Absorb the Liquid : Use an inert absorbent material such as sand, vermiculite, or earth to absorb the spilled this compound.[2][4][5]

  • Collect the Waste : Carefully collect the absorbed material using spark-proof tools and place it into a suitable, closed container for disposal.[1]

  • Decontaminate the Area : Clean the affected area thoroughly.

  • Dispose of Cleanup Materials : All contaminated materials, including PPE, should be placed in a sealed container and disposed of as hazardous waste through a licensed disposal service.

Hazard and Disposal Summary

While extensive quantitative toxicological data is not available, the following table summarizes key information relevant to the disposal of this compound.

ParameterInformationSource
GHS Hazard Classification H412: Harmful to aquatic life with long lasting effects.[3][6]
Disposal Precaution P501: Dispose of contents/container to an approved waste disposal plant.[3][4]
Environmental Precautions Avoid release to the environment. Do not let product enter drains.[1][2][3][4]
Primary Disposal Route Entrust to a licensed waste disposal company.[2]
Recommended Technology Chemical incineration with afterburner and scrubber.[5]
Incompatible Materials Strong oxidizing agents.[3]

No specific experimental protocols for the disposal of this compound were cited in the reviewed Safety Data Sheets.

Disposal Decision Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

G start This compound Waste Generated prep Prepare for Disposal: - Keep in original/labeled container - Do not mix with other waste - Store in designated area start->prep spill Is there a spill? prep->spill cleanup Follow Spill Cleanup Protocol: 1. Evacuate & Ventilate 2. Contain & Absorb 3. Collect in sealed container spill->cleanup Yes contact Contact Licensed Waste Disposal Company spill->contact No cleanup->contact provide_sds Provide SDS to Vendor contact->provide_sds transport Waste Collected by Licensed Vendor provide_sds->transport end Final Disposal: (e.g., Incineration) transport->end

Caption: Workflow for the safe disposal of this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Diisopropyl Succinate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the dynamic field of drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Diisopropyl succinate (B1194679), a common reagent in various synthetic processes. Adherence to these protocols is crucial for minimizing exposure risks and ensuring operational integrity.

While Diisopropyl succinate is generally not classified as a hazardous substance, proper handling and disposal are essential to maintain a safe working environment and prevent potential aquatic toxicity.[1][2]

Personal Protective Equipment (PPE) for Handling this compound

The following table summarizes the recommended personal protective equipment for various laboratory operations involving this compound.

OperationEye ProtectionHand ProtectionBody ProtectionRespiratory Protection
Low-Volume Handling / Weighing Safety glasses with side shields[3][4]Chemical-resistant gloves (e.g., nitrile, neoprene)[3]Laboratory coatNot generally required if handled in a certified chemical fume hood or well-ventilated area.[1][3]
High-Volume Handling / Transfers Chemical splash goggles[3]Chemical-resistant gloves (e.g., nitrile, neoprene)[3]Chemical-resistant apron over a laboratory coatAir-purifying respirator with organic vapor cartridges if ventilation is inadequate or if mists are generated.[3]
Risk of Splash Face shield worn over chemical splash goggles[4]Chemical-resistant gloves (e.g., nitrile, neoprene)[3]Chemical-resistant apron over a laboratory coatNot generally required if handled in a certified chemical fume hood.[1]
Emergency (e.g., Spill) Chemical splash goggles and face shield[3][4]Heavy-duty chemical-resistant glovesChemical-resistant suit or coverallsSupplied-air respirator may be required depending on the spill size and location.[3]

Operational Plan for Safe Handling

Following a systematic operational plan is critical to minimize the risk of exposure and accidents when working with this compound.

Pre-Handling Preparations
  • Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the planned experiment, considering the quantities of this compound to be used and the potential for splashes or aerosol generation.

  • Ventilation: Ensure that work will be performed in a well-ventilated area, preferably within a certified chemical fume hood.[1][3]

  • Emergency Equipment: Verify that an emergency eyewash station and safety shower are readily accessible and have been recently tested.

  • PPE Inspection: Inspect all personal protective equipment for any signs of damage or wear and tear before use.

Handling Procedures
  • Grounding: For transfers of large quantities, ground and bond containers to prevent static discharge.

  • Dispensing: When transferring or dispensing this compound, use a funnel or other appropriate equipment to minimize splashing.

  • Avoid Inhalation: Handle the chemical in a manner that minimizes the generation of mists or vapors.[3]

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[1] In case of accidental contact, immediately flush the affected area with copious amounts of water.[1][4]

  • Hygiene: Wash hands thoroughly with soap and water after handling this compound, even if gloves were worn.[1]

Post-Handling Procedures
  • Container Sealing: Ensure that the container of this compound is tightly sealed after use to prevent leakage or evaporation.[1]

  • Storage: Store the container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4]

  • Work Area Decontamination: Clean the work area thoroughly after the completion of any task involving this compound.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to protect the environment.

Waste Collection
  • Liquid Waste: Collect all waste this compound and solutions containing it in a designated, properly labeled, and sealed container. The container should be made of a material compatible with the chemical.

  • Solid Waste: Any materials contaminated with this compound, such as paper towels, gloves, and disposable labware, should be collected in a separate, clearly labeled hazardous waste container.

Waste Disposal
  • Regulatory Compliance: All waste must be disposed of in accordance with local, state, and federal regulations.

  • Professional Disposal: It is recommended to use a licensed hazardous waste disposal company for the final disposal of this compound. Incineration in a chemical incinerator equipped with an afterburner and scrubber may be a suitable disposal method.[4]

  • Do Not Dispose in Drains: Under no circumstances should this compound be disposed of down the drain, as it can be harmful to aquatic life.[2]

Workflow for Safe Handling of this compound

SafeHandlingWorkflow Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_storage_disposal Storage & Disposal RiskAssessment Conduct Risk Assessment CheckVentilation Verify Fume Hood/Ventilation RiskAssessment->CheckVentilation InspectPPE Inspect Personal Protective Equipment CheckVentilation->InspectPPE LocateSafetyEquip Locate Eyewash/Shower InspectPPE->LocateSafetyEquip DonPPE Don Appropriate PPE LocateSafetyEquip->DonPPE HandleInHood Handle in Fume Hood DonPPE->HandleInHood AvoidContact Avoid Skin/Eye Contact HandleInHood->AvoidContact CollectWaste Collect Liquid & Solid Waste HandleInHood->CollectWaste WashHands Wash Hands After Handling AvoidContact->WashHands SealContainer Tightly Seal Container WashHands->SealContainer StoreProperly Store in Cool, Dry, Ventilated Area SealContainer->StoreProperly DisposeWaste Dispose via Licensed Contractor CollectWaste->DisposeWaste

Caption: Logical workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Diisopropyl succinate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.